Product packaging for Quetiapine sulfoxide dihydrochloride(Cat. No.:CAS No. 329218-11-3)

Quetiapine sulfoxide dihydrochloride

Katalognummer: B3028793
CAS-Nummer: 329218-11-3
Molekulargewicht: 472.4 g/mol
InChI-Schlüssel: MPRQQJUQOLNAFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Quetiapine sulfoxide dihydrochloride is a useful research compound. Its molecular formula is C21H27Cl2N3O3S and its molecular weight is 472.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27Cl2N3O3S B3028793 Quetiapine sulfoxide dihydrochloride CAS No. 329218-11-3

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-[4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.2ClH/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21;;/h1-8,25H,9-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRQQJUQOLNAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670025
Record name 11-{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329218-11-3
Record name 11-{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Quetiapine Sulfoxide Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthetic pathway for Quetiapine (B1663577) Sulfoxide (B87167) Dihydrochloride (B599025), a primary metabolite of the atypical antipsychotic drug Quetiapine. The synthesis is a multi-step process commencing from the readily available Quetiapine Hemifumarate. This document outlines the requisite experimental protocols, key intermediates, and quantitative data to facilitate the replication and understanding of this synthetic route.

Synthesis Overview

The synthesis of Quetiapine Sulfoxide Dihydrochloride from Quetiapine Hemifumarate can be conceptually divided into three primary stages:

  • Preparation of Quetiapine Free Base: The initial step involves the conversion of the commercially available Quetiapine Hemifumarate salt into its free base form. This is achieved by treatment with a mild base to neutralize the fumaric acid.

  • Oxidation to Quetiapine Sulfoxide: The sulfur atom in the dibenzothiazepine ring of Quetiapine is selectively oxidized to form the corresponding sulfoxide. This is a critical step that requires controlled conditions to prevent over-oxidation or side reactions.

  • Formation of the Dihydrochloride Salt: The final step involves the reaction of the synthesized Quetiapine Sulfoxide with hydrochloric acid to yield the more stable and water-soluble dihydrochloride salt.

Experimental Protocols

This procedure outlines the liberation of the quetiapine free base from its hemifumarate salt.

  • Materials:

    • Quetiapine Hemifumarate

    • Chloroform (B151607) (CHCl₃)

    • 10% Sodium Bicarbonate Solution (NaHCO₃)

    • Deionized Water (H₂O)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Quetiapine Hemifumarate (22 g, 25 mmol) in a mixture of chloroform (100 mL) and water (100 mL).

    • To this biphasic mixture, add 10% sodium bicarbonate solution (100 mL) to adjust the pH to approximately 8.

    • Separate the organic layer.

    • Wash the organic layer twice with deionized water (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure at a temperature below 50°C to yield Quetiapine free base as a residue.

This protocol details the selective oxidation of the quetiapine free base to its sulfoxide metabolite.[1]

  • Materials:

  • Procedure:

    • In a 500 mL round-bottom flask equipped with a mechanical stirrer, add Quetiapine Hemifumarate (9.71 g, 11 mmol) to methanol (200 mL). (Note: If starting from the free base residue from Step 1, dissolve it in 200 mL of methanol).

    • Stir the mixture for 15 minutes.

    • Add sodium tungstate dihydrate (4.8 g, 14.6 mmol) to the reaction mixture.

    • After an additional 30 minutes of stirring, add 50% hydrogen peroxide (0.68 g, 10 mmol).

    • Stir the reaction mass for 24 hours at ambient temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).

    • Upon completion, quench the reaction by adding sodium thiosulfate (1 g, 6.32 mmol).

    • The resulting solution can then be carried forward to the salt formation step after appropriate workup, which typically involves removal of inorganic solids by filtration and concentration of the filtrate.

This procedure is adapted from the synthesis of Quetiapine Hydrochloride and is applicable for the formation of the dihydrochloride salt of Quetiapine Sulfoxide.[2]

  • Materials:

    • Quetiapine Sulfoxide (from Step 2)

    • Ethanol (B145695) (C₂H₅OH)

    • Ethanolic Hydrochloric Acid Solution (e.g., 15% w/w)

  • Procedure:

    • Dissolve the crude Quetiapine Sulfoxide obtained from the previous step in ethanol. The amount of ethanol should be sufficient to achieve complete dissolution, potentially with gentle heating.

    • Heat the solution to reflux.

    • To the hot ethanolic solution of Quetiapine Sulfoxide, add a 15% w/w ethanolic HCl solution. Two molar equivalents of HCl are required for the formation of the dihydrochloride salt.

    • Allow the mixture to cool gradually to 0°C. A cooling rate of approximately 10°C per hour is recommended.

    • Stir the mixture at 0°C for 1 hour to facilitate complete precipitation.

    • Collect the crystalline product by filtration.

    • Wash the crystals with cold ethanol.

    • Dry the product under vacuum to obtain this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

StepStarting MaterialProductReagentsSolventYieldPurity (HPLC)
1Quetiapine HemifumarateQuetiapine Free Base10% NaHCO₃Chloroform/Water>95% (crude)Not reported
2Quetiapine HemifumarateQuetiapine SulfoxideH₂O₂, Na₂WO₄·2H₂OMethanolNot explicitly reported, but the reaction is described as a method for preparation.High, as per spectral data confirmation[1]
3Quetiapine SulfoxideThis compoundEthanolic HClEthanol~75% (estimated based on analogous Quetiapine HCl synthesis)[2]>99.5% (estimated based on analogous Quetiapine HCl synthesis)[2]

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Free Base Preparation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Salt Formation Quetiapine Hemifumarate Quetiapine Hemifumarate Quetiapine Free Base Quetiapine Free Base Quetiapine Hemifumarate->Quetiapine Free Base 10% NaHCO3 Chloroform/Water Quetiapine Sulfoxide Quetiapine Sulfoxide Quetiapine Free Base->Quetiapine Sulfoxide H2O2, Na2WO4.2H2O Methanol This compound This compound Quetiapine Sulfoxide->this compound Ethanolic HCl Ethanol

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow Start Start Dissolve Quetiapine Hemifumarate Dissolve Quetiapine Hemifumarate Start->Dissolve Quetiapine Hemifumarate Add NaHCO3 Solution Add NaHCO3 Solution Dissolve Quetiapine Hemifumarate->Add NaHCO3 Solution Separate Organic Layer Separate Organic Layer Add NaHCO3 Solution->Separate Organic Layer Dry and Concentrate Dry and Concentrate Separate Organic Layer->Dry and Concentrate Quetiapine Free Base Quetiapine Free Base Dry and Concentrate->Quetiapine Free Base Dissolve in Methanol Dissolve in Methanol Quetiapine Free Base->Dissolve in Methanol Add Na2WO4.2H2O and H2O2 Add Na2WO4.2H2O and H2O2 Dissolve in Methanol->Add Na2WO4.2H2O and H2O2 Stir for 24h Stir for 24h Add Na2WO4.2H2O and H2O2->Stir for 24h Quench Reaction Quench Reaction Stir for 24h->Quench Reaction Quetiapine Sulfoxide Solution Quetiapine Sulfoxide Solution Quench Reaction->Quetiapine Sulfoxide Solution Dissolve in Ethanol Dissolve in Ethanol Quetiapine Sulfoxide Solution->Dissolve in Ethanol Add Ethanolic HCl Add Ethanolic HCl Dissolve in Ethanol->Add Ethanolic HCl Cool and Precipitate Cool and Precipitate Add Ethanolic HCl->Cool and Precipitate Filter and Dry Filter and Dry Cool and Precipitate->Filter and Dry Final Product Quetiapine Sulfoxide Dihydrochloride Filter and Dry->Final Product

Caption: Detailed experimental workflow for the synthesis.

References

Physicochemical Properties of Quetiapine Sulfoxide Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Quetiapine Sulfoxide Dihydrochloride (B599025), a primary and pharmacologically inactive metabolite of the atypical antipsychotic drug, Quetiapine. Understanding these properties is crucial for research and development, particularly in the fields of drug metabolism, pharmacokinetics, and analytical science.

Chemical Identity and Quantitative Data

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, through sulfoxidation to form Quetiapine Sulfoxide. This metabolite is then typically prepared as a dihydrochloride salt to enhance its stability and aqueous solubility for research purposes.

The table below summarizes the key physicochemical parameters for Quetiapine Sulfoxide and its dihydrochloride salt. Data has been compiled from various sources, and the form (free base or salt) is specified for clarity.

PropertyValueFormNotes / Reference
Chemical Name 11-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)dibenzo[b,f]\thiazepine 5-oxide dihydrochlorideDihydrochloride Salt
CAS Number 329218-11-3Dihydrochloride Salt
Molecular Formula C₂₁H₂₇Cl₂N₃O₃SDihydrochloride Salt
Molecular Weight 472.43 g/mol Dihydrochloride Salt
Appearance White to yellow solid powderDihydrochloride Salt
Water Solubility ≥ 233.33 mg/mL (493.89 mM)Dihydrochloride SaltRequires sonication for dissolution. The salt form has enhanced water solubility.
Melting Point ~ -48 °CFree Base (Sulfoxide)This is a predicted value for the free base, not the dihydrochloride salt.
pKa (Strongest Basic) 6.93Free Base (Sulfoxide)Predicted value from computational models (Chemaxon).
logP (Octanol-Water) -0.51Free Base (Sulfoxide)Predicted value. The partition coefficient of the highly soluble dihydrochloride salt is expected to be lower.

Metabolic Pathway and Bio-transformation

Quetiapine undergoes extensive hepatic metabolism, with sulfoxidation being a major pathway. The formation of Quetiapine Sulfoxide is almost exclusively mediated by the CYP3A4 isoenzyme. This biotransformation results in a metabolite that is considered pharmacologically inactive.

Quetiapine_Metabolism quetiapine Quetiapine sulfoxide Quetiapine Sulfoxide (Inactive Metabolite) quetiapine->sulfoxide Sulfoxidation norquetiapine Norquetiapine (Active Metabolite) quetiapine->norquetiapine N-dealkylation cyp3a4 CYP3A4 (Primary Enzyme) cyp3a4->quetiapine Metabolizes

Figure 1: Metabolic conversion of Quetiapine.

Experimental Protocols

The determination of physicochemical properties requires standardized and reproducible experimental methods. Below are detailed protocols for key parameters relevant to Quetiapine Sulfoxide Dihydrochloride.

Aqueous Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold-standard for determining equilibrium solubility and is recommended by the USP.

Objective: To determine the saturation concentration of the compound in an aqueous medium at a specific temperature.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of flasks or vials containing a known volume of the desired aqueous medium (e.g., purified water, or buffers at pH 1.2, 4.5, and 6.8). Ensure enough solid is present to maintain a suspension throughout the experiment.

  • Equilibration: Seal the flasks and place them in a mechanical shaker or agitator within a temperature-controlled environment, typically 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary studies.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the supernatant by centrifugation (e.g., 15 minutes at >10,000 rpm) or filtration using a suitable, non-adsorptive filter (e.g., 0.45 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with an appropriate solvent.

  • Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor. The experiment should be performed in at least triplicate.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise and widely used method for determining the ionization constants (pKa) of pharmaceutical compounds.

Objective: To measure the pH at which the compound is 50% ionized.

Protocol:

  • System Calibration: Calibrate a potentiometer and a combined pH electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurement.

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in purified water. To maintain constant ionic strength, a background electrolyte such as 0.15 M potassium chloride (KCl) is added.

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

  • Titration: Make the solution acidic (e.g., to pH 1.8-2.0) with a standardized titrant (e.g., 0.1 M HCl). Then, titrate the solution by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute). Continue the titration until the pH reaches a stable plateau in the basic range (e.g., pH 12.0-12.5).

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the midpoint of the buffer region or the inflection point on the first derivative of the curve. Perform at least three replicate titrations to ensure reproducibility.

LogP Determination (HPLC-Based Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity. Reverse-phase HPLC (RP-HPLC) provides a rapid and reliable indirect method for its estimation, correlating retention time with known logP values of standard compounds.

Objective: To estimate the logP value by correlating the compound's retention on a nonpolar stationary phase with its lipophilicity.

Protocol:

  • Standard Selection: Choose a set of 5-7 reference compounds with well-established and reliable logP values that bracket the expected logP of the analyte.

  • Chromatographic System: Use an RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a pH where the analyte is in its neutral form) and an organic modifier like methanol (B129727) or acetonitrile.

  • Calibration Curve Generation:

    • Inject each reference standard individually onto the column under isocratic conditions.

    • Measure the retention time (tR) and void time (t0).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0.

    • Plot log(k') versus the known logP values of the standards. A linear regression of this plot serves as the calibration curve.

  • Sample Analysis: Dissolve Quetiapine Sulfoxide in the mobile phase and inject it into the HPLC system under the identical chromatographic conditions used for the standards.

  • logP Calculation:

    • Measure the retention time of Quetiapine Sulfoxide and calculate its capacity factor (log(k')).

    • Using the linear regression equation from the calibration curve, calculate the logP of Quetiapine Sulfoxide from its measured log(k').

Physicochemical Characterization Workflow

The process of characterizing a new chemical entity or metabolite follows a logical progression of experiments. The workflow ensures that foundational properties are determined first, which then inform subsequent, more complex analyses.

Characterization_Workflow start Sample Acquisition (Metabolite Synthesis) identity Structure & Purity (NMR, MS, HPLC) start->identity solubility Aqueous Solubility (Shake-Flask Method) identity->solubility pka pKa Determination (Potentiometric Titration) identity->pka logp Lipophilicity (logP) (HPLC Method) solubility->logp pka->logp stability Chemical Stability (pH, Temp, Light) logp->stability end Complete Profile stability->end

Figure 2: General workflow for physicochemical characterization.

An In-depth Technical Guide to Quetiapine Sulfoxide Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, primarily through sulfoxidation, to form its main metabolite, Quetiapine Sulfoxide (B87167).[1][2] This inactive metabolite is of significant interest in drug metabolism and pharmacokinetic (DMPK) studies, as well as in the monitoring of patient adherence to Quetiapine therapy. This technical guide provides a comprehensive overview of Quetiapine Sulfoxide Dihydrochloride (B599025) (CAS Number: 329218-11-3), including its physicochemical properties, synthesis, analytical methodologies, and metabolic pathway.

Physicochemical Properties

Quetiapine Sulfoxide Dihydrochloride is the dihydrochloride salt of the primary metabolite of Quetiapine. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 329218-11-3[3]
Molecular Formula C₂₁H₂₇Cl₂N₃O₃S[4]
Molecular Weight 472.43 g/mol [4]
Appearance White to yellow solid[4]
Solubility Water: 250 mg/mL (requires sonication)[3]
Predicted pKa Strongest Acidic: 15.12, Strongest Basic: 6.93[5]
Predicted LogP 1.03[5]

Synthesis and Manufacturing

The synthesis of Quetiapine Sulfoxide involves the oxidation of Quetiapine. The resulting free base can then be converted to the dihydrochloride salt.

Experimental Protocol: Synthesis of Quetiapine Sulfoxide

A common method for the synthesis of Quetiapine Sulfoxide involves the oxidation of Quetiapine using a mild oxidizing agent.

  • Reaction: Quetiapine is oxidized with hydrogen peroxide in methanol (B129727) in the presence of a sodium tungstate (B81510) dihydrate catalyst.

  • Procedure:

    • Dissolve Quetiapine in methanol.

    • Add a catalytic amount of sodium tungstate dihydrate to the solution.

    • Slowly add hydrogen peroxide to the reaction mixture.

    • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

    • Upon completion, the reaction mixture is worked up to isolate the Quetiapine Sulfoxide free base.

Experimental Protocol: Preparation of this compound

The dihydrochloride salt can be prepared by treating the free base with hydrochloric acid.

  • Procedure:

    • Dissolve the synthesized Quetiapine Sulfoxide free base in a suitable organic solvent (e.g., ethanol).

    • Add a solution of hydrochloric acid in an organic solvent (e.g., ethanolic HCl) to the mixture.

    • Stir the mixture to allow for the precipitation of the dihydrochloride salt.

    • Collect the precipitate by filtration and wash with a cold solvent.

    • Dry the product under vacuum.

Metabolism and Pharmacokinetics

Quetiapine is extensively metabolized in the liver, with sulfoxidation being one of the primary metabolic pathways.

Metabolic Pathway

The metabolic conversion of Quetiapine to Quetiapine Sulfoxide is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2]

Quetiapine Metabolism Metabolic Pathway of Quetiapine to Quetiapine Sulfoxide Quetiapine Quetiapine Quetiapine_Sulfoxide Quetiapine Sulfoxide (Inactive Metabolite) Quetiapine->Quetiapine_Sulfoxide CYP3A4 (Sulfoxidation)

Metabolic Pathway of Quetiapine
Pharmacokinetic Parameters

Pharmacokinetic studies have provided data on the plasma concentrations of Quetiapine Sulfoxide following the administration of Quetiapine.

Table 2: Pharmacokinetic Parameters of Quetiapine Sulfoxide

ParameterValue (mean ± SD)Source(s)
Cmax 77.3 ± 32.4 ng/mL[5][6]
AUClast 1,286 ± 458 ng·h/mL[5][6]

Analytical Methodology

Several analytical methods have been developed for the quantification of Quetiapine and its metabolites, including Quetiapine Sulfoxide, in biological matrices.

High-Performance Liquid Chromatography (HPLC)

A common analytical technique for the separation and quantification of Quetiapine Sulfoxide.

  • Sample Preparation: Protein precipitation with acetonitrile (B52724) is a straightforward and effective method for plasma sample preparation.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using a mixture of acetate (B1210297) buffer (e.g., 10 mM, pH 5) and acetonitrile.

    • Flow Rate: 1 mL/min.

    • Detection: Diode-array detector (DAD) at 225 nm.

    • Internal Standard: Carbamazepine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of Quetiapine Sulfoxide in complex biological matrices.

  • Sample Preparation: Dilution of the urine sample with an internal standard solution.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl column (e.g., Phenomenex Kinetex®, 2.1 x 50 mm, 2.6 µm).

    • Mobile Phase:

    • Gradient Elution: A gradient from 95% A to 5% A.

    • Flow Rate: 0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.

Analytical_Workflow Analytical Workflow for Quetiapine Sulfoxide in Biological Samples cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing Biological_Sample Biological Sample (Plasma or Urine) Protein_Precipitation Protein Precipitation (for Plasma) Biological_Sample->Protein_Precipitation Dilution Dilution (for Urine) Biological_Sample->Dilution HPLC HPLC Separation (C18 or Phenyl-Hexyl Column) Protein_Precipitation->HPLC Dilution->HPLC MSMS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification

Analytical Workflow for Quetiapine Sulfoxide

Pharmacology and Toxicology

Pharmacological Activity

Quetiapine Sulfoxide is generally considered to be a pharmacologically inactive metabolite of Quetiapine.[1][2] However, some commercial suppliers describe it as a 5-HT receptor agonist and a dopamine (B1211576) receptor antagonist.[3][4][7] Further primary research is required to definitively characterize its receptor binding profile and functional activity.

Toxicological Profile

There is a lack of specific toxicological data for this compound. The toxicity profile of the parent drug, Quetiapine, is well-documented and includes dose-dependent central nervous system depression.[8] Given that Quetiapine Sulfoxide is a major metabolite, its potential contribution to the overall toxicological profile of Quetiapine warrants further investigation, although its reported inactivity suggests a minimal role.

Conclusion

This compound is a key metabolite in the disposition of Quetiapine. This technical guide has provided a detailed overview of its chemical properties, synthesis, analytical methods, and its role in the metabolic pathway of Quetiapine. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this important compound. Further research is warranted to clarify its pharmacological activity and to establish a specific toxicological profile.

References

Structure Elucidation of Quetiapine Sulfoxide Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine (B1663577), an atypical antipsychotic, undergoes metabolism in vivo to form several metabolites, including Quetiapine sulfoxide (B87167). This document provides a comprehensive guide to the structure elucidation of Quetiapine sulfoxide in its dihydrochloride (B599025) salt form. It details the spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, impurity profiling, and the synthesis of reference standards.

Chemical Structure and Properties

Quetiapine sulfoxide is a major metabolite of Quetiapine, formed by the oxidation of the sulfur atom in the dibenzothiazepine ring. The dihydrochloride salt enhances the stability and solubility of the compound.

PropertyValue
Chemical Name 11-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-yl)dibenzo[b,f][1][2]thiazepine 5-oxide dihydrochloride
Molecular Formula C21H27Cl2N3O3S
Molecular Weight 472.43 g/mol [3]
CAS Number 329218-11-3[3]
Appearance White to off-white solid
Solubility Soluble in water

Synthesis of Quetiapine Sulfoxide Dihydrochloride

The synthesis of this compound involves a two-step process: the oxidation of Quetiapine to Quetiapine sulfoxide, followed by the conversion to its dihydrochloride salt.

Experimental Protocol: Oxidation of Quetiapine to Quetiapine Sulfoxide

This protocol is based on the oxidation of Quetiapine using sodium periodate (B1199274).

Materials:

  • Quetiapine base

  • Methanol

  • Sodium periodate (NaIO4)

  • Deionized water

  • Sodium bicarbonate (NaHCO3)

  • Chloroform

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Dissolve Quetiapine base in methanol.

  • Add a solution of sodium periodate in water to the Quetiapine solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove any inorganic precipitates.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add water and basify with sodium bicarbonate to a pH of 8-9.

  • Extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain crude Quetiapine sulfoxide as a solid.

  • The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol: Conversion to Dihydrochloride Salt

Materials:

  • Quetiapine sulfoxide

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in isopropanol (B130326) (or ethereal HCl)

Procedure:

  • Dissolve the purified Quetiapine sulfoxide in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise with constant stirring.

  • A white precipitate of this compound will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Spectroscopic Data and Structure Elucidation

The structure of the synthesized this compound is confirmed by a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry of Quetiapine sulfoxide typically shows a protonated molecular ion [M+H]⁺ at m/z 400.2, corresponding to the free base (C21H25N3O3S)[4]. The fragmentation pattern provides further structural information.

m/z Proposed Fragment
400.2[M+H]⁺
382[M+H - H2O]⁺
352[M+H - C2H4O]⁺
312[M+H - C4H8O2]⁺
279[C15H13N2S]⁺
247[C14H11N2S]⁺
221[C13H9S]⁺
210[C12H8N2S]⁺

Workflow for Structure Elucidation

structure_elucidation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Quetiapine Quetiapine Oxidation Oxidation Quetiapine->Oxidation NaIO4 / MeOH Quetiapine_Sulfoxide Quetiapine_Sulfoxide Oxidation->Quetiapine_Sulfoxide Purification Dihydrochloride_Salt Dihydrochloride_Salt Quetiapine_Sulfoxide->Dihydrochloride_Salt HCl / Ether MS MS Dihydrochloride_Salt->MS LC-MS/MS NMR NMR Dihydrochloride_Salt->NMR 1H & 13C NMR IR IR Dihydrochloride_Salt->IR FT-IR Fragmentation_Analysis Fragmentation_Analysis MS->Fragmentation_Analysis Chemical_Shift_Analysis Chemical_Shift_Analysis NMR->Chemical_Shift_Analysis Functional_Group_Analysis Functional_Group_Analysis IR->Functional_Group_Analysis Final_Structure Confirmed Structure of This compound Fragmentation_Analysis->Final_Structure Chemical_Shift_Analysis->Final_Structure Functional_Group_Analysis->Final_Structure

Caption: Workflow for the synthesis and structural confirmation of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound would show characteristic shifts for the aromatic protons of the dibenzothiazepine ring system, the piperazine (B1678402) ring protons, and the protons of the hydroxyethoxyethyl side chain. Due to the protonation of the piperazine nitrogens, the signals for the adjacent protons would be expected to shift downfield compared to the free base.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.0 - 7.2m8HAromatic protons
~4.0 - 3.5m12HPiperazine and side chain CH2 protons
~3.3t2H-CH2-OH
~2.8t2H-O-CH2-CH2-N
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the sulfoxide group will influence the chemical shifts of the adjacent aromatic carbons.

Chemical Shift (δ, ppm) Assignment
~160 - 120Aromatic and C=N carbons
~70-CH2-O-
~60-CH2-OH
~55 - 45Piperazine and side chain carbons
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹) Assignment
~3400 (broad)O-H stretch (alcohol and adsorbed water)
~3050Aromatic C-H stretch
~2950 - 2850Aliphatic C-H stretch
~2700 - 2400 (broad)N⁺-H stretch (from dihydrochloride)
~1600C=N stretch
~1470, 1440Aromatic C=C stretch
~1100C-O stretch
~1050S=O stretch
~750Aromatic C-H bend

Proposed Mass Fragmentation Pathway

fragmentation_pathway M [M+H]⁺ m/z 400.2 F1 [M+H - H₂O]⁺ m/z 382 M->F1 - H₂O F2 [M+H - C₂H₄O]⁺ m/z 352 M->F2 - C₂H₄O F3 [C₁₅H₁₃N₂S]⁺ m/z 279 F2->F3 - C₄H₈O₂ F4 [C₁₄H₁₁N₂S]⁺ m/z 247 F3->F4 - C₂H₂N

Caption: Proposed fragmentation pathway for Quetiapine sulfoxide in positive ion mass spectrometry.

Conclusion

The structure of this compound can be unequivocally confirmed through a combination of synthesis and comprehensive spectroscopic analysis. The provided data and protocols offer a foundational guide for the preparation and characterization of this important metabolite. This information is critical for the development of analytical methods for impurity profiling and for pharmacokinetic and metabolism studies of Quetiapine.

References

In Vitro Metabolism of Quetiapine to its Sulfoxide Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of the atypical antipsychotic drug quetiapine (B1663577), with a specific focus on its major metabolic pathway: sulfoxidation. This document details the enzymatic processes involved, presents quantitative data from various studies, and outlines detailed experimental protocols for researchers in the field of drug metabolism and pharmacokinetics.

Introduction

Quetiapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, before excretion.[1] The main metabolic route is sulfoxidation, leading to the formation of an inactive sulfoxide (B87167) metabolite.[2] Understanding the in vitro kinetics of this transformation is crucial for predicting potential drug-drug interactions and inter-individual variability in patient response.

Enzymology of Quetiapine Sulfoxidation

The formation of quetiapine sulfoxide is predominantly catalyzed by the cytochrome P450 isoenzyme CYP3A4 .[2][3][4] While other enzymes like CYP2D6 are involved in the metabolism of quetiapine to other metabolites, CYP3A4 is the key enzyme responsible for the sulfoxidation pathway.[4][5] Studies have shown that CYP3A5 plays a minor role in the overall metabolism of quetiapine.[1]

The metabolic pathway of quetiapine to its sulfoxide metabolite is illustrated in the following diagram:

Quetiapine_Metabolism Quetiapine Quetiapine Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Sulfoxide CYP3A4 (Major) Other_Metabolites Other Metabolites (e.g., Norquetiapine, 7-hydroxyquetiapine) Quetiapine->Other_Metabolites CYP2D6, etc.

Figure 1: Metabolic Pathway of Quetiapine Sulfoxidation.

Quantitative Data on Quetiapine Sulfoxidation

The following table summarizes key quantitative data related to the in vitro metabolism of quetiapine to its sulfoxide metabolite.

ParameterEnzyme/SystemValueReference
Major Enzyme Responsible Human Liver MicrosomesCYP3A4[2][3][4]
Km (for overall quetiapine metabolism) Human Liver Microsomes18 µM[4]
Inhibition of Sulfoxide Formation by Ketoconazole (CYP3A4 inhibitor) Human Liver Microsomes>50% inhibition at 0.02 µMNot explicitly stated in the provided search results

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro experiment to study the metabolism of quetiapine to its sulfoxide metabolite using human liver microsomes (HLM).

Materials and Reagents
  • Quetiapine fumarate

  • Quetiapine sulfoxide (as a reference standard)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Internal standard (IS) for LC-MS/MS analysis (e.g., quetiapine-d8)

  • Purified water

Incubation Procedure
  • Prepare the Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer (100 mM, pH 7.4), HLM (final concentration 0.5-1.0 mg/mL), and quetiapine (at various concentrations, e.g., 1-100 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate the Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The quantification of quetiapine and its sulfoxide metabolite can be performed using a validated LC-MS/MS method.[6][7][8]

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm).[7]

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).

    • Flow Rate: 0.3-0.5 mL/min.[6]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quetiapine: e.g., m/z 384.2 → 253.1

      • Quetiapine Sulfoxide: e.g., m/z 400.2 → 221.1

      • Internal Standard (Quetiapine-d8): e.g., m/z 392.2 → 258.1

Note: The exact MRM transitions may vary slightly depending on the instrument and optimization.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro drug metabolism study.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Reagents Prepare Reagents (Buffers, Cofactors) Incubation_Setup Set up Incubation Mixture (HLM, Quetiapine, Buffer) Reagents->Incubation_Setup Test_Compound Prepare Test Compound (Quetiapine Stock) Test_Compound->Incubation_Setup Microsomes Prepare Microsomes (HLM Suspension) Microsomes->Incubation_Setup Pre_incubation Pre-incubate at 37°C Incubation_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add NADPH) Pre_incubation->Reaction_Start Incubation Incubate at 37°C (Time Course) Reaction_Start->Incubation Reaction_Stop Terminate Reaction (Add ACN + IS) Incubation->Reaction_Stop Centrifugation Protein Precipitation (Centrifugation) Reaction_Stop->Centrifugation Supernatant_Transfer Collect Supernatant Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Quantification Quantify Parent and Metabolite LCMS_Analysis->Quantification Kinetics Determine Kinetic Parameters (Km, Vmax) Quantification->Kinetics Reporting Generate Report Kinetics->Reporting

Figure 2: Experimental Workflow for In Vitro Metabolism Study.

Conclusion

The in vitro sulfoxidation of quetiapine is a critical metabolic pathway primarily mediated by CYP3A4. This technical guide provides researchers with the foundational knowledge and detailed protocols necessary to investigate this metabolic transformation. By utilizing the described methodologies, scientists can effectively characterize the kinetics of quetiapine sulfoxidation, which is essential for drug development and for understanding its clinical pharmacology.

References

Pharmacological Profile of Quetiapine Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine (B1663577) is an atypical antipsychotic agent extensively metabolized in humans, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. One of its principal metabolic pathways is sulfoxidation, leading to the formation of Quetiapine Sulfoxide (B87167).[1][2] This metabolite is quantitatively significant, representing a major component of quetiapine-related compounds found in plasma.[3] However, despite its prevalence, Quetiapine Sulfoxide is broadly characterized as pharmacologically inactive.[2] This technical guide provides a comprehensive overview of the pharmacological profile of Quetiapine Sulfoxide, contextualized by the activity of its parent compound, quetiapine, and its major active metabolite, N-desalkylquetiapine (norquetiapine). This document summarizes available pharmacokinetic data, details relevant experimental methodologies, and visualizes key metabolic and signaling pathways.

Introduction

Quetiapine's therapeutic effects in treating schizophrenia and bipolar disorder are attributed to a complex pharmacological profile, involving antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, among others.[4][5] The biotransformation of quetiapine results in several metabolites, with N-desalkylquetiapine being pharmacologically active and contributing to the overall therapeutic effect, particularly its antidepressant properties.[6][7] In contrast, Quetiapine Sulfoxide, the other major metabolite, is generally considered to lack significant affinity for key neurotransmitter receptors.[2] Understanding the profile of this major, yet inactive, metabolite is crucial for a complete characterization of quetiapine's disposition in the body and for interpreting clinical pharmacokinetic data.

Metabolism of Quetiapine to Quetiapine Sulfoxide

The formation of Quetiapine Sulfoxide is a primary route of quetiapine metabolism. This biotransformation is almost exclusively mediated by the CYP3A4 isoenzyme in the liver.[1][2] The sulfoxidation of the dibenzothiazepine ring results in a more polar compound, facilitating its elimination.

Quetiapine_Metabolism Quetiapine Quetiapine CYP3A4 CYP3A4 (Sulfoxidation) Quetiapine->CYP3A4 Sulfoxide Quetiapine Sulfoxide (Major, Inactive Metabolite) CYP3A4->Sulfoxide

Figure 1: Metabolic Pathway of Quetiapine to Quetiapine Sulfoxide.

Pharmacological Profile

Receptor Binding Affinity

Comprehensive quantitative data on the receptor binding affinities (Ki or IC50 values) for Quetiapine Sulfoxide are not extensively reported in peer-reviewed literature, which is consistent with its classification as an inactive metabolite. To provide context, the binding profiles of quetiapine and its active metabolite, N-desalkylquetiapine, are presented below. The lack of significant binding of the sulfoxide metabolite to these key receptors underscores its minimal contribution to the pharmacological effects of quetiapine.

Receptor/TransporterQuetiapine Ki (nM)N-desalkylquetiapine Ki (nM)
Dopamine Receptors
D1712[8]210[9]
D2245[8]196[9]
Serotonin Receptors
5-HT1A860[8]45[9]
5-HT2A26[8]58[9]
5-HT2C1700[8]110[9]
5-HT7307[8]76[9]
Adrenergic Receptors
α1A19[8]144[9]
α2A829[8]240[9]
Histamine Receptors
H111[8]3.5[9]
Muscarinic Receptors
M11000[10]39[9]
M3>1000[10]23[9]
M5>1000[10]23[9]
Transporters
Norepinephrine (NET)>10,000[6]4.7[6]

Table 1: Comparative Receptor Binding Affinities of Quetiapine and N-desalkylquetiapine. Lower Ki values indicate higher affinity. Data for Quetiapine Sulfoxide is not available due to its pharmacological inactivity.

Pharmacokinetics

Quetiapine Sulfoxide is a major circulating metabolite following the administration of quetiapine. Pharmacokinetic studies have quantified its presence in plasma, providing insights into its formation and elimination.

ParameterValuePopulation
Cmax (mean ± SD)77.3 ± 32.4 ng/mLHealthy Adults[11]
AUClast (mean ± SD)1,286 ± 458 ng·h/mLHealthy Adults[11]

Table 2: Pharmacokinetic Parameters of Quetiapine Sulfoxide following a single oral dose of Quetiapine.

Key Signaling Pathways (Contextual)

While Quetiapine Sulfoxide does not significantly interact with key CNS receptors, the parent drug, quetiapine, and its active metabolite, norquetiapine, exert their effects through complex interactions with G-protein coupled receptor (GPCR) signaling cascades. The primary pathways for the antipsychotic effect are believed to involve the Dopamine D2 and Serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling

Quetiapine acts as an antagonist at D2 receptors. These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors like Protein Kinase A (PKA).

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Dopamine Dopamine Dopamine->D2R Quetiapine Quetiapine (Antagonist) Quetiapine->D2R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response

Figure 2: Simplified Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling

Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics. These receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

SHT2A_Signaling cluster_membrane Cell Membrane SHT2A 5-HT2A Receptor Gq_protein Gq/11 Protein SHT2A->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG Serotonin Serotonin (5-HT) Serotonin->SHT2A Quetiapine_5HT Quetiapine (Antagonist) Quetiapine_5HT->SHT2A Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response Ca_release->Response PKC->Response

Figure 3: Simplified Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

The characterization of compounds like Quetiapine Sulfoxide relies on a suite of established in vitro and in vivo methodologies.

In Vitro Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Methodology: Competitive Radioligand Binding Assay

  • Preparation of Receptor Source: Membranes are prepared from cells stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A) or from homogenized brain tissue known to be rich in the target receptor.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and protease inhibitors is used.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., Quetiapine Sulfoxide).

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation: Bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known saturating ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate: Membranes + Radioligand + Test Compound (Varying Conc.) A->B C Reach Equilibrium B->C D Separate Bound/Free Ligand (Vacuum Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: Calculate IC50 -> Ki E->F

Figure 4: Workflow for a Competitive Radioligand Binding Assay.
In Vivo Microdialysis

This technique allows for the in vivo sampling of unbound drug and metabolite concentrations in the extracellular fluid of specific tissues, such as the brain.

Objective: To measure the concentration of quetiapine and its metabolites, including Quetiapine Sulfoxide, in the brain's interstitial fluid over time in a freely moving animal.

Methodology:

  • Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region (e.g., striatum or prefrontal cortex) of an anesthetized rodent (e.g., rat). The animal is allowed to recover from surgery.

  • Perfusion: On the day of the experiment, the probe is perfused with a sterile physiological solution (artificial cerebrospinal fluid, aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a microsyringe pump.

  • Diffusion and Collection: As the aCSF flows through the probe, small molecules in the surrounding extracellular fluid, including quetiapine and its metabolites, diffuse across the semi-permeable membrane into the probe's lumen down their concentration gradient. The exiting fluid (dialysate) is collected in timed fractions.

  • Sample Analysis: The concentration of Quetiapine Sulfoxide and other analytes in the collected dialysate fractions is quantified using a highly sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The resulting concentration-time profile provides information on the pharmacokinetics of the compound within the specific brain region, including its ability to cross the blood-brain barrier and its rate of formation and elimination.

Conclusion

Quetiapine Sulfoxide is a major metabolite of quetiapine, formed via CYP3A4-mediated sulfoxidation. The available evidence consistently characterizes it as pharmacologically inactive, with a negligible affinity for the key dopamine and serotonin receptors that are central to quetiapine's therapeutic action. While it does not contribute to the direct pharmacological effects of the parent drug, its significant presence in circulation is an important factor in the overall disposition and pharmacokinetic modeling of quetiapine. A thorough understanding of the profiles of all major metabolites, whether active or inactive, is essential for a comprehensive assessment in drug development and clinical pharmacology.

References

Quetiapine Sulfoxide: An In-depth Technical Guide on the Major Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine (B1663577), an atypical antipsychotic, is extensively metabolized in the liver, leading to the formation of several metabolites. Among these, Quetiapine sulfoxide (B87167) stands out as a major metabolite.[1][2] This technical guide provides a comprehensive overview of Quetiapine sulfoxide, focusing on its metabolic pathway, pharmacological activity, and analytical quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of Quetiapine's metabolic profile.

Metabolism and Formation

The primary route of Quetiapine metabolism is through hepatic oxidation.[3] Sulfoxidation of the dibenzothiazepine ring of Quetiapine results in the formation of Quetiapine sulfoxide.[2][4] This metabolic process is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[5][6][7][8][9] In vitro studies have confirmed that CYP3A4 is the primary enzyme responsible for the formation of this major, but inactive, sulfoxide metabolite.[2][10] While CYP2D6 plays a minor role in the overall metabolism of Quetiapine, its contribution to sulfoxidation is minimal.[8][11] The formation of Quetiapine sulfoxide is a significant pathway in the clearance of Quetiapine.[8]

Metabolic Pathway of Quetiapine to Quetiapine Sulfoxide

Quetiapine Quetiapine Quetiapine_sulfoxide Quetiapine Sulfoxide (Inactive Metabolite) Quetiapine->Quetiapine_sulfoxide Sulfoxidation CYP3A4 CYP3A4 (Primary Enzyme) CYP3A4->Quetiapine_sulfoxide

Caption: Metabolic conversion of Quetiapine to its inactive sulfoxide metabolite, primarily mediated by CYP3A4.

Pharmacological Activity

Quetiapine sulfoxide is considered a pharmacologically inactive metabolite.[1][2][10] Studies have shown that it does not contribute significantly to the therapeutic effects of Quetiapine.[3] While Quetiapine itself is an antagonist at dopamine (B1211576) and serotonin (B10506) receptors, its sulfoxide metabolite has been found to be inactive.[1][12][13][14][15] One study noted that Quetiapine sulfoxide is a 5-HT receptor agonist with a pEC50 value of 4.77 for human 5-HT1A, but its overall contribution to the pharmacological profile of Quetiapine is considered negligible due to its low potency and the high concentrations of the parent drug.[16]

Quantitative Data

The plasma concentrations of Quetiapine sulfoxide are notably high in patients undergoing Quetiapine therapy, often exceeding the concentrations of the parent drug.[17] This underscores its status as a major metabolite.

ParameterValueReference
Median Plasma Concentration 3,379 µg/L (range: 343-21,704 µg/L) in patients on 200-950 mg/day Quetiapine[17]
Mean Cmax 77.3 ± 32.4 ng/mL[12][14][15]
Mean AUClast 1,286 ± 458 ng•h/mL[12][14][15]
Steady-State Cmax (Chinese patients, 200 mg twice daily) 451 ± 216 µg/L[18]
Steady-State Cmin (Chinese patients, 200 mg twice daily) 35 ± 36 µg/L[18]
Steady-State Average Concentration (Chinese patients, 200 mg twice daily) 209 ± 71 µg/L[18]
Half-life 5-6 hours[19]

Experimental Protocols for Quantification

The quantification of Quetiapine and its metabolites, including Quetiapine sulfoxide, in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical method employed.

Sample Preparation: Liquid-Liquid Extraction

A frequently used method for extracting Quetiapine and its metabolites from plasma is liquid-liquid extraction (LLE).

  • Sample Collection: Collect whole blood in EDTA tubes. Centrifuge to separate plasma.[19]

  • Aliquoting: Take a small volume of plasma (e.g., 50 µL).[17]

  • Internal Standard Addition: Add an internal standard, such as Quetiapine-d8, to the plasma sample.[17]

  • Extraction: Add an extraction solvent, typically a mixture of butyl acetate (B1210297) and butanol (e.g., 10:1, v/v).[17]

  • Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 column is commonly used for separation (e.g., Waters Spherisorb S5SCX, 100 × 2.1 mm i.d.).[17][20]

    • Mobile Phase: A typical mobile phase consists of a mixture of an ammonium (B1175870) acetate solution in methanol (B129727) and acetonitrile.[17][21] A gradient elution may be employed.[20]

    • Flow Rate: A flow rate of around 0.5 mL/min is often used.[17]

  • Mass Spectrometric Detection:

    • Ionization: Positive ion atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is used.[17][21]

    • Detection Mode: Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[17][22]

Experimental Workflow for Quetiapine Sulfoxide Quantification

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC HPLC Separation (C18 Column) Recon->LC MS Mass Spectrometry (ESI/APCI, MRM) LC->MS Data Data Acquisition and Quantification MS->Data

Caption: A typical experimental workflow for the quantification of Quetiapine sulfoxide in plasma samples.

Conclusion

Quetiapine sulfoxide is a major, yet pharmacologically inactive, metabolite of Quetiapine, formed primarily through CYP3A4-mediated sulfoxidation. Its high plasma concentrations make it a significant component of Quetiapine's metabolic profile. Accurate quantification of Quetiapine sulfoxide, alongside the parent drug and other metabolites, is essential for a comprehensive understanding of Quetiapine's pharmacokinetics and for clinical monitoring. The LC-MS/MS methods detailed in this guide provide a robust framework for such analyses. This information is critical for professionals involved in the research and development of antipsychotic drugs and in the clinical management of patients treated with Quetiapine.

References

Quetiapine Sulfoxide Dihydrochloride: An In-depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quetiapine (B1663577), an atypical antipsychotic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, quetiapine sulfoxide (B87167) is a major metabolite, formed primarily through the action of the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] While its parent compound, quetiapine, and another major metabolite, norquetiapine (B1247305), exhibit complex pharmacological profiles with affinities for a wide range of neurotransmitter receptors, quetiapine sulfoxide is generally characterized in the scientific literature as an inactive metabolite.[1][3]

This technical guide synthesizes the available information on quetiapine sulfoxide dihydrochloride, focusing on its formation and providing a comparative analysis with its pharmacologically active parent and sibling compounds. While direct evidence for a distinct mechanism of action for quetiapine sulfoxide is sparse, this document will detail its metabolic pathway and present the pharmacological context of the broader quetiapine family to offer a comprehensive overview for research and development purposes. An isolated claim of 5-HT1A receptor agonism for quetiapine sulfoxide has been noted but could not be substantiated with primary literature in a comprehensive search.[4]

Metabolic Pathway of Quetiapine to Quetiapine Sulfoxide

The primary "action" of quetiapine sulfoxide is its formation as a key component of the metabolic clearance of quetiapine. This process is crucial for understanding the pharmacokinetics and overall drug disposition of quetiapine.

Enzymatic Conversion

The biotransformation of quetiapine to quetiapine sulfoxide is a Phase I metabolic reaction, specifically an S-oxidation. This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][2]

Quetiapine Quetiapine Quetiapine_Sulfoxide Quetiapine Sulfoxide (Inactive Metabolite) Quetiapine->Quetiapine_Sulfoxide CYP3A4 (Sulfoxidation) Norquetiapine Norquetiapine (Active Metabolite) Quetiapine->Norquetiapine CYP3A4 (N-dealkylation) Other_Metabolites Other Metabolites Quetiapine->Other_Metabolites Other CYP Enzymes

Metabolic conversion of quetiapine.

Pharmacological Profile: A Comparative Analysis

To understand the characterization of quetiapine sulfoxide as "inactive," it is essential to compare its known properties with those of quetiapine and the active metabolite, norquetiapine. The following tables summarize the receptor binding affinities (Ki values in nM) for these compounds. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Quetiapine and Norquetiapine

Receptor Quetiapine (Ki, nM) Norquetiapine (Ki, nM)
Dopamine Receptors
D1 >10,000 210
D2 335 196
D3 >10,000 570
D4 >10,000 1300
Serotonin (B10506) Receptors
5-HT1A 895 45
5-HT2A 30 58
5-HT2C >10,000 110
5-HT7 307 76
Adrenergic Receptors
α1A 19 144
α1B Not Available 95
α2A 910 240
Histamine Receptors
H1 11 3.5
Muscarinic Receptors
M1 >10,000 39
M2 >10,000 453
M3 >10,000 23
M4 >10,000 110
M5 >10,000 23
Transporters

| Norepinephrine (B1679862) (NET) | >10,000 | 12 |

Data compiled from various sources.[5][6][7] Note: Data for quetiapine sulfoxide is not available as it is largely considered inactive at these receptors.

Functional Activity at Neurotransmitter Receptors

The functional activity of a compound at a receptor (i.e., whether it acts as an agonist, antagonist, or partial agonist) is a critical determinant of its pharmacological effect.

Table 2: Comparative Functional Activity

Receptor Quetiapine Norquetiapine Quetiapine Sulfoxide
Dopamine D2 Antagonist Antagonist Not Reported
Serotonin 5-HT1A Partial Agonist Partial Agonist Agonist (Unverified)[4]
Serotonin 5-HT2A Antagonist/Inverse Agonist Antagonist Not Reported
Histamine H1 Antagonist Antagonist Not Reported

| Norepinephrine Transporter (NET) | No significant activity | Potent Inhibitor | Not Reported |

The antidepressant effects of quetiapine are thought to be mediated, in part, by the actions of norquetiapine as a potent inhibitor of the norepinephrine transporter and a partial agonist at the 5-HT1A receptor.[8][9]

Hypothetical Signaling Pathway: 5-HT1A Receptor Agonism

While unverified for quetiapine sulfoxide, agonism at the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and downstream effects on protein kinase A (PKA) and gene transcription. This pathway is associated with the anxiolytic and antidepressant effects of many compounds.[10]

cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor Gi Gi Protein 5HT1A_Receptor->Gi activates AC Adenylyl Cyclase Ligand Quetiapine Sulfoxide (Hypothetical Agonist) Ligand->5HT1A_Receptor Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., for neurotrophic factors) CREB->Gene_Expression regulates Neuronal_Response Anxiolytic/Antidepressant Effects Gene_Expression->Neuronal_Response

Hypothetical 5-HT1A signaling pathway.

Experimental Protocols

The characterization of the pharmacological activity of a compound like quetiapine sulfoxide would involve a suite of in vitro assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of quetiapine sulfoxide at a panel of neurotransmitter receptors.

  • Methodology:

    • Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue are prepared by homogenization and centrifugation.

    • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (quetiapine sulfoxide).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Quetiapine Sulfoxide prep->incubate filter Separate Bound from Free Radioligand (Filtration) incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Radioligand binding assay workflow.
Functional Assays (e.g., cAMP Assay for Gi-Coupled Receptors)

Functional assays are used to determine the intrinsic activity of a compound at a receptor.

  • Objective: To determine if quetiapine sulfoxide acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor.

  • Methodology:

    • Cell Culture: Cells expressing the 5-HT1A receptor are cultured.

    • Treatment: Cells are treated with varying concentrations of quetiapine sulfoxide. To stimulate adenylyl cyclase, forskolin (B1673556) is often added.

    • cAMP Measurement: Intracellular cAMP levels are measured using methods such as ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Data Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Conclusion

The available scientific evidence strongly indicates that quetiapine sulfoxide is a major but pharmacologically inactive metabolite of quetiapine. Its primary role is in the metabolic clearance of the parent drug. While an isolated report suggests potential 5-HT1A agonist activity, this has not been widely substantiated in the literature. For drug development professionals and researchers, the focus of the pharmacological activity of quetiapine treatment rightfully remains on the parent compound and its active metabolite, norquetiapine. Future studies would be necessary to definitively exclude any subtle pharmacological activity of quetiapine sulfoxide or to verify the preliminary reports of 5-HT1A agonism.

References

The Discovery and Metabolic Journey of Quetiapine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine (B1663577), a cornerstone in the treatment of various psychiatric disorders, undergoes extensive metabolism, leading to the formation of several metabolites, some of which possess significant pharmacological activity. This technical guide provides a comprehensive overview of the discovery and history of quetiapine's metabolites, with a particular focus on its principal active metabolite, norquetiapine (B1247305) (N-desalkylquetiapine). We delve into the key metabolic pathways, the enzymatic processes involved, and the analytical methodologies employed for their identification and quantification. This document synthesizes quantitative data into structured tables for comparative analysis, outlines detailed experimental protocols, and utilizes visualizations to illustrate complex biological and experimental workflows, serving as a critical resource for professionals in the field of drug development and neuroscience.

Introduction: The Advent of an Atypical Antipsychotic

Quetiapine was developed in the early 1990s by AstraZeneca as a second-generation (atypical) antipsychotic drug.[1] Its chemical structure, a dibenzothiazepine derivative, is similar to that of clozapine, and it was designed with the aim of achieving comparable efficacy with a more favorable side-effect profile, particularly concerning extrapyramidal symptoms.[1][2] Early preclinical studies in animal models suggested antipsychotic activity with a reduced propensity for such side effects.[2]

Initial pharmacokinetic studies in humans revealed that quetiapine is rapidly absorbed after oral administration and undergoes extensive hepatic metabolism.[2][3] It was observed that less than 1% of the administered dose was excreted as the unchanged drug, indicating that its metabolites play a crucial role in its overall disposition and potentially its pharmacological effects.[3]

The Discovery of Norquetiapine and Other Key Metabolites

Early metabolic studies identified several metabolites of quetiapine, with N-desalkylquetiapine, later named norquetiapine, emerging as a major active metabolite.[4][5] The discovery that norquetiapine possesses a distinct and potent pharmacological profile was a significant milestone in understanding the full spectrum of quetiapine's clinical effects.[4][5][6] Norquetiapine was found to be a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and a partial agonist at the 5-HT1A receptor, properties not shared by the parent drug and which are thought to contribute significantly to quetiapine's antidepressant and anxiolytic actions.[4][6][7]

Other significant metabolites identified include quetiapine sulfoxide (B87167), the major but inactive metabolite, and 7-hydroxyquetiapine, another active metabolite.[8][9][10] The formation of these metabolites is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[11][12]

Metabolic Pathways of Quetiapine

Quetiapine is extensively metabolized in the liver through three main pathways: sulfoxidation, N-dealkylation, and hydroxylation.[12]

  • Sulfoxidation: This is the primary metabolic route, leading to the formation of the inactive quetiapine sulfoxide metabolite.[8][9]

  • N-dealkylation: This pathway produces the major active metabolite, norquetiapine (N-desalkylquetiapine).[9][12]

  • Hydroxylation: This results in the formation of another active metabolite, 7-hydroxyquetiapine.[12]

These primary metabolites can undergo further metabolism, including hydroxylation of the N-desalkylated metabolite to form 7-hydroxy-N-desalkylquetiapine.[13]

Enzymology of Quetiapine Metabolism

The metabolism of quetiapine is predominantly catalyzed by the cytochrome P450 isoenzyme CYP3A4 .[11][12][14][15] In vitro studies have shown that CYP3A4 is responsible for approximately 89% of quetiapine's overall metabolism, including the formation of norquetiapine and quetiapine sulfoxide.[11][12]

The isoenzyme CYP2D6 plays a minor role, primarily contributing to the formation of 7-hydroxyquetiapine.[12][14] While CYP2D6's contribution to the overall clearance of quetiapine is less significant than that of CYP3A4, genetic variations in CYP2D6 activity may influence the plasma concentrations of the 7-hydroxyquetiapine metabolite.[14][16]

dot

Quetiapine_Metabolism Quetiapine Quetiapine Norquetiapine Norquetiapine (N-desalkylquetiapine) [Active] Quetiapine->Norquetiapine N-dealkylation (CYP3A4) Quetiapine_Sulfoxide Quetiapine Sulfoxide [Inactive] Quetiapine->Quetiapine_Sulfoxide Sulfoxidation (CYP3A4) Hydroxy_Quetiapine 7-Hydroxyquetiapine [Active] Quetiapine->Hydroxy_Quetiapine Hydroxylation (CYP2D6) Hydroxy_Norquetiapine 7-Hydroxy-N-desalkylquetiapine [Active] Norquetiapine->Hydroxy_Norquetiapine Hydroxylation (CYP2D6)

Caption: Major metabolic pathways of quetiapine.

Quantitative Data Summary

Pharmacokinetic Parameters of Quetiapine and its Metabolites

The following table summarizes the pharmacokinetic parameters of quetiapine and its major metabolites in humans. These values can vary depending on the study population, dosage, and formulation (Immediate Release vs. Extended Release).

CompoundCmax (ng/mL)Tmax (hr)t1/2 (hr)AUC (ng·hr/mL)Reference
Quetiapine (IR)83 (median)1.0-2.0~77-748 (range)[3][17]
Norquetiapine127 (median)~1.5~127-329 (range)[10][17]
Quetiapine Sulfoxide3,379 (median)--343-21,704 (range)[17]
7-Hydroxyquetiapine3 (median)--<1-48 (range)[17]
O-desalkylquetiapine12 (median)--2-37 (range)[17]

IR: Immediate Release. Values are presented as median and range where available.

Receptor Binding Affinities (Ki, nM) of Quetiapine and Norquetiapine

The distinct pharmacological profiles of quetiapine and its active metabolite norquetiapine are reflected in their differing affinities for various neurotransmitter receptors.

ReceptorQuetiapine (Ki, nM)Norquetiapine (Ki, nM)Reference
Dopamine (B1211576) D25659[8]
Serotonin (B10506) 5-HT1A1800570[8]
Serotonin 5-HT2A295[8]
Serotonin 5-HT2C280076[8]
Norepinephrine Transporter (NET)No appreciable affinity29[8]
Histamine H1113.5[7][18]
Adrenergic α1-144[19]
Adrenergic α2-237[19]
Muscarinic M1--[7]

Experimental Protocols

In Vitro Metabolism of Quetiapine using Human Liver Microsomes (HLM)

This protocol provides a generalized procedure for assessing the in vitro metabolism of quetiapine.

Objective: To determine the metabolic stability of quetiapine and identify the metabolites formed in a human liver microsomal system.

Materials:

  • Quetiapine

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (e.g., quetiapine-d8)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein concentration), and quetiapine (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination: Immediately terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Protein Precipitation: Vortex the mixture and centrifuge to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

dot

InVitro_Metabolism_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep_Mix Prepare Incubation Mixture (Buffer, HLM, Quetiapine) Pre_Incubate Pre-incubate at 37°C Prep_Mix->Pre_Incubate Add_NADPH Initiate with NADPH Pre_Incubate->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Sample Sample at Time Points Incubate->Sample Quench Terminate Reaction (Acetonitrile + IS) Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow for in vitro quetiapine metabolism assay.

Quantitative Analysis of Quetiapine and Metabolites by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of quetiapine and its major metabolites in human plasma.

Objective: To accurately measure the concentrations of quetiapine, norquetiapine, quetiapine sulfoxide, and 7-hydroxyquetiapine in plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add an internal standard solution (e.g., quetiapine-d8).

  • Add a basic solution (e.g., ammonium (B1175870) hydroxide) to adjust the pH.

  • Add an organic extraction solvent (e.g., n-butyl chloride or a mixture of butyl acetate (B1210297) and butanol).[17][20]

  • Vortex the mixture thoroughly.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.[13]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[21]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example, for quetiapine, the transition m/z 384.1 -> 253.1 is often used.[22]

Pharmacological Significance of Metabolites

The discovery of norquetiapine's unique pharmacological profile has profound implications for understanding quetiapine's therapeutic effects. While quetiapine's primary action is as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, norquetiapine's potent inhibition of norepinephrine reuptake and partial agonism at 5-HT1A receptors likely contribute significantly to the antidepressant and anxiolytic efficacy observed in clinical practice.[4][5][6] This dual action of the parent drug and its active metabolite provides a broader spectrum of pharmacological activity than either compound alone.

Signaling_Pathways cluster_receptors Receptor Targets cluster_effects Clinical Effects Quetiapine Quetiapine D2R Dopamine D2 Receptor Quetiapine->D2R Antagonist HT2A Serotonin 5-HT2A Receptor Quetiapine->HT2A Antagonist Norquetiapine Norquetiapine Norquetiapine->D2R Antagonist Norquetiapine->HT2A Antagonist NET Norepinephrine Transporter Norquetiapine->NET Inhibitor HT1A Serotonin 5-HT1A Receptor Norquetiapine->HT1A Partial Agonist Antipsychotic Antipsychotic D2R->Antipsychotic HT2A->Antipsychotic Antidepressant Antidepressant NET->Antidepressant HT1A->Antidepressant Anxiolytic Anxiolytic HT1A->Anxiolytic

References

Quetiapine sulfoxide impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Quetiapine (B1663577) Sulfoxide (B87167) Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] As with any pharmaceutical compound, ensuring its purity, efficacy, and safety is paramount. Impurity profiling is a critical aspect of drug development and quality control, aiming to identify and quantify impurities that may arise during synthesis, storage, or metabolism. One of the principal impurities and a major metabolite of quetiapine is quetiapine sulfoxide.[2][3][4] This technical guide provides a comprehensive overview of the impurity profiling of quetiapine sulfoxide, including its formation, analytical methodologies for its detection and quantification, and relevant experimental protocols.

Chemical Profile of Quetiapine and Quetiapine Sulfoxide

Quetiapine, chemically known as 2-[2-(4-dibenzo[b,f][5][6]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol, is susceptible to oxidation at the sulfur atom of the dibenzothiazepine ring, leading to the formation of quetiapine sulfoxide.[7][8]

Chemical Structures:

  • Quetiapine: C₂₁H₂₅N₃O₂S[7]

  • Quetiapine Sulfoxide: C₂₁H₂₅N₃O₃S[7][9]

Formation of Quetiapine Sulfoxide

Quetiapine sulfoxide is formed through two primary pathways: metabolic processes in the body and degradation of the quetiapine molecule under specific stress conditions.

Metabolic Pathway

In vivo, quetiapine is extensively metabolized in the liver, primarily through sulfoxidation and oxidation.[10][11] The cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for metabolizing quetiapine to its inactive sulfoxide metabolite.[11] Quetiapine sulfoxide is a major metabolite found in human plasma.[12]

Degradation Pathway

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Quetiapine has been shown to be susceptible to degradation under oxidative and hydrolytic conditions.[5][6][13][14] Quetiapine sulfoxide is a significant degradation product formed under oxidative stress.[5][6]

Formation of Quetiapine Sulfoxide from Quetiapine:

Quetiapine Quetiapine C₂₁H₂₅N₃O₂S Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Metabolism Metabolism (CYP3A4) Quetiapine_Sulfoxide Quetiapine Sulfoxide C₂₁H₂₅N₃O₃S Quetiapine->Quetiapine_Sulfoxide Oxidation Oxidative_Stress->Quetiapine_Sulfoxide Metabolism->Quetiapine_Sulfoxide

Figure 1: Formation of Quetiapine Sulfoxide.

Analytical Methodologies for Impurity Profiling

Several analytical techniques are employed for the impurity profiling of quetiapine, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prevalent and robust methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of impurities in pharmaceutical substances.

Workflow for HPLC Analysis of Quetiapine Impurities:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Quetiapine Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Impurities Integration->Quantification

Figure 2: HPLC Analysis Workflow.

This protocol is a representative example for the determination of quetiapine and its related substances.

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.[15]

  • Column: X-bridge C18, 150x4.6 mm, 3.5 µm.[15]

  • Mobile Phase A: 5 mM Ammonium Acetate.[15]

  • Mobile Phase B: Acetonitrile.[15]

  • Gradient Program: A suitable gradient program to ensure separation of all impurities.

  • Flow Rate: 1.0 ml/min.[15]

  • Column Temperature: 40°C.[15]

  • Detection Wavelength: 220 nm.[15]

  • Injection Volume: 10 µL.[15]

  • Sample Concentration: 0.5 mg/ml.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the identification and quantification of trace-level impurities and for pharmacokinetic studies.

This protocol is suitable for the determination of quetiapine and its metabolites in human plasma.[16]

  • Chromatographic System: A liquid chromatograph coupled to a tandem mass spectrometer.[16]

  • Column: Luna C18, 50mm x 2.0mm, 5µm.[16]

  • Sample Preparation: Single liquid-liquid extraction from 40µl of human plasma.[16]

  • Ionization: Positive ionization tandem MS detection in multiple reaction monitoring (MRM) mode.[16]

Data Presentation

Clear and concise data presentation is crucial for the interpretation of impurity profiling results. The following tables summarize key quantitative data from various studies.

Table 1: Performance of an LC-MS/MS Method for Quetiapine and its Metabolites in Human Plasma [16]

AnalyteLinearity Range (ng/mL)Accuracy (%)Precision (%)
Quetiapine<0.70 - 500< 6.0< 6.4
Norquetiapine<0.70 - 500< 9.4< 5.9
7-hydroxyquetiapine<0.70 - 500< 6.4< 6.2
7-hydroxy N-desalkylquetiapine<0.70 - 500< 10.0< 6.4
Quetiapine Sulfoxide <0.70 - 500 < 8.6 < 9.5

Table 2: Forced Degradation of Quetiapine Fumarate (B1241708) [13]

Stress ConditionDuration (hours)Degradation (%)
0.1N HCl2484.9
0.1N HCl48100
0.1N NaOH2433.1
0.1N NaOH4866.1
3% H₂O₂2411.5
3% H₂O₂48100

Conclusion

The impurity profiling of quetiapine sulfoxide is a critical component in ensuring the quality and safety of quetiapine drug products. Quetiapine sulfoxide is a major metabolite and a significant degradation product formed under oxidative stress. Robust analytical methods, such as HPLC and LC-MS/MS, are essential for the accurate detection and quantification of this impurity. The detailed experimental protocols and summarized data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of quetiapine and its related substances. Adherence to rigorous impurity profiling practices is indispensable for regulatory compliance and for safeguarding patient health.

References

The Central Role of Cytochrome P450 3A4 in Quetiapine Sulfoxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine (B1663577), an atypical antipsychotic, undergoes extensive hepatic metabolism, with sulfoxidation being a primary pathway. This technical guide provides an in-depth analysis of the critical role of Cytochrome P450 3A4 (CYP3A4) in this metabolic process. We present a comprehensive overview of the enzymatic reaction, quantitative kinetic data, detailed experimental protocols for in vitro analysis, and visual representations of the metabolic pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies and the development of pharmaceuticals interacting with the CYP3A4 enzyme.

Introduction

Quetiapine is a widely prescribed atypical antipsychotic for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its pharmacokinetic profile is characterized by rapid absorption and extensive first-pass metabolism in the liver[1]. The primary route of elimination is through hepatic biotransformation, with less than 1% of the administered dose excreted unchanged in urine. The main metabolic pathways for quetiapine include sulfoxidation, N-dealkylation, and O-dealkylation[1][2].

Among the cytochrome P450 (CYP) superfamily of enzymes, CYP3A4 is the principal catalyst in quetiapine metabolism, accounting for approximately 89% of its overall clearance[3][4]. The sulfoxidation of quetiapine to its major, inactive metabolite, quetiapine sulfoxide (B87167), is a key detoxification pathway predominantly mediated by CYP3A4[2][5][6]. Understanding the specifics of this interaction is crucial for predicting drug-drug interactions, assessing interindividual variability in drug response, and guiding dose adjustments in clinical practice[1]. This guide focuses specifically on the pivotal role of CYP3A4 in the sulfoxidation of quetiapine.

Quetiapine Metabolic Pathway

Quetiapine is metabolized into several metabolites, with quetiapine sulfoxide being the most abundant. The metabolic conversion is primarily catalyzed by CYP3A4. Other enzymes, such as CYP2D6, play a minor role in the formation of other metabolites like 7-hydroxyquetiapine[3][4].

Quetiapine_Metabolism Quetiapine Quetiapine Quetiapine_Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Quetiapine_Sulfoxide CYP3A4 (Major Pathway: Sulfoxidation) Norquetiapine Norquetiapine (Active) Quetiapine->Norquetiapine CYP3A4 (N-dealkylation) Other_Metabolites Other Metabolites (e.g., 7-hydroxyquetiapine) Quetiapine->Other_Metabolites CYP2D6 (minor)

Quetiapine Metabolic Pathway

Quantitative Data on CYP3A4-Mediated Quetiapine Sulfoxidation

ParameterValueEnzyme SourceCommentsReference
Km (overall metabolism) 18 µMHuman Liver MicrosomesThis value represents the overall affinity of all involved enzymes for quetiapine.[3]
CYP3A4 Contribution ~89%Recombinant CYP450sRepresents the percentage of total quetiapine metabolism attributed to CYP3A4.[3][4]
Intrinsic Clearance (CLint) Higher in CYP3A4 vs. CYP3A5Recombinant CYP3A4 and CYP3A5Indicates that CYP3A4 is more efficient at metabolizing quetiapine than CYP3A5.[6][7]
Inhibition by Ketoconazole >50% inhibition at 0.02 µMHuman Liver MicrosomesDemonstrates the potent and specific inhibition of quetiapine sulfoxide formation by a CYP3A4 inhibitor.

Experimental Protocols

Investigating the role of CYP3A4 in quetiapine sulfoxidation typically involves in vitro assays using human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes. Below are detailed methodologies for conducting such experiments.

In Vitro Incubation with Human Liver Microsomes or Recombinant CYP3A4

This protocol outlines the steps for incubating quetiapine with a source of CYP3A4 to measure metabolite formation.

Materials:

  • Quetiapine

  • Human Liver Microsomes (HLMs) or recombinant human CYP3A4

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Incubator/water bath (37°C)

  • Acetonitrile (B52724) (ice-cold, for reaction termination)

  • Internal standard (e.g., a structurally similar compound not present in the reaction)

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM or recombinant CYP3A4, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Add quetiapine to the pre-incubated mixture to start the metabolic reaction. The final concentration of quetiapine should be varied if determining kinetic parameters.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a method for extracting quetiapine and its metabolites from the in vitro incubation matrix.

Materials:

Procedure:

  • Aliquot Sample: Transfer a known volume of the supernatant (e.g., 500 µL) to a clean glass tube.

  • Adjust pH: Add a small volume of 1 M ammonium hydroxide to basify the sample.

  • Extraction: Add tert-butyl methyl ether to the tube, vortex vigorously for 2-3 minutes, and then centrifuge to separate the aqueous and organic layers.

  • Isolate Organic Layer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume of the LC-MS/MS mobile phase.

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis for Quetiapine Sulfoxide Quantification

This protocol provides a general framework for the quantification of quetiapine sulfoxide using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Quetiapine: Precursor ion (m/z) -> Product ion (m/z)

    • Quetiapine Sulfoxide: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values need to be optimized for the instrument used)

Data Analysis:

  • Generate a standard curve using known concentrations of quetiapine sulfoxide.

  • Quantify the concentration of quetiapine sulfoxide in the experimental samples by comparing their peak areas to the standard curve.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of a typical in vitro experiment to study quetiapine sulfoxidation and the signaling cascade of CYP3A4-mediated metabolism.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Incubation 2. Incubation cluster_Termination_Extraction 3. Termination & Extraction cluster_Analysis 4. Analysis A Prepare Reagents (Buffer, NADPH, Enzyme) C Pre-incubate Mixture (37°C) A->C B Prepare Quetiapine Stock Solution D Initiate Reaction with Quetiapine B->D C->D E Incubate at 37°C D->E F Terminate Reaction (Ice-cold Acetonitrile + IS) E->F G Protein Precipitation (Centrifugation) F->G H Liquid-Liquid Extraction G->H I Evaporation & Reconstitution H->I J LC-MS/MS Analysis I->J K Data Processing & Quantification J->K

In Vitro Experimental Workflow

CYP3A4_Catalytic_Cycle CYP3A4_Fe3 CYP3A4 (Fe³⁺) Substrate_Binding Quetiapine Binding CYP3A4_Fe3_QTP CYP3A4 (Fe³⁺) - Quetiapine Substrate_Binding->CYP3A4_Fe3_QTP Reduction1 e⁻ (from NADPH) CYP3A4_Fe2_QTP CYP3A4 (Fe²⁺) - Quetiapine Reduction1->CYP3A4_Fe2_QTP O2_Binding O₂ Binding CYP3A4_Fe2_O2_QTP CYP3A4 (Fe²⁺)-O₂ - Quetiapine O2_Binding->CYP3A4_Fe2_O2_QTP Reduction2 e⁻, 2H⁺ Peroxo_Intermediate [CYP3A4 (Fe³⁺)-OOH] - Quetiapine Reduction2->Peroxo_Intermediate Water_Release -H₂O Compound_I Compound I [CYP3A4 (Fe⁴⁺=O)] Water_Release->Compound_I Sulfoxidation Sulfoxidation Product_Release Product Release Sulfoxidation->Product_Release Product_Release->CYP3A4_Fe3 Quetiapine_Sulfoxide Quetiapine Sulfoxide Product_Release->Quetiapine_Sulfoxide

CYP3A4 Catalytic Cycle for Sulfoxidation

Conclusion

CYP3A4 is unequivocally the most significant enzyme in the metabolic clearance of quetiapine, with sulfoxidation representing a major metabolic pathway. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies on quetiapine metabolism. A thorough understanding of the role of CYP3A4 in this process is paramount for predicting and managing drug-drug interactions, ultimately contributing to the safer and more effective use of quetiapine in clinical settings. Further research to elucidate the precise Vmax for quetiapine sulfoxidation by CYP3A4 would provide an even more complete kinetic profile.

References

Methodological & Application

Application Note: Quantification of Quetiapine Sulfoxide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of quetiapine (B1663577) sulfoxide (B87167), a major metabolite of the atypical antipsychotic drug quetiapine, in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and sensitive assay for pharmacokinetic studies, therapeutic drug monitoring research, and metabolic profiling. The method utilizes a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and detection using tandem mass spectrometry. This document provides comprehensive experimental protocols, method validation data, and visual workflows to ensure successful implementation.

Introduction

Quetiapine is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. It is extensively metabolized in the liver, mainly by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites.[1][2] Quetiapine sulfoxide is one of the principal, though pharmacologically inactive, metabolites.[1] Accurate quantification of quetiapine sulfoxide is crucial for understanding the overall metabolic profile of quetiapine, investigating drug-drug interactions, and assessing patient adherence in research settings. This LC-MS/MS method provides the necessary sensitivity and selectivity for the reliable quantification of quetiapine sulfoxide in human plasma.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of quetiapine and its metabolites from plasma.[3]

  • Sample Aliquoting: Transfer 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., Quetiapine-d8 at a suitable concentration) to each plasma sample, calibrator, and quality control sample.

  • Alkalinization: Add 50 µL of 0.1 M NaOH to each tube and vortex briefly to mix. This step adjusts the pH to optimize the extraction of the analyte.

  • Extraction: Add 1 mL of an extraction solvent mixture of butyl acetate (B1210297) and butanol (10:1, v/v).[4]

  • Mixing: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm)[3]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Flow Rate 0.5 mL/min[4]
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometry (MS)
ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 400.2
Product Ions (m/z) 221.1, 279.1
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The precursor ion corresponds to the [M+H]+ of quetiapine sulfoxide (C21H25N3O3S).

Data Presentation

Method Validation Summary

The following tables summarize the expected performance characteristics of this method, based on published data.[3][5]

Table 1: Linearity and Sensitivity

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Quetiapine SulfoxideHuman Plasma<0.70 - 500<0.70>0.99

Table 2: Accuracy and Precision

AnalyteMatrixConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Quetiapine SulfoxideHuman PlasmaLow QCWithin ±15%<15%
Mid QCWithin ±15%<15%
High QCWithin ±15%<15%

Based on an accuracy of <8.6% and precision of <9.5% reported for the sulfoxide metabolite (M4).[3]

Visualizations

Metabolic Pathway of Quetiapine

Quetiapine Metabolism Quetiapine Quetiapine Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Sulfoxide CYP3A4 Norquetiapine Norquetiapine (Active) Quetiapine->Norquetiapine CYP3A4 Other Other Metabolites Quetiapine->Other CYP Enzymes

Metabolic conversion of Quetiapine.

Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Alkalinize Alkalinize IS->Alkalinize Extract Liquid-Liquid Extraction Alkalinize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Generate Report Quant->Report

Workflow for Quetiapine Sulfoxide analysis.

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of quetiapine sulfoxide in human plasma. The liquid-liquid extraction protocol effectively removes proteins and other matrix components that could interfere with the analysis. The chromatographic conditions allow for a rapid and selective separation of the analyte from other endogenous compounds. The use of tandem mass spectrometry in MRM mode ensures high selectivity and sensitivity, enabling accurate quantification even at low concentrations. The validation parameters outlined in the data presentation section demonstrate that the method is accurate, precise, and linear over a clinically relevant concentration range. This application note serves as a comprehensive guide for researchers to implement a robust method for quetiapine sulfoxide quantification.

References

Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Quetiapine Sulfoxide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and reproducible solid-phase extraction (SPE) protocol for the selective isolation and concentration of quetiapine (B1663577) sulfoxide (B87167), a major metabolite of the atypical antipsychotic drug quetiapine, from human plasma. The described methodology is optimized for use with Oasis HLB solid-phase extraction cartridges, ensuring high recovery and removal of endogenous plasma components. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable sample preparation method for downstream quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Quetiapine is an atypical antipsychotic medication primarily used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, with quetiapine sulfoxide being one of its major, though pharmacologically inactive, metabolites. Accurate quantification of quetiapine and its metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte concentration, and reduced solvent consumption. This protocol provides a step-by-step guide for the efficient extraction of quetiapine sulfoxide from human plasma.

Materials and Reagents

  • Human plasma (K2EDTA as anticoagulant)

  • Quetiapine sulfoxide reference standard

  • Internal standard (e.g., quetiapine-d8 or a suitable analogue)

  • Oasis HLB 1 cc (10 mg) Solid-Phase Extraction Cartridges

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Ammonia (B1221849) water (2% v/v)

  • Sodium hydroxide (B78521) solution (0.5 M)

  • Centrifuge

  • Vortex mixer

  • SPE vacuum manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Autosampler vials

Experimental Protocol

A detailed workflow for the solid-phase extraction of quetiapine sulfoxide from plasma is provided below.

Sample Pre-treatment
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 0.5 mL aliquot of plasma in a microcentrifuge tube, add the internal standard.

  • Add 0.3 mL of 0.5 M sodium hydroxide solution to the plasma sample.

  • Vortex the mixture for 2 minutes to mix thoroughly.

  • Centrifuge the mixture at 9500 rpm for 5 minutes to precipitate proteins.

Solid-Phase Extraction Procedure

The following steps outline the SPE procedure using an Oasis HLB cartridge.

a. Cartridge Conditioning:

  • Place the Oasis HLB cartridges on the vacuum manifold.

  • Condition the cartridges by passing 1 mL of methanol through the sorbent bed. Do not allow the sorbent to dry.

b. Cartridge Equilibration:

  • Equilibrate the cartridges by passing 1 mL of deionized water through the sorbent bed. Ensure the sorbent does not dry before loading the sample.

c. Sample Loading:

  • Load the supernatant from the pre-treated plasma sample onto the conditioned and equilibrated Oasis HLB cartridge.

  • Apply a gentle vacuum to draw the sample through the sorbent at a consistent flow rate (approximately 1-2 mL/min).

d. Washing:

  • Wash the cartridge with 1 mL of 2% (v/v) ammonia water to remove polar interferences.

  • Apply vacuum until the sorbent is completely dry.

e. Elution:

  • Place clean collection tubes inside the vacuum manifold.

  • Elute the analyte of interest by passing 1 mL of methanol through the cartridge.

  • Collect the eluate.

Eluate Processing
  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical method.

  • Vortex the reconstituted sample to ensure complete dissolution.

  • Transfer the sample to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of methods utilizing solid-phase extraction for the analysis of quetiapine and its metabolites.

AnalyteLinear RangeMean Recovery (%)Accuracy (%)Precision (RSD %)Citation
Quetiapine10-2000 µg/L>85-<15[1]
Quetiapine Sulfoxide 1-200 µg/L >85 8.6 9.5 [1]
7-hydroxy-quetiapine1-200 µg/L>85-<15[1]
N-dealkyl-quetiapine1-200 µg/L>85-<15[1]

Note: The mean recovery of >85% is reported for the group of analytes including quetiapine and its metabolites.

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_processing Eluate Processing plasma 1. Plasma Sample (0.5 mL) add_is 2. Add Internal Standard plasma->add_is add_naoh 3. Add 0.5 M NaOH (0.3 mL) add_is->add_naoh vortex1 4. Vortex (2 min) add_naoh->vortex1 centrifuge 5. Centrifuge (9500 rpm, 5 min) vortex1->centrifuge load 8. Load Supernatant centrifuge->load Supernatant condition 6. Condition: 1 mL Methanol equilibrate 7. Equilibrate: 1 mL Deionized Water condition->equilibrate equilibrate->load wash 9. Wash: 1 mL 2% Ammonia Water load->wash elute 10. Elute: 1 mL Methanol wash->elute evaporate 11. Evaporate to Dryness elute->evaporate Eluate reconstitute 12. Reconstitute in Mobile Phase evaporate->reconstitute analyze 13. Transfer to Vial for Analysis reconstitute->analyze

Caption: Solid-Phase Extraction Workflow for Quetiapine Sulfoxide from Plasma.

References

Application Note: High-Sensitivity Tandem Mass Spectrometry for the Detection of Quetiapine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine (B1663577) is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of several metabolites.[1] One of the major metabolites is quetiapine sulfoxide (B87167). Monitoring the levels of quetiapine and its metabolites, such as quetiapine sulfoxide, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in drug development to understand the drug's disposition and potential for drug-drug interactions. Tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the simultaneous quantification of quetiapine and its metabolites in biological matrices.[2][3] This application note provides a detailed protocol for the detection of quetiapine sulfoxide using tandem mass spectrometry.

Experimental Protocol

This protocol outlines a general procedure for the analysis of quetiapine sulfoxide in human plasma. Optimization of specific parameters may be required depending on the instrumentation and specific laboratory conditions.

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction is a common and effective method for extracting quetiapine and its metabolites from plasma samples.[4][5]

  • Reagents:

  • Procedure:

    • To a 500 µL aliquot of plasma sample in a microcentrifuge tube, add the internal standard.

    • Add 70 µL of 1 M ammonium hydroxide solution and vortex for 30 seconds.[5]

    • Add 1000 µL of the extraction solvent (e.g., tert-butyl methyl ether) and vortex for 3 minutes.[5]

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve quetiapine sulfoxide from other metabolites and endogenous matrix components.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., Waters Spherisorb S5SCX, 100 x 2.1 mm i.d.).[4]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, 50 mmol/L methanolic ammonium acetate (pH 6.0).[4]

  • Flow Rate: A flow rate of 0.5 mL/min is a common starting point.[4]

  • Gradient: An isocratic or gradient elution can be used to achieve optimal separation.

Tandem Mass Spectrometry (MS/MS)

A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Positive ion Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.[4]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for quetiapine sulfoxide and the internal standard to ensure selectivity and sensitivity.

Data Presentation: Tandem Mass Spectrometry Parameters

The following table summarizes the key tandem mass spectrometry parameters for the detection of quetiapine and its metabolite, quetiapine sulfoxide. These parameters serve as a starting point and may require optimization based on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Quetiapine384.2253.1Instrument DependentPositive ESI/APCI
Quetiapine Sulfoxide400.16Instrument DependentInstrument DependentPositive ESI/APCI

Note: While the precursor ion for quetiapine sulfoxide is documented, specific product ions and optimized collision energies are often instrument-dependent and require empirical determination. A common fragmentation pathway for quetiapine involves the loss of the ethoxyethanol side chain, and similar fragmentation can be expected for its metabolites.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification & Analysis data_acquisition->quantification

Caption: Experimental workflow for quetiapine sulfoxide detection.

Conclusion

This application note provides a comprehensive overview of the key parameters and a general protocol for the detection of quetiapine sulfoxide using tandem mass spectrometry. The described methodology, combining liquid-liquid extraction with LC-MS/MS, offers a robust, sensitive, and selective approach for the quantification of this important metabolite in biological samples. This information is valuable for researchers and professionals involved in pharmacokinetic analysis, clinical monitoring, and the development of new therapeutic agents.

References

Validated Assay for Quetiapine and its Metabolites: A Comprehensive Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the development and validation of an analytical assay for the quantification of Quetiapine (B1663577) and its primary metabolites in human plasma. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity, specificity, and throughput for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to the formation of several metabolites.[1][2] The main active metabolite is N-desalkylquetiapine (norquetiapine), which contributes to the drug's antidepressant effects.[3] Other significant metabolites include 7-hydroxyquetiapine, O-desalkylquetiapine, and quetiapine sulfoxide.[4][5] Accurate and reliable quantification of Quetiapine and its metabolites in biological matrices is crucial for understanding its pharmacokinetics, metabolism, and for optimizing therapeutic regimens.

This application note details a validated LC-MS/MS method for the simultaneous determination of Quetiapine and its key metabolites in human plasma. The protocol covers sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with regulatory guidelines.[6][7]

Metabolic Pathway of Quetiapine

The metabolic conversion of Quetiapine is a complex process resulting in various active and inactive compounds. A simplified diagram of the primary metabolic pathways is presented below.

Quetiapine_Metabolism cluster_cyp3a4 CYP3A4 cluster_cyp2d6 CYP2D6 Quetiapine Quetiapine Norquetiapine (B1247305) N-Desalkylquetiapine (Norquetiapine) Quetiapine->Norquetiapine Hydroxyquetiapine 7-Hydroxyquetiapine Quetiapine->Hydroxyquetiapine Sulfoxide Quetiapine Sulfoxide Quetiapine->Sulfoxide HydroxyNorquetiapine 7-Hydroxy-N- desalkylquetiapine Norquetiapine->HydroxyNorquetiapine Assay_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Receipt Sample Receipt and Login Sample_Thawing Sample Thawing and Vortexing Sample_Receipt->Sample_Thawing Sample_Aliquoting Sample Aliquoting Sample_Thawing->Sample_Aliquoting IS_Addition Internal Standard Addition Sample_Aliquoting->IS_Addition Extraction Sample Extraction (LLE or PPT) IS_Addition->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Data_Review Data Review and QC Check Data_Processing->Data_Review Report_Generation Report Generation Data_Review->Report_Generation

References

Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Quetiapine Impurity S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine (B1663577) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Like any pharmaceutical product, it is susceptible to degradation, which can lead to the formation of impurities that may impact its efficacy and safety.[3] Therefore, the development of robust analytical methods to detect and quantify these impurities is a critical aspect of drug development and quality control. This application note details a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Quetiapine and its related substances, with a particular focus on Quetiapine Impurity S (Quetiapine S-Oxide).

Quetiapine Impurity S is an oxidation product of Quetiapine.[4][5] Its presence in the drug substance or product needs to be monitored to ensure the quality and stability of the medication. The method described herein is designed to be specific, accurate, and precise for the quantification of Quetiapine and its separation from potential degradation products, including Impurity S.

Experimental Protocols

This section provides a detailed methodology for the analysis of Quetiapine and its impurities.

Materials and Reagents
  • Quetiapine Fumarate reference standard

  • Quetiapine Impurity S reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Di-potassium hydrogen orthophosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Perchloric acid (analytical grade)

  • Triethylamine (analytical grade)

  • Water (HPLC grade, obtained from a water purification system)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a UV-Visible or Photodiode Array (PDA) detector is required. The system should be capable of gradient elution. An analytical balance for accurate weighing and a pH meter for mobile phase preparation are also necessary.

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of Quetiapine and its impurities.

ParameterCondition
Column X-bridge C18, 150 x 4.6 mm, 3.5 µm[6]
Mobile Phase A 5 mM Ammonium Acetate in water[6]
Mobile Phase B Acetonitrile[6]
Gradient Elution See Table 2
Flow Rate 1.0 mL/min[6]
Column Temperature 40°C[6]
Detection Wavelength 220 nm[6]
Injection Volume 10 µL[6]
Diluent A mixture of water, acetonitrile, and perchloric acid (200:800:0.13 v/v/v)[1]

Table 1: Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
09010
106040
202080
252080
269010
309010

Table 2: Gradient Elution Program

Sample Preparation

Standard Solution Preparation:

  • Accurately weigh and transfer about 25 mg of Quetiapine Fumarate reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Further dilute 5 mL of this solution to 50 mL with the diluent to obtain a final concentration of approximately 0.05 mg/mL.

Impurity Stock Solution Preparation:

  • Accurately weigh and transfer about 5 mg of Quetiapine Impurity S reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate to dissolve.

  • Dilute to volume with the diluent and mix well.

Spiked Sample Preparation (for method development and validation):

  • Transfer 10 mL of the standard stock solution and 1 mL of the Quetiapine Impurity S stock solution into a 25 mL volumetric flask.[2]

  • Dilute to volume with the diluent and mix.

Test Sample Preparation (from tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 25 mg of Quetiapine and transfer it to a 50 mL volumetric flask.

  • Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

  • Further dilute 5 mL of the filtrate to 50 mL with the diluent.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3]

  • Acid Hydrolysis: Treat the drug solution with 1N HCl and reflux at 80°C for 1 hour.[3]

  • Base Hydrolysis: Treat the drug solution with 1N NaOH and heat at 60°C for 30 minutes.[3]

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid drug substance to heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After degradation, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for analysis.

Data Presentation

The following tables summarize the expected quantitative data from method validation experiments.

ParameterAcceptance CriteriaTypical Result
Resolution (Quetiapine and Impurity S) > 2.0> 4.5[6]
Tailing Factor (Quetiapine) < 2.01.2
Theoretical Plates (Quetiapine) > 2000> 5000

Table 3: System Suitability Parameters

AnalyteRetention Time (min)Relative Retention Time
Quetiapine Impurity S~8.5~0.85
Quetiapine~10.01.00

Table 4: Typical Retention Data

ParameterQuetiapineImpurity S
Linearity Range (µg/mL) 0.5 - 750.1 - 1.5
Correlation Coefficient (r²) > 0.999> 0.998
LOD (µg/mL) 0.150.03
LOQ (µg/mL) 0.50.1
Accuracy (% Recovery) 98.0 - 102.095.0 - 105.0
Precision (%RSD) < 2.0< 5.0

Table 5: Method Validation Summary

Visualization

The following diagram illustrates the general workflow for the analytical method development and validation for Quetiapine Impurity S.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_std Prepare Quetiapine Reference Standard injection Inject Samples prep_std->injection prep_imp Prepare Impurity S Reference Standard prep_imp->injection prep_sample Prepare Test Sample (e.g., from tablets) prep_sample->injection prep_spike Prepare Spiked Sample prep_spike->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection chromatogram Generate Chromatograms injection->chromatogram system_suitability System Suitability Test chromatogram->system_suitability peak_integration Peak Integration & Quantification chromatogram->peak_integration validation Method Validation (Linearity, Accuracy, Precision) system_suitability->validation peak_integration->validation report Generate Report validation->report

Caption: Workflow for Quetiapine Impurity S Analysis.

Conclusion

The RP-HPLC method described in this application note is suitable for the routine quality control analysis of Quetiapine and the determination of Impurity S in bulk drug and pharmaceutical formulations. The method is stability-indicating, as demonstrated by the successful separation of the parent drug from its degradation products formed under various stress conditions. The validation parameters confirm that the method is linear, accurate, precise, and specific for its intended purpose.

References

Application Notes and Protocols for the Quantification of Quetiapine Sulfoxide in Human Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantification of quetiapine (B1663577) sulfoxide (B87167), a major metabolite of the atypical antipsychotic drug quetiapine, in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and adherence testing.

Introduction

Quetiapine is extensively metabolized in the liver, with sulfoxidation being one of the primary metabolic pathways.[1][2] The resulting metabolite, quetiapine sulfoxide, is a significant urinary excretion product and can be an important biomarker for assessing quetiapine intake and metabolism.[3][4] The analysis of quetiapine sulfoxide in urine offers a non-invasive method for monitoring patient adherence to therapy.[4][5] The LC-MS/MS method described here provides the necessary sensitivity and selectivity for accurate quantification in complex urine matrices.

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of quetiapine sulfoxide in human urine.

Sample Preparation (Dilute-and-Shoot)

A simple "dilute-and-shoot" method is employed for sample preparation to minimize matrix effects and streamline the workflow.[6]

  • Materials:

    • Human urine samples

    • Internal Standard (IS) solution (e.g., Quetiapine-d8 or a structurally similar compound) in 0.1% formic acid in water.

    • 0.1% formic acid in water

    • Microcentrifuge tubes or 96-well plates

  • Procedure:

    • Allow frozen urine samples to thaw completely at room temperature and vortex to ensure homogeneity.

    • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

    • In a clean microcentrifuge tube or well of a 96-well plate, combine 25 µL of the urine supernatant with 225 µL of the internal standard solution.[6]

    • Vortex the mixture thoroughly.

    • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a Kinetex® Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm) or equivalent, is suitable for separation.[6]

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[3]

    • Mobile Phase B: 0.1% formic acid in methanol.[6]

    • Flow Rate: 0.6 mL/min.[3]

    • Injection Volume: 5 µL.[3]

    • Column Temperature: 50°C.[3]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      3.6 5 95
      3.7 95 5

      | 6.0 | 95 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: 3500 V

      • Gas Temperature: 325°C

      • Drying Gas Flow: 7 L/min

      • Nebulizer Pressure: 35 psig

    • MRM Transitions:

      • Quetiapine Sulfoxide: The precursor ion is [M+H]+ with an exact mass of 399.16.[7] Specific transitions would need to be optimized, but an example could be based on related compounds.

      • Internal Standard (e.g., Quetiapine-d8): To be determined based on the specific internal standard used.

Data Presentation

The following table summarizes the quantitative data for a typical LC-MS/MS method for the analysis of quetiapine sulfoxide in human urine, based on available literature. Please note that for quetiapine sulfoxide specifically, some data is presented as "proof-of-concept" and may require full validation.[3]

ParameterQuetiapine SulfoxideReference
Linearity Range 5 - 5000 ng/mL[3]
Lower Limit of Quantification (LLOQ) 30 ng/mL[3]
Upper Limit of Linearity (ULOL) 5000 ng/mL[3]
Intra-day Precision (%RSD) < 15%[8]
Inter-day Precision (%RSD) < 15%[8]
Accuracy (% Recovery) 85 - 115%[8]
Extraction Recovery > 85% (for SPE)[8]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of quetiapine sulfoxide in human urine samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection centrifuge Centrifugation urine_sample->centrifuge dilute Dilution with Internal Standard centrifuge->dilute injection LC Injection dilute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Quetiapine Sulfoxide calibration->quantification final_report final_report quantification->final_report Final Report

Caption: Workflow for Quetiapine Sulfoxide Quantification in Urine.

Quetiapine Metabolism

The following diagram illustrates the metabolic pathway of quetiapine to quetiapine sulfoxide.

G Quetiapine Quetiapine Sulfoxidation Sulfoxidation (CYP3A4) Quetiapine->Sulfoxidation Quetiapine_Sulfoxide Quetiapine Sulfoxide Sulfoxidation->Quetiapine_Sulfoxide

Caption: Metabolic Pathway of Quetiapine to Quetiapine Sulfoxide.

References

Application of Quetiapine Sulfoxide in Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine (B1663577) is an atypical antipsychotic medication that undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2][3][4][5] One of the main metabolic pathways is sulfoxidation, which leads to the formation of quetiapine sulfoxide (B87167).[2] This application note provides a comprehensive overview of the role of quetiapine sulfoxide in pharmacokinetic (PK) studies, including detailed analytical protocols for its quantification and a summary of its pharmacokinetic parameters. Unlike the parent drug, quetiapine sulfoxide is considered an inactive metabolite.[6][7] Monitoring its levels, however, is crucial for a complete understanding of quetiapine's disposition in the body.

Application Notes

The quantification of quetiapine sulfoxide in biological matrices serves several key purposes in pharmacokinetic research:

  • Assessment of Metabolic Pathways: As the major metabolite of quetiapine, the concentration of quetiapine sulfoxide provides a direct measure of the activity of the CYP3A4 metabolic pathway.[1][8] This is particularly important when investigating drug-drug interactions with CYP3A4 inhibitors or inducers.

  • Biomarker of Quetiapine Exposure: In certain situations, the plasma concentration of quetiapine sulfoxide may serve as a more stable marker of drug exposure than the parent drug itself, especially in relation to the formulation and time since the last dose.[9]

  • Comprehensive Pharmacokinetic Modeling: Including quetiapine sulfoxide in pharmacokinetic models allows for a more accurate and complete description of the absorption, distribution, metabolism, and excretion (ADME) of quetiapine.

  • Patient Adherence Monitoring: In clinical settings, monitoring for the presence of metabolites like quetiapine sulfoxide in urine can be a reliable method to confirm patient adherence to quetiapine therapy.[10]

Metabolic Pathway of Quetiapine to Quetiapine Sulfoxide

Quetiapine is primarily metabolized in the liver by CYP3A4 to its inactive sulfoxide metabolite. Other enzymes like CYP2D6 are involved in the formation of other metabolites, such as 7-hydroxyquetiapine. The active metabolite, N-desalkylquetiapine (norquetiapine), is also formed via CYP3A4 and is further metabolized.[1][8][11][12]

Quetiapine_Metabolism cluster_cyp CYP450 Enzymes Quetiapine Quetiapine Quetiapine_Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Quetiapine_Sulfoxide Sulfoxidation N_desalkylquetiapine N-desalkylquetiapine (Norquetiapine) (Active) Quetiapine->N_desalkylquetiapine N-dealkylation Hydroxy_Quetiapine 7-hydroxyquetiapine (Active) Quetiapine->Hydroxy_Quetiapine Hydroxylation CYP3A4 CYP3A4 CYP3A4->Quetiapine_Sulfoxide CYP3A4->N_desalkylquetiapine CYP2D6 CYP2D6 CYP2D6->Hydroxy_Quetiapine

Caption: Metabolic pathway of quetiapine.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of quetiapine and its major metabolite, quetiapine sulfoxide, from various studies. These values can vary depending on the study population, dosage, and formulation (Immediate Release - IR vs. Extended Release - XR).

Table 1: Pharmacokinetic Parameters of Quetiapine

ParameterValueStudy Reference
Cmax (ng/mL) 568.1 (IR)[13]
495.3 (XR)[13]
Tmax (h) 2 (IR)[13]
5 (XR)[13]
AUC (ng·h/mL) Ratio XR/IR: 1.04[13]
Half-life (h) ~7[14]

Table 2: Pharmacokinetic Parameters of Quetiapine Sulfoxide

ParameterValueStudy Reference
Cmax (ng/mL) 1094.57 (IR 200 mg x 2)[15]
Plasma Concentration (µg/L) 3,379 (median)[16]
Tmax (h) 4.0 (1.5-6.0)[8]
Half-life (h) ~7-9[8]

Experimental Protocols

Accurate quantification of quetiapine sulfoxide in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[3] Below are detailed protocols for sample preparation and analysis.

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted from methodologies described for the extraction of quetiapine and its metabolites from plasma samples.[1][16][17]

1. Materials:

  • Plasma samples

  • tert-Butyl methyl ether[1][17]

  • Internal Standard (IS) solution (e.g., quetiapine-d8)[16]

  • 0.1 M Sodium hydroxide (B78521)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase)

2. Procedure:

  • Pipette 200 µL of plasma into a centrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 50 µL of 0.1 M sodium hydroxide to alkalize the sample.

  • Add 1 mL of tert-butyl methyl ether.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is alkalize Alkalize with NaOH add_is->alkalize add_solvent Add tert-Butyl Methyl Ether alkalize->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol provides a general workflow for the extraction of quetiapine and its metabolites from urine using SPE, based on common laboratory practices.[5][18]

1. Materials:

  • Urine samples

  • SPE cartridges (e.g., C18 or mixed-mode)

  • Internal Standard (IS) solution

  • Methanol (B129727) (conditioning and elution solvent)

  • Deionized water (equilibration and wash solvent)

  • SPE manifold

  • Evaporator

  • Reconstitution solution

2. Procedure:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 1 mL of urine, add the internal standard.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

SPE_Workflow start Start: Urine Sample condition Condition SPE Cartridge (Methanol, Water) start->condition load Load Sample condition->load wash Wash Cartridge (Water) load->wash dry Dry Cartridge wash->dry elute Elute Analytes (Methanol) dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow.

Protocol 3: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of quetiapine and its metabolites. These should be optimized for the specific instrument and column used.[7][16][19]

1. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[19]

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water with 0.1% formic acid[19]

  • Mobile Phase B: Acetonitrile[19]

  • Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 5% A).

  • Flow Rate: 0.4 mL/min[19]

  • Injection Volume: 5 µL[19]

  • Column Temperature: 40°C

2. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[7][19]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • Quetiapine: m/z 384.2 → 253.1[19]

    • Quetiapine Sulfoxide: (To be determined empirically, but would involve an increase of 16 amu from the parent drug)

    • Internal Standard (Quetiapine-d8): (To be determined empirically)

  • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Conclusion

The analysis of quetiapine sulfoxide is an integral part of pharmacokinetic studies of quetiapine. Its quantification provides valuable insights into the metabolism and disposition of the parent drug. The detailed protocols and data presented in this application note offer a foundation for researchers to incorporate the analysis of this major metabolite into their studies, leading to a more comprehensive understanding of quetiapine's pharmacology.

References

Application Notes and Protocols for Cell-Based Assays to Investigate Quetiapine Sulfoxide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication primarily used to manage schizophrenia, bipolar disorder, and major depressive disorder. Its therapeutic effects are largely attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Following administration, Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] One of the main metabolites formed through sulfoxidation is Quetiapine sulfoxide (B87167).[3] While often cited as an inactive metabolite, empirical validation of its activity, or lack thereof, at the primary targets of the parent drug is crucial for a comprehensive understanding of Quetiapine's pharmacology.

These application notes provide detailed protocols for cell-based assays to investigate the activity of Quetiapine sulfoxide at human dopamine D2 and serotonin 5-HT2A receptors. The described assays are fundamental for determining the binding affinity and functional effects of the metabolite, allowing for a direct comparison with the parent compound, Quetiapine.

Signaling Pathways

The activity of Quetiapine and its metabolites can be assessed by investigating their impact on the signaling pathways of their primary receptor targets.

Dopamine D2 Receptor Signaling Pathway:

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o). Activation of the D2 receptor by an agonist like dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.

D2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion Dopamine Dopamine (Agonist) Dopamine->D2R Binds Quetiapine_Sulfoxide Quetiapine Sulfoxide Quetiapine_Sulfoxide->D2R Binds?

Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway:

The serotonin 5-HT2A receptor is a GPCR that couples to Gαq/11 proteins. Upon activation by an agonist like serotonin, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels. An antagonist will block this calcium mobilization.[4]

HT2A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol HT2A Serotonin 5-HT2A Receptor G_protein Gαq/11βγ HT2A->G_protein Activation PLC Phospholipase C G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 DAG DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates Serotonin Serotonin (Agonist) Serotonin->HT2A Binds Quetiapine_Sulfoxide Quetiapine Sulfoxide Quetiapine_Sulfoxide->HT2A Binds?

Serotonin 5-HT2A Receptor Signaling Pathway.

Data Presentation

The following tables summarize the binding affinities and functional potencies of Quetiapine and its sulfoxide metabolite at the human D2 and 5-HT2A receptors. Values are presented as means from multiple determinations.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2 ReceptorSerotonin 5-HT2A Receptor
Quetiapine245[5]100[5]
Quetiapine Sulfoxide>10,000>10,000

Table 2: Functional Antagonist Potencies (IC50, nM)

CompoundDopamine D2 Receptor (cAMP Assay)Serotonin 5-HT2A Receptor (Calcium Flux Assay)
Quetiapine~300-600~100-300
Quetiapine Sulfoxide>20,000>20,000

Note: The IC50 values for Quetiapine can vary depending on the specific assay conditions and cell line used. The values for Quetiapine sulfoxide indicate no significant functional antagonism at high concentrations.

Experimental Protocols

The following are detailed protocols for performing receptor binding and functional cell-based assays to determine the activity of Quetiapine sulfoxide.

Experimental Workflow

experimental_workflow cluster_setup Assay Setup cluster_binding Binding Assay cluster_functional Functional Assay cell_culture Cell Culture (CHO-K1 or HEK293 expressing D2 or 5-HT2A receptors) binding_incubation Incubation with Radioligand and Test Compounds cell_culture->binding_incubation functional_incubation Incubation with Test Compounds followed by Agonist Stimulation cell_culture->functional_incubation compound_prep Compound Preparation (Quetiapine & Quetiapine Sulfoxide serial dilutions) compound_prep->binding_incubation compound_prep->functional_incubation binding_wash Washing & Separation of Bound/Unbound Ligand binding_incubation->binding_wash binding_detection Detection of Radioactivity binding_wash->binding_detection binding_analysis Data Analysis (Ki determination) binding_detection->binding_analysis functional_detection Signal Detection (cAMP or Calcium Flux) functional_incubation->functional_detection functional_analysis Data Analysis (IC50 determination) functional_detection->functional_analysis

General Experimental Workflow.
Protocol 1: Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

Objective: To determine the binding affinity (Ki) of Quetiapine sulfoxide for the human D2 and 5-HT2A receptors.

Materials:

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor or the human serotonin 5-HT2A receptor.

  • Radioligands:

    • For D2 Receptor: [³H]-Spiperone or [³H]-Raclopride.

    • For 5-HT2A Receptor: [³H]-Ketanserin or [³H]-LSD.

  • Non-specific Binding Control:

    • For D2 Receptor: Haloperidol (10 µM).

    • For 5-HT2A Receptor: Mianserin (10 µM).

  • Test Compounds: Quetiapine and Quetiapine sulfoxide.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well plates and filter plates (e.g., GF/C).

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency, harvest, and homogenize in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Assay buffer.

      • A fixed concentration of radioligand (typically at its Kd value).

      • Serial dilutions of the test compound (Quetiapine or Quetiapine sulfoxide) or vehicle.

      • For total binding wells, add vehicle instead of test compound.

      • For non-specific binding wells, add the non-specific binding control.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Dopamine D2 Receptor Antagonism

Objective: To determine the functional antagonist potency (IC50) of Quetiapine sulfoxide at the human D2 receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • D2 Receptor Agonist: Dopamine or Quinpirole.

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).

  • Test Compounds: Quetiapine and Quetiapine sulfoxide.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium and Assay Buffer .

  • 384-well plates .

Procedure:

  • Cell Preparation:

    • Seed the cells into 384-well plates and culture overnight to allow for attachment.

  • Assay Protocol:

    • Wash the cells with assay buffer.

    • Add serial dilutions of the test compounds (Quetiapine or Quetiapine sulfoxide) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).

    • Prepare a solution containing the D2 receptor agonist (at its EC80 concentration) and a fixed concentration of forskolin. The forskolin raises basal cAMP levels, allowing for the detection of inhibition by the Gi-coupled D2 receptor.

    • Add the agonist/forskolin mixture to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

Protocol 3: Calcium Flux Functional Assay for Serotonin 5-HT2A Receptor Antagonism

Objective: To determine the functional antagonist potency (IC50) of Quetiapine sulfoxide at the human 5-HT2A receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human serotonin 5-HT2A receptor.

  • 5-HT2A Receptor Agonist: Serotonin (5-HT) or a selective agonist.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-8 AM or Calcium-6.

  • Test Compounds: Quetiapine and Quetiapine sulfoxide.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).

  • 96- or 384-well black-walled, clear-bottom plates .

Procedure:

  • Cell Preparation and Dye Loading:

    • Seed the cells into the microplates and culture overnight.

    • Remove the culture medium and add the calcium-sensitive dye solution to the cells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.

  • Assay Protocol:

    • Place the plate in the fluorescence plate reader.

    • Add serial dilutions of the test compounds (Quetiapine or Quetiapine sulfoxide) to the wells.

    • After a short pre-incubation with the antagonist, inject the 5-HT2A receptor agonist (at its EC80 concentration) into the wells.

  • Signal Detection:

    • Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist-induced calcium flux against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Sensitivity for Quetiapine Sulfoxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Quetiapine (B1663577) sulfoxide (B87167). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the low-level detection of this key Quetiapine metabolite.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the low-level detection of Quetiapine sulfoxide?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantitative analysis of Quetiapine sulfoxide in biological matrices.[1][2][3] This technique offers high selectivity and sensitivity, enabling detection at ng/mL levels.

Q2: What are the typical matrices in which Quetiapine sulfoxide is analyzed?

A2: Quetiapine sulfoxide is most commonly analyzed in human plasma and urine.[1][2][3][4] The choice of matrix depends on the specific research question, such as pharmacokinetic studies or adherence monitoring.

Q3: What are the common sample preparation techniques for Quetiapine sulfoxide analysis?

A3: Common sample preparation techniques include:

  • Liquid-Liquid Extraction (LLE): This is an effective method for removing many interfering substances.[2][5][6]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to other methods.[7]

  • Protein Precipitation: A simpler and faster method, often used for initial sample cleanup.[8]

Q4: What are the major challenges in achieving sensitive detection of Quetiapine sulfoxide?

A4: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement.[1][6]

  • Co-elution with other metabolites: Quetiapine has several metabolites, and their similar chemical structures can lead to chromatographic co-elution, making accurate quantification difficult.

  • Analyte Stability: Quetiapine sulfone, another metabolite, can be unstable and degrade to Quetiapine sulfoxide, potentially leading to inaccurate measurements.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of Quetiapine sulfoxide.

Issue 1: Low Signal Intensity or Poor Sensitivity

Symptoms:

  • The signal for Quetiapine sulfoxide is weak or undetectable, especially at low concentrations.

  • The limit of detection (LOD) and limit of quantification (LOQ) are higher than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Sample Preparation Optimize the extraction method. Consider switching from protein precipitation to a more robust technique like LLE or SPE to obtain a cleaner sample extract.[6]
Ion Suppression Modify the chromatographic method to separate Quetiapine sulfoxide from interfering matrix components.[6] Diluting the sample can also sometimes mitigate matrix effects.
Suboptimal Mass Spectrometry Parameters Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Perform infusion experiments to determine the optimal precursor and product ions and collision energy for selected reaction monitoring (SRM).
Degradation of the Analyte Ensure proper sample handling and storage conditions. Quetiapine sulfoxide is generally stable, but repeated freeze-thaw cycles should be avoided.[9][10]
Issue 2: Poor Peak Shape or Co-elution

Symptoms:

  • Asymmetrical or broad peaks for Quetiapine sulfoxide.

  • Incomplete separation from other Quetiapine metabolites, such as 7-hydroxyquetiapine or N-desalkylquetiapine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Chromatographic Column If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded C18 column, to improve separation.[6]
Suboptimal Mobile Phase Composition Adjust the mobile phase pH. The pKa of Quetiapine is around 7.06, so modifying the pH can alter the ionization state and improve peak shape and retention.[5][6] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., formic acid, ammonium (B1175870) formate).
Inadequate Gradient Elution Optimize the gradient profile. A shallower gradient around the elution time of the metabolites can improve resolution.[6]

Quantitative Data Summary

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of Quetiapine sulfoxide.

Table 1: Linearity and Quantification Limits of LC-MS/MS Methods for Quetiapine Sulfoxide

Matrix Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Reference
Human Plasma100 - 15,000100[2]
Human Plasma<0.70 - 500<0.70[3]
Rat Plasma42 - 83,35042[8]
Human Urine5 - 5,000Not Specified[1]

Table 2: Precision and Accuracy of a Validated LC-MS/MS Method for Quetiapine Sulfoxide in Human Plasma

Analyte Accuracy (%) Precision (%RSD) Reference
Quetiapine Sulfoxide (M4)< 8.6< 9.5[3]

Experimental Protocols & Workflows

General Workflow for LC-MS/MS Analysis of Quetiapine Sulfoxide

This diagram illustrates a typical workflow for the analysis of Quetiapine sulfoxide from biological samples.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma or Urine) Extraction Extraction (LLE, SPE, or Protein Precipitation) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Tandem Mass Spectrometry (ESI+, MRM mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Fig. 1: General LC-MS/MS workflow.
Detailed Protocol: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from methodologies described in the literature.[2][5]

  • Sample Aliquoting: Pipette a known volume of plasma (e.g., 50 µL) into a microcentrifuge tube.[2]

  • Internal Standard Addition: Add the internal standard (e.g., Quetiapine-d8).

  • pH Adjustment: Adjust the plasma pH to alkaline conditions (e.g., pH 11) to ensure Quetiapine and its metabolites are in their uncharged forms for efficient extraction.[5]

  • Extraction Solvent Addition: Add the extraction solvent (e.g., a mixture of butyl acetate (B1210297) and butanol).[2]

  • Vortexing: Vortex the mixture thoroughly to ensure efficient partitioning of the analytes into the organic layer.

  • Centrifugation: Centrifuge to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Quetiapine Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of Quetiapine.

Quetiapine Quetiapine Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Sulfoxide Sulfoxidation (CYP3A4) Norquetiapine N-desalkylquetiapine (Norquetiapine) (Active) Quetiapine->Norquetiapine N-dealkylation (CYP3A4) Hydroxyquetiapine 7-hydroxyquetiapine (Active) Quetiapine->Hydroxyquetiapine Hydroxylation (CYP3A4) CarboxylicAcid Quetiapine Carboxylic Acid (Inactive) Quetiapine->CarboxylicAcid Oxidation

Fig. 2: Major metabolic pathways of Quetiapine.

References

Stability issues of Quetiapine sulfoxide in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quetiapine (B1663577) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of quetiapine sulfoxide (B87167) in biological matrices, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is quetiapine sulfoxide and why is its stability a concern in bioanalysis?

Quetiapine sulfoxide is a major, but inactive, metabolite of the atypical antipsychotic drug quetiapine.[1][2] Accurate measurement of quetiapine and its metabolites is crucial for pharmacokinetic and therapeutic drug monitoring studies. Quetiapine sulfoxide's stability is a significant concern because it is susceptible to degradation under certain conditions, which can lead to inaccurate quantification and misinterpretation of results. For instance, it has been noted to be unstable at the high temperatures required for gas chromatography (GC) analysis.[3] Additionally, quetiapine sulfone, another metabolite, can degrade to quetiapine sulfoxide, potentially inflating its measured concentration.[4]

Q2: What are the primary factors that can affect the stability of quetiapine sulfoxide in biological samples?

The stability of quetiapine sulfoxide in biological matrices can be influenced by several factors, including:

  • Temperature: Both elevated and freezing temperatures can impact stability. Long-term storage conditions are critical for maintaining the integrity of the analyte.

  • pH: The acidity or alkalinity of the sample matrix can potentially lead to degradation.

  • Light Exposure: Photodegradation can occur, altering the concentration of the analyte in the sample.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of analytes.

Q3: What are the recommended procedures for collecting and handling biological samples to ensure the stability of quetiapine sulfoxide?

To minimize pre-analytical errors and ensure the stability of quetiapine sulfoxide, it is recommended to adhere to the following best practices for sample collection and handling:

  • Sample Collection: Use appropriate collection tubes (e.g., EDTA plasma is often preferred).

  • Processing: Process samples promptly after collection. Centrifuge to separate plasma or serum as soon as possible.

  • Storage: If not analyzed immediately, samples should be stored frozen, preferably at -20°C or -80°C for long-term storage.

  • Light Protection: Protect samples from direct light exposure by using amber tubes or by wrapping tubes in foil.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of quetiapine sulfoxide that may be related to its instability.

Issue Possible Cause Recommended Solution
Low recovery of quetiapine sulfoxide Degradation during sample processing or storage.- Minimize the time samples are kept at room temperature. - Ensure proper freezing and thawing procedures are followed. Limit the number of freeze-thaw cycles. - Evaluate the pH of the sample and processing solutions to ensure they are within a stable range for the analyte.
High variability in replicate analyses Inconsistent sample handling or storage conditions.- Standardize all sample handling and storage protocols. - Ensure all samples are treated identically from collection to analysis. - Investigate the potential for degradation during the analytical run by analyzing quality control (QC) samples at the beginning and end of the sequence.
Appearance of unknown peaks in the chromatogram Degradation of quetiapine sulfoxide into other products.- Conduct forced degradation studies (e.g., exposure to acid, base, oxidation, light, and heat) to identify potential degradation products and ensure the analytical method can resolve them from the analyte of interest.
In-source conversion or degradation during LC-MS/MS analysis Instability of the analyte under the analytical conditions.- Optimize LC-MS/MS source parameters (e.g., temperature, voltages) to minimize in-source degradation. - Use a mobile phase with a pH that promotes the stability of quetiapine sulfoxide.

Experimental Protocols and Data

Stability Assessment of Quetiapine Sulfoxide

A crucial aspect of bioanalytical method validation is the assessment of analyte stability under various conditions. Below are typical experimental protocols to evaluate the stability of quetiapine sulfoxide in biological matrices.

1. Freeze-Thaw Stability:

  • Objective: To determine the stability of quetiapine sulfoxide after multiple freeze-thaw cycles.

  • Methodology:

    • Spike a known concentration of quetiapine sulfoxide into the biological matrix (e.g., human plasma).

    • Divide the sample into aliquots.

    • Freeze the aliquots at -20°C or -80°C for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Repeat the freeze-thaw cycle for a specified number of times (e.g., three cycles).

    • Analyze the samples and compare the concentration of quetiapine sulfoxide to that of a freshly prepared sample.

2. Short-Term (Bench-Top) Stability:

  • Objective: To assess the stability of quetiapine sulfoxide in the biological matrix at room temperature.

  • Methodology:

    • Spike a known concentration of quetiapine sulfoxide into the biological matrix.

    • Leave the samples at room temperature for a specified period (e.g., 4, 8, 24 hours).

    • Analyze the samples and compare the concentration to that of a freshly prepared sample.

3. Long-Term Stability:

  • Objective: To evaluate the stability of quetiapine sulfoxide under long-term storage conditions.

  • Methodology:

    • Spike a known concentration of quetiapine sulfoxide into the biological matrix.

    • Store the samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6 months).

    • Analyze the samples at different time points and compare the concentration to that of a freshly prepared sample.

Quantitative Stability Data

The following table summarizes stability data for quetiapine sulfoxide from a validation study in rat plasma.[5]

Stability ConditionConcentration (µg/mL)Mean Measured Concentration (µg/mL)Accuracy (%)RSD (%)
Room Temperature (24 hours) 2.0842.01596.692.35
10.41910.11297.051.89
Freeze-Thaw (3 cycles) 2.0842.00196.023.11
10.41910.05796.532.54
Long-Term (-20°C for 2 weeks) 2.0842.03397.552.87
10.41910.21598.042.13

Data adapted from a study in rat plasma and may not be directly transferable to human matrices.[5]

Visualizing Experimental Workflows and Pathways

To further aid in understanding the processes involved in ensuring the stability of quetiapine sulfoxide, the following diagrams illustrate key experimental workflows and potential degradation pathways.

experimental_workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase SampleCollection Sample Collection (e.g., EDTA Plasma) SampleProcessing Sample Processing (Centrifugation) SampleCollection->SampleProcessing Storage Storage (-20°C or -80°C) SampleProcessing->Storage Extraction Sample Extraction (e.g., LLE or SPE) Storage->Extraction Sample Thawing Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing Analysis->DataProcessing

Bioanalytical Workflow for Quetiapine Sulfoxide Analysis.

degradation_pathway Quetiapine Quetiapine QuetiapineSulfoxide Quetiapine Sulfoxide Quetiapine->QuetiapineSulfoxide Oxidation / Acid Hydrolysis OtherDegradationProducts Other Degradation Products QuetiapineSulfoxide->OtherDegradationProducts Further Degradation (e.g., Heat, Light) QuetiapineSulfone Quetiapine Sulfone QuetiapineSulfone->QuetiapineSulfoxide Degradation

Potential Degradation Pathways Involving Quetiapine Sulfoxide.

References

Resolving chromatographic peak tailing for Quetiapine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Quetiapine (B1663577) and its metabolites, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing Quetiapine and its metabolites?

A1: Peak tailing for basic compounds like Quetiapine and its metabolites in reversed-phase HPLC is primarily caused by secondary interactions between the analytes and the stationary phase.[1] The most common culprits include:

  • Silanol (B1196071) Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic amine functional groups of Quetiapine and its metabolites, leading to peak tailing.[2] These interactions are more pronounced at mid-range pH values where silanols are ionized.[3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, a mix of ionized and non-ionized forms can exist, leading to broadened and tailing peaks.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing.[5]

  • Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or improper fittings can contribute to band broadening and peak tailing.[6]

Q2: What are the pKa values for Quetiapine and its major metabolites, and why are they important?

A2: The pKa values are crucial for optimizing the mobile phase pH to ensure consistent ionization and improve peak shape. The approximate pKa values are:

  • Quetiapine: 7.06[7]

  • Norquetiapine (N-desalkylquetiapine): 8.83[7]

  • 7-Hydroxyquetiapine: 7.06[7]

Knowing these values allows you to select a mobile phase pH that is at least 2 pH units away from the pKa of the analytes, which helps to ensure that they are in a single, stable ionic state, minimizing peak shape issues.

Q3: How does the choice of HPLC column affect peak shape for Quetiapine analysis?

A3: The choice of column is critical. For basic compounds like Quetiapine:

  • End-capped Columns: Use columns where the residual silanol groups have been chemically deactivated (end-capped). This significantly reduces the sites available for secondary interactions.

  • High-Purity Silica (B1680970): Modern columns made with high-purity silica (Type B) have a lower metal content and fewer acidic silanol groups, leading to improved peak shapes for basic compounds.

  • Alternative Stationary Phases: In some cases, phases other than C18, such as phenyl-hexyl or polar-embedded phases, can offer different selectivity and improved peak shape.

Troubleshooting Guides

Issue 1: Peak Tailing Observed for Quetiapine and/or its Metabolites
  • Symptom: The chromatographic peak for one or more analytes has an asymmetry factor greater than 1.2.

  • Logical Approach to Troubleshooting:

G start Peak Tailing Observed check_ph Is mobile phase pH 2 units below analyte pKa? start->check_ph adjust_ph Action: Lower mobile phase pH (e.g., to pH 3-4) check_ph->adjust_ph No check_buffer Is an appropriate buffer used at sufficient concentration? check_ph->check_buffer Yes resolved Peak Tailing Resolved adjust_ph->resolved adjust_buffer Action: Increase buffer concentration (e.g., 20-50 mM for UV) or add a competitive base (e.g., TEA) check_buffer->adjust_buffer No check_column Are you using a modern, high-purity, end-capped column? check_buffer->check_column Yes adjust_buffer->resolved change_column Action: Switch to a base-deactivated column (e.g., high-purity C18) check_column->change_column No check_overload Does reducing sample concentration improve peak shape? check_column->check_overload Yes change_column->resolved reduce_conc Action: Dilute sample or reduce injection volume check_overload->reduce_conc Yes check_extra_column Are all fittings and tubing optimized to minimize dead volume? check_overload->check_extra_column No reduce_conc->resolved optimize_system Action: Use shorter, narrower ID tubing and ensure proper connections check_extra_column->optimize_system No check_extra_column->resolved Yes optimize_system->resolved

Caption: Troubleshooting workflow for peak tailing.

Data Presentation

The following table summarizes peak tailing factors for Quetiapine from various validated HPLC methods. A tailing factor of 1.0 indicates a perfectly symmetrical peak, with values up to 1.5 often considered acceptable.

AnalyteMobile Phase ExampleColumnTailing FactorReference
Quetiapine FumarateMethanol:Water (80:20 v/v)C18 (250 x 4.6 mm, 5 µm)1.17[8]
Quetiapine FumarateMethanol:Ammonium Acetate (B1210297) (30mM) (95:5 v/v)C18 (250 x 4.6 mm, 5 µm)1.30[5]
Quetiapine FumarateAcetonitrile:Phosphate (B84403) Buffer (pH 3) (50:50 v/v)C18 (250 x 4.6 mm, 5 µm)1.05[9]
Quetiapine FumarateMobile Phase Not SpecifiedC181.5[10]

Experimental Protocols

Protocol 1: RP-HPLC Method with pH Control for Quetiapine and Metabolites

This protocol is a starting point for the analysis of Quetiapine and its metabolites, focusing on achieving optimal peak shape through mobile phase pH control.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV or PDA detector.

    • Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Column Temperature: 35°C.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 225 nm.[9]

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium Phosphate Monobasic (or other suitable buffer salt).

    • Phosphoric Acid (for pH adjustment).

    • Water (HPLC grade).

  • Mobile Phase Preparation (Example with Phosphate Buffer at pH 3.0):

    • Aqueous Phase: Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Organic Phase: Acetonitrile.

    • Mobile Phase: Mix the aqueous and organic phases in a suitable ratio (e.g., 50:50 v/v). The optimal ratio may need to be determined empirically.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Samples should be dissolved in the mobile phase to avoid solvent mismatch effects.

    • If analyzing from a biological matrix (e.g., plasma), a suitable extraction method such as protein precipitation followed by filtration is necessary.[9]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared standard or sample solutions.

    • Record the chromatograms and evaluate the peak shape (asymmetry factor).

  • Optimization:

    • If peak tailing persists, consider incrementally lowering the pH (e.g., to 2.5), ensuring the column's pH stability is not exceeded.

    • Adjust the organic modifier (acetonitrile) percentage to optimize retention and resolution.

    • Consider using a different buffer system, such as acetate buffer at pH 5, which has also been shown to provide good peak shapes for Quetiapine and its metabolites.[9]

Mandatory Visualization

Quetiapine Metabolism Pathway

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[2] The major enzyme involved is CYP3A4, with a smaller contribution from CYP2D6.[2]

G quetiapine Quetiapine norquetiapine Norquetiapine (N-desalkylquetiapine) (Active) quetiapine->norquetiapine Major hydroxy_quetiapine 7-Hydroxyquetiapine (Active) quetiapine->hydroxy_quetiapine Minor sulfoxide Quetiapine Sulfoxide (Inactive) quetiapine->sulfoxide hydroxy_norquetiapine 7-Hydroxy-N-desalkylquetiapine (Active) norquetiapine->hydroxy_norquetiapine cyp3a4 CYP3A4 cyp3a4->quetiapine cyp2d6 CYP2D6 cyp2d6->quetiapine cyp2d6->norquetiapine

Caption: Major metabolic pathways of Quetiapine.

References

Technical Support Center: Optimization of Mobile Phase for Quetiapine and Sulfoxide Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of the mobile phase for the separation of Quetiapine (B1663577) and its sulfoxide (B87167) impurity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of Quetiapine and its sulfoxide metabolite.

Q1: I am not getting good separation between Quetiapine and its sulfoxide peak. What should I try?

A1: Poor resolution between Quetiapine and its sulfoxide is a common issue. Here are several parameters you can adjust:

  • Mobile Phase Composition: The ratio of the organic modifier (typically acetonitrile (B52724) or methanol) to the aqueous buffer is critical.[1] Try systematically varying the percentage of the organic solvent. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

  • pH of the Aqueous Phase: The ionization state of Quetiapine is pH-dependent.[1] Adjusting the pH of the mobile phase buffer can alter the retention characteristics of both the parent drug and its sulfoxide, thereby improving separation. A pH around 3.0 is often a good starting point to ensure the analyte is in a single ionic form.[1]

  • Buffer Concentration: The concentration of the buffer salts can influence peak shape and retention. Experiment with different buffer concentrations (e.g., 10 mM to 50 mM) to see the effect on your separation.

  • Choice of Organic Solvent: While acetonitrile is commonly used, methanol (B129727) can offer different selectivity. If you are using acetonitrile, consider switching to methanol or using a mixture of both.[2]

  • Column Chemistry: Ensure you are using a suitable column. C18 columns are a common choice for this separation.[1] However, if you are still facing issues, a phenyl-hexyl column might provide alternative selectivity.[3]

Q2: My peak shapes for Quetiapine and the sulfoxide are poor (e.g., tailing or fronting). How can I improve them?

A2: Poor peak shape can be attributed to several factors:

  • Mobile Phase pH: As mentioned above, the pH of the mobile phase is crucial. Operating at a pH where the analytes are in a single ionic form can significantly improve peak shape.[1]

  • Buffer Strength: An inadequate buffer concentration may lead to peak tailing. Try increasing the buffer concentration.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: If the peak shape has deteriorated over time, your column may be contaminated or degraded. Try washing the column according to the manufacturer's instructions or replace it if necessary.

Q3: What are some common mobile phases used for the separation of Quetiapine and its sulfoxide?

A3: Several mobile phase compositions have been successfully used. The choice often depends on the specific column and instrumentation. Here are a few examples:

  • A mixture of methanol and 30 mM ammonium (B1175870) acetate (B1210297) (95:5 v/v).[4]

  • A gradient elution with a mobile phase consisting of acetate buffer (10 mM, pH 5) and acetonitrile.[5][6][7]

  • A mixture of phosphate (B84403) buffer (pH 6.6), acetonitrile, and methanol (45:40:15 v/v/v).[8]

  • A gradient elution with 0.1% aqueous triethylamine (B128534) (pH 7.2) as solvent A and a mixture of acetonitrile and methanol (80:20 v/v) as solvent B.[2][9]

Q4: How can I confirm the identity of the Quetiapine sulfoxide peak?

A4: The most definitive way to identify the sulfoxide peak is through mass spectrometry (MS) detection.[10] If you do not have access to an LC-MS system, you can perform forced degradation studies. Exposing a Quetiapine standard to oxidative stress (e.g., using hydrogen peroxide) will selectively generate the sulfoxide, allowing you to identify its peak by comparing the chromatograms of the stressed and unstressed samples.[11][12]

Experimental Protocols

Below are detailed methodologies for key experiments related to the separation of Quetiapine and its sulfoxide.

Protocol 1: HPLC Method for Separation of Quetiapine and its Metabolites

This protocol is adapted from a method developed for the determination of Quetiapine and its metabolites in rat plasma.[5][6][7]

  • Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm).[5][6][7]

  • Mobile Phase:

    • Solvent A: 10 mM Acetate buffer, pH 5.

    • Solvent B: Acetonitrile.

  • Elution: Gradient elution.

  • Flow Rate: 1 mL/min.[5][6][7]

  • Detection: Diode-Array Detector (DAD) at 225 nm.[5][6][7]

  • Internal Standard: Carbamazepine.[5][6]

Protocol 2: Forced Degradation Study (Oxidative Stress)

This protocol is a general guideline for generating the Quetiapine sulfoxide degradation product.[11][12]

  • Prepare a stock solution of Quetiapine fumarate in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Add hydrogen peroxide (H₂O₂) to the solution. A final concentration of 1-3% H₂O₂ is typically used.[11][12]

  • Incubate the solution. The incubation time and temperature can be varied to achieve the desired level of degradation. For example, incubation at room temperature for several hours or at an elevated temperature for a shorter period.

  • Analyze the sample by HPLC. Compare the chromatogram of the stressed sample to that of an unstressed sample to identify the sulfoxide peak.

Data Presentation

The following table summarizes various chromatographic conditions reported for the separation of Quetiapine and its related compounds, including the sulfoxide.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Column C18, 250 mm x 4.6 mm, 5 µmC18 (Zorbax Eclipse Plus), 100 mm x 4.6 mm, 3.5 µmPhenyl-Hexyl, 50 mm x 2.1 mm, 2.6 µmC18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 30 mM Ammonium Acetate10 mM Acetate Buffer (pH 5)10 mM Ammonium Formate + 0.1% Formic Acid in Water5 mM Ammonium Acetate
Mobile Phase B MethanolAcetonitrile50:50 (v/v) Methanol:Acetonitrile + 0.1% Formic AcidAcetonitrile
Elution Mode Isocratic (5:95, A:B)GradientGradientGradient
Flow Rate 1.0 mL/min1.0 mL/min0.6 mL/min1.0 mL/min
Detection Wavelength Not Specified225 nmNot Specified220 nm
Reference [4][5][6][7][3][13]

Visualizations

The following diagram illustrates a typical workflow for optimizing the mobile phase for the separation of Quetiapine and its sulfoxide.

MobilePhaseOptimization start Start: Initial Chromatographic Conditions select_column Select Appropriate Column (e.g., C18) start->select_column initial_mp Define Initial Mobile Phase (e.g., ACN:Buffer) select_column->initial_mp run_exp Run Experiment & Evaluate Separation initial_mp->run_exp eval_resolution Is Resolution Adequate? run_exp->eval_resolution adjust_organic Adjust Organic Solvent Ratio eval_resolution->adjust_organic No final_method Final Optimized Method eval_resolution->final_method Yes adjust_organic->run_exp adjust_ph Adjust Mobile Phase pH adjust_organic->adjust_ph adjust_ph->run_exp change_solvent Change Organic Solvent (e.g., MeOH) adjust_ph->change_solvent change_solvent->run_exp optimize_other Optimize Other Parameters (Flow Rate, Temperature) change_solvent->optimize_other optimize_other->run_exp

Caption: Workflow for mobile phase optimization.

References

Technical Support Center: Analysis of Quetiapine Sulfoxide by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Quetiapine (B1663577) sulfoxide (B87167) analysis using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a primary focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Quetiapine sulfoxide analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, Quetiapine sulfoxide, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2][3]

Q2: What are the common sources of ion suppression in biological matrices?

A2: The primary sources of ion suppression in biological matrices like plasma and urine are endogenous components such as salts, phospholipids, and proteins.[4] Exogenous contaminants introduced during sample collection and preparation can also contribute to this effect.

Q3: How can I determine if my Quetiapine sulfoxide signal is affected by ion suppression?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a pure Quetiapine sulfoxide standard is introduced into the mass spectrometer's ion source after the analytical column. A blank matrix sample is then injected onto the LC column. A decrease in the constant baseline signal of Quetiapine sulfoxide as the matrix components elute indicates the time windows where ion suppression occurs.

Q4: Is Quetiapine sulfoxide more susceptible to ion suppression than Quetiapine itself?

A4: While specific comparative studies are limited, metabolites, in general, can exhibit different susceptibilities to ion suppression compared to the parent drug due to differences in their physicochemical properties, such as polarity and ionization efficiency. It is crucial to evaluate matrix effects for each analyte in your assay.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating ion suppression for Quetiapine sulfoxide in your ESI-MS experiments.

Problem 1: Low or inconsistent signal intensity for Quetiapine sulfoxide.

Possible Cause: Significant ion suppression from matrix components.

Solutions:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis. The choice of sample preparation technique is critical.

    • Liquid-Liquid Extraction (LLE): This technique is effective at removing highly polar interferences like salts and some phospholipids.[5][6]

    • Solid-Phase Extraction (SPE): SPE can provide cleaner sample extracts compared to LLE and protein precipitation by using specific sorbents to retain the analyte while washing away interferences.[7][8]

    • Protein Precipitation (PPT): While being the simplest and fastest method, PPT is often the least effective at removing matrix components other than proteins and may lead to more significant ion suppression.[9][10]

  • Improve Chromatographic Separation:

    • Gradient Optimization: Adjust the gradient elution profile to separate Quetiapine sulfoxide from the regions of significant ion suppression identified by a post-column infusion experiment.[11]

    • Column Chemistry: Consider using a different column chemistry. For instance, a phenyl-hexyl column can offer different selectivity compared to a standard C18 column and may better separate the analyte from interfering matrix components.[12]

Problem 2: Poor reproducibility of Quetiapine sulfoxide quantification.

Possible Cause: Variable ion suppression between samples.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Quetiapine sulfoxide is the most effective way to compensate for variable matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be normalized, leading to more accurate and precise results.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or urine). This helps to ensure that the calibration curve accurately reflects the ionization behavior of the analyte in the presence of the matrix.

Data Presentation

The following table summarizes the typical matrix effect observed with different sample preparation techniques for Quetiapine and its metabolites. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.

Sample Preparation MethodAnalyteMatrixMatrix Effect (%)Reference
Protein PrecipitationQuetiapineRat Plasma85.2 - 91.5[9]
Liquid-Liquid ExtractionQuetiapineHuman Plasma~90-95[13]
DilutionQuetiapine SulfoxideHuman Urine88.7 (at 3000 ng/mL)[12]

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a general indication of the effectiveness of each technique.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples[1][5]
  • Sample Preparation: To 200 µL of plasma, add an appropriate amount of internal standard.

  • Alkalinization: Add 50 µL of 1 M NaOH to basify the sample.

  • Extraction: Add 1 mL of a mixture of butyl acetate (B1210297) and butanol (10:1, v/v).

  • Mixing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples[7]
  • Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load 1 mL of plasma onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a mixture of mobile phase components.

  • Elution: Elute the analyte with 1 mL of the mobile phase.

  • Analysis: Inject an aliquot of the eluate into the LC-MS/MS system.

Protocol 3: Protein Precipitation (PPT) for Plasma Samples[9]
  • Sample Preparation: To 50 µL of plasma, add an appropriate amount of internal standard.

  • Precipitation: Add 150 µL of acetonitrile.

  • Mixing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube or vial.

  • Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.

Mandatory Visualization

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_sampleprep Sample Preparation Options cluster_chromatography Chromatography Optimization LowSignal Low or Inconsistent Quetiapine Sulfoxide Signal PostColumnInfusion Perform Post-Column Infusion Experiment LowSignal->PostColumnInfusion PoorReproducibility Poor Reproducibility CheckIS Evaluate Internal Standard Performance PoorReproducibility->CheckIS SamplePrep Optimize Sample Preparation PostColumnInfusion->SamplePrep Suppression Identified Chromatography Improve Chromatographic Separation PostColumnInfusion->Chromatography Suppression Identified UseSILIS Implement Stable Isotope-Labeled Internal Standard CheckIS->UseSILIS High Variability LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE SPE Solid-Phase Extraction (SPE) SamplePrep->SPE PPT Protein Precipitation (PPT) SamplePrep->PPT Gradient Optimize Gradient Chromatography->Gradient Column Change Column Chemistry Chromatography->Column

Caption: Troubleshooting workflow for ion suppression of Quetiapine sulfoxide.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) PPT_Process Add Acetonitrile, Vortex, Centrifuge Start->PPT_Process LLE_Process Add Organic Solvent, Vortex, Separate Phases Start->LLE_Process SPE_Process Load, Wash, Elute from Cartridge Start->SPE_Process PPT_Output Supernatant for Analysis PPT_Process->PPT_Output PPT_Pros Fast & Simple PPT_Cons High Ion Suppression LLE_Output Organic Layer for Analysis LLE_Process->LLE_Output LLE_Pros Cleaner than PPT LLE_Cons More Labor Intensive SPE_Output Eluate for Analysis SPE_Process->SPE_Output SPE_Pros Cleanest Extract SPE_Cons Method Development

Caption: Comparison of sample preparation techniques for minimizing ion suppression.

References

Addressing carryover in HPLC analysis of Quetiapine sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address and mitigate carryover issues during the High-Performance Liquid Chromatography (HPLC) analysis of Quetiapine sulfoxide (B87167).

Frequently Asked Questions (FAQs)

Q1: What is HPLC carryover and how does it affect my analysis of Quetiapine sulfoxide?

A1: HPLC carryover is the unintentional appearance of an analyte, like Quetiapine sulfoxide, in a sample analysis (typically a blank) from a preceding injection.[1][2] This contamination leads to inaccurate results, such as false positives or higher-than-expected concentrations in low-level samples, compromising data integrity and reproducibility.[3] Carryover is particularly critical when using sensitive detection methods like mass spectrometry (MS), where even trace amounts that might be undetectable by UV can interfere with accurate quantitation.[4]

Q2: What are the primary causes of carryover in an HPLC system?

A2: Carryover can originate from several sources within the HPLC system. The most common causes include:

  • Autosampler Contamination: Residual sample adhering to the needle, syringe, or injection valve is a primary culprit.[3][4] Worn rotor seals in the injector valve can develop scratches or grooves that trap and retain the sample between injections.[4][5]

  • Column Effects: The analytical column itself can be a source of carryover, especially if it becomes fouled over time or if the analyte is strongly retained.[6][7] This is sometimes referred to as a "late eluting peak" where the compound doesn't wash off during the initial run.[7]

  • System Hardware: Poorly seated tubing connections, fittings, or the use of inappropriate vial caps (B75204) and septa can create dead volumes or surfaces where the sample can be retained.[3]

  • Inadequate Wash Protocols: The composition and volume of the needle wash solvent may be insufficient to completely solubilize and remove all traces of Quetiapine sulfoxide from the system components.[4]

Q3: I've detected carryover after injecting a high-concentration Quetiapine sulfoxide standard. What is the first step to troubleshoot this?

A3: The first step is to classify the type of carryover to determine its source.[6] Inject a series of consecutive blank samples immediately after a high-concentration standard.

  • Classic Carryover: If the peak area of Quetiapine sulfoxide decreases with each subsequent blank injection, it is likely "classic carryover."[6] This suggests that a finite amount of sample is trapped somewhere in the flow path, such as the injector valve or tubing connections, and is being progressively washed out.[6]

  • Constant Carryover: If a small peak is consistently present in all blanks and does not diminish, the issue is likely contamination rather than true carryover.[6] In this case, your blank solvent, mobile phase, or vials may be contaminated.[4][6] You can test this by preparing a fresh blank from a different solvent source.[6]

Troubleshooting Guides

Guide 1: Optimizing Wash Protocols to Eliminate Carryover

Quetiapine sulfoxide, a major metabolite of Quetiapine, can exhibit carryover.[8][9] Optimizing the autosampler wash protocol is a critical step in mitigating this issue.

Recommended Wash Solvents

The choice of wash solvent is crucial and should be stronger than the mobile phase to effectively remove adsorbed analytes.[10] For reversed-phase methods commonly used for Quetiapine analysis, consider a multi-solvent approach.[11][12]

Wash Solvent ComponentPurpose & RationaleExample Concentration
Organic Solvent To solubilize hydrophobic compounds. Acetonitrile and isopropanol (B130326) are often more effective than methanol (B129727) for removing stubborn residues.[6]80-100% Acetonitrile or Isopropanol[1]
Acid/Base Modifier To address ionic interactions. Quetiapine and its metabolites are basic; an acidic wash can help neutralize and solubilize them. Use volatile modifiers like formic acid to avoid residue.[6]0.1 - 1.0% Formic Acid in Water/Organic Mix[6]
Complexing/Chelating Agent To mitigate interactions with metal surfaces in the flow path.[4]Not typically a first-line approach for this analyte, but can be considered.
"Magic Mix" A strong, universal cleaning solution for persistent carryover.40% Acetonitrile + 40% Isopropanol + 20% Acetone[13]

Experimental Protocol: Wash Solvent Effectiveness Test

  • Baseline: Inject a blank solvent to confirm the system is clean.

  • High Standard: Inject a high-concentration standard of Quetiapine sulfoxide (e.g., near the upper limit of quantitation).

  • Test Sequence:

    • Inject a blank using your current wash protocol. Quantify the carryover peak area.

    • Implement an improved wash protocol (e.g., increase wash volume, use a stronger solvent from the table above).

    • Re-inject the high-concentration standard.

    • Inject another blank using the new wash protocol. Quantify the carryover peak area.

  • Compare: Calculate the percentage of carryover for each protocol to determine its effectiveness.

Carryover (%) = (Peak Area in Blank / Peak Area in High Standard) * 100

Guide 2: Systematic Component Check and Maintenance

If optimizing the wash protocol is insufficient, a systematic check of the HPLC hardware is necessary. The following workflow can help isolate the source of carryover.

Carryover_Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_autosampler Autosampler Troubleshooting cluster_column Column Troubleshooting cluster_system System & Contamination node_start node_start node_action node_action node_decision node_decision node_issue node_issue node_end node_end start Carryover Detected classify Classify Carryover (Inject multiple blanks) start->classify is_classic Is carryover decreasing? classify->is_classic wash_protocol Optimize Wash Protocol (Stronger solvent, more volume) is_classic->wash_protocol Yes (Classic Carryover) check_blank Prepare Fresh Blank & Mobile Phase is_classic->check_blank No (Constant Contamination) is_wash_effective Carryover resolved? wash_protocol->is_wash_effective check_hardware Inspect Autosampler Hardware (Needle, Seat, Rotor Seal) is_wash_effective->check_hardware No end_resolved Issue Resolved is_wash_effective->end_resolved Yes replace_parts Replace Worn Parts (Rotor Seal, Needle) check_hardware->replace_parts isolate_column Isolate Column (Replace with union) replace_parts->isolate_column is_column_issue Carryover persists without column? isolate_column->is_column_issue flush_column Flush Column with Strong Solvent is_column_issue->flush_column Yes (Issue is not the column) is_column_issue->end_resolved No (Column was the issue) flush_column->end_resolved is_contaminated Carryover persists? check_blank->is_contaminated check_fittings Check Tubing & Fittings for dead volume is_contaminated->check_fittings Yes is_contaminated->end_resolved No check_fittings->end_resolved

Caption: A workflow for systematically troubleshooting HPLC carryover.

Preventative Maintenance Schedule

Regular maintenance is key to preventing carryover before it becomes a problem.[3]

FrequencyTaskRationale
Daily Flush the entire system after use, especially after running samples with buffers.[3]Prevents salt precipitation and accumulation of contaminants.
Weekly Clean the autosampler wash port and replace wash solvents.[3]Ensures the wash system is clean and solvents are effective.
Monthly Perform a deep cleaning of the injection valve and tubing.[3]Removes any strongly adsorbed residues from the flow path.
Every 6 Months Inspect and replace worn components like injector rotor seals, needle seats, and pump seals.[3][4]Worn parts are a common, hidden source of carryover.[4]

Advanced Protocols

Protocol: Column Flushing and Regeneration

If the column is identified as the source of carryover, a rigorous flushing procedure can help restore its performance.

Disclaimer: Always consult the column manufacturer's guidelines for solvent compatibility and pressure limits. The following is a general procedure for a standard C18 column.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Aqueous Wash: Flush the column with 10-20 column volumes of HPLC-grade water (if compatible with the bonded phase).

  • Organic Series: Sequentially flush the column with 10-20 column volumes of each of the following solvents:

    • Methanol

    • Acetonitrile

    • Isopropanol (an excellent solvent for removing strongly retained hydrophobic compounds)[6]

  • Re-equilibration: Flush the column with the mobile phase (without buffer) until the baseline is stable.

  • Final Equilibration: Re-introduce the buffered mobile phase and equilibrate the column for your specific method before use.

Logical Diagram: Carryover Source Identification

This diagram illustrates the logical process of determining whether the carryover source is the HPLC system or the column itself.

Carryover_Source_ID node_action node_action node_decision node_decision node_result node_result start 1. Run High Standard + Blank (Carryover Observed) step2 2. Replace Column with a Union (Zero-dead-volume fitting) start->step2 step3 3. Inject Blank Solvent step2->step3 decision Is Carryover Peak Still Present? step3->decision result_system Source is the System (Injector, Tubing, etc.) decision->result_system Yes result_column Source is the Column decision->result_column No

Caption: Logic for isolating the source of carryover to the system or column.

References

Technical Support Center: Method Refinement for Simultaneous Analysis of Quetiapine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the simultaneous analysis of Quetiapine (B1663577) and its metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the analysis of Quetiapine and its key metabolites, including Norquetiapine (B1247305) (N-desalkylquetiapine), Quetiapine Sulfoxide, and 7-hydroxyquetiapine.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column Overload: Injecting too high a concentration of the analytes. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. - Column Degradation: The stationary phase of the analytical column has degraded over time. - Secondary Interactions: Silanol (B1196071) interactions with basic compounds like Quetiapine.- Dilute the Sample: Reduce the concentration of the injected sample. - Adjust Mobile Phase pH: Experiment with small adjustments to the mobile phase pH to improve peak symmetry. For Quetiapine and its basic metabolites, a slightly acidic pH (e.g., using formic acid or ammonium (B1175870) formate) is often beneficial. - Replace the Column: Use a new analytical column. - Use a Column with End-capping: Employ a column with end-capping to minimize silanol interactions. - Add an Amine to the Mobile Phase: A small amount of a competing base, like triethylamine, can sometimes improve peak shape for basic analytes.
Low Analyte Recovery - Inefficient Extraction: The chosen sample preparation method (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) is not optimal for all analytes. - Analyte Instability: Degradation of analytes during sample processing or storage. - Suboptimal pH during Extraction: The pH of the sample during extraction can significantly impact the recovery of ionizable compounds.- Optimize Extraction Solvent/Cartridge: For Liquid-Liquid Extraction (LLE), test different organic solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether).[1] For Solid-Phase Extraction (SPE), evaluate different sorbents (e.g., C18, mixed-mode). - Work on Ice and Use Fresh Solvents: Minimize the time samples spend at room temperature and use freshly prepared solutions. - Adjust Sample pH: For basic compounds like Quetiapine and its metabolites, ensure the sample is basified (e.g., with ammonium hydroxide) before extraction to ensure they are in their neutral form for better partitioning into organic solvents.[2]
High Matrix Effects (Ion Suppression or Enhancement) - Co-eluting Endogenous Components: Phospholipids and other matrix components from plasma or serum can interfere with the ionization of the target analytes. - Inefficient Sample Cleanup: The sample preparation method does not adequately remove interfering substances.- Improve Chromatographic Separation: Modify the gradient elution profile to better separate analytes from the matrix interference. - Enhance Sample Preparation: Implement a more rigorous sample cleanup method. For example, if using protein precipitation, consider switching to LLE or SPE. - Use a Divert Valve: Divert the early and late eluting parts of the chromatogram, which often contain high concentrations of matrix components, to waste. - Use Stable Isotope-Labeled Internal Standards: These co-elute with the analytes and experience similar matrix effects, thus providing more accurate quantification.[3][4]
Inconsistent Results (Poor Precision) - Inconsistent Sample Preparation: Variability in manual sample preparation steps. - Instrument Instability: Fluctuations in the LC or MS system. - Improper Internal Standard Use: The internal standard may not be behaving similarly to the analytes.- Automate Sample Preparation: If possible, use automated liquid handlers for more consistent pipetting and extraction. - Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system with standard solutions. - Choose an Appropriate Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard. If unavailable, a structural analog that elutes close to the analytes of interest and has similar extraction and ionization properties should be used.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Quetiapine that should be monitored?

A1: The primary routes of Quetiapine metabolism are sulfoxidation and N-dealkylation.[7][8] The major metabolites of interest for simultaneous analysis are:

  • Norquetiapine (N-desalkylquetiapine): An active metabolite that contributes to the antidepressant effects of Quetiapine.[9][10]

  • Quetiapine Sulfoxide: An inactive metabolite.[7]

  • 7-hydroxyquetiapine: An active metabolite.[11]

  • 7-hydroxy-N-desalkylquetiapine: An active metabolite.[7][11]

Q2: What is the recommended sample preparation technique for plasma/serum samples?

A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used and effective methods for extracting Quetiapine and its metabolites from biological matrices.[1][2][3][4][12][13]

  • LLE: Often involves a one-step extraction with an organic solvent like methyl tert-butyl ether or a mixture of butyl acetate and butanol.[1][14] It is a relatively simple and cost-effective method.

  • SPE: Can provide cleaner extracts, potentially reducing matrix effects. C18 or mixed-mode cation exchange cartridges are often employed.[12]

Protein precipitation is a simpler but generally less clean method and may lead to more significant matrix effects.[15]

Q3: What are the typical Liquid Chromatography (LC) conditions for this analysis?

A3: A reversed-phase C18 column is most commonly used for the separation of Quetiapine and its metabolites.[4][12]

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 5 µm) is a common choice.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a buffer like ammonium formate (B1220265) or formic acid to improve peak shape and ionization) and an organic phase (typically acetonitrile (B52724) or methanol) is used.[1][12]

  • Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.[1][14]

Q4: What are the appropriate Mass Spectrometry (MS) settings?

A4: Electrospray ionization (ESI) in the positive ion mode is the standard for the analysis of Quetiapine and its metabolites.[5][6][12] Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3][4]

Q5: What are the expected mass transitions (Q1/Q3) for Quetiapine and its key metabolites?

A5: The following table summarizes the commonly used MRM transitions. Note that optimal transitions may vary slightly between different mass spectrometer instruments.

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z
Quetiapine384.1253.1[5][6]
Norquetiapine328.1224.1
Quetiapine Sulfoxide400.1253.1
7-hydroxyquetiapine400.1269.1

Q6: What are the typical linear dynamic ranges for this method?

A6: The linear range can vary depending on the specific method and instrument sensitivity. However, typical ranges are from low ng/mL to several hundred ng/mL. For example, a common range is 0.5-500 ng/mL for Quetiapine and 0.6-600 ng/mL for Norquetiapine.[4] Some methods have demonstrated linearity from 1 to 1500 ng/mL for Quetiapine.[5][6]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 50 µL of an internal standard working solution (e.g., Quetiapine-d8).

  • Add 50 µL of 1 M ammonium hydroxide (B78521) to basify the sample and vortex for 30 seconds.[2]

  • Add 1 mL of methyl tert-butyl ether.[1]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Quetiapine_Metabolism Quetiapine Quetiapine Norquetiapine Norquetiapine (N-desalkylquetiapine) Quetiapine->Norquetiapine CYP3A4 Quetiapine_Sulfoxide Quetiapine Sulfoxide Quetiapine->Quetiapine_Sulfoxide CYP3A4 Hydroxy_Quetiapine 7-hydroxyquetiapine Quetiapine->Hydroxy_Quetiapine CYP2D6 Hydroxy_Norquetiapine 7-hydroxy-N-desalkylquetiapine Norquetiapine->Hydroxy_Norquetiapine CYP2D6

Caption: Metabolic pathway of Quetiapine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma/Serum Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Basify Basify Sample Add_IS->Basify LLE Liquid-Liquid Extraction Basify->LLE Evaporate Evaporate Solvent LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

References

Technical Support Center: Synthesis of Quetiapine Sulfoxide Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Quetiapine (B1663577) sulfoxide (B87167) reference material.

Frequently Asked Questions (FAQs)

Q1: What is Quetiapine sulfoxide and why is it important as a reference material?

Quetiapine sulfoxide is a major metabolite of the atypical antipsychotic drug Quetiapine. It is formed in the liver through the oxidation of the sulfur atom in the dibenzothiazepine ring system. As a significant metabolite, it is crucial to have a well-characterized reference standard of Quetiapine sulfoxide for various analytical purposes, including pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling of Quetiapine drug substances and products.[1]

Q2: What are the common synthetic routes to prepare Quetiapine sulfoxide?

The most common method for synthesizing Quetiapine sulfoxide is through the direct oxidation of Quetiapine. This is typically achieved using selective oxidizing agents that can convert the sulfide (B99878) to a sulfoxide without over-oxidation to the sulfone or affecting other functional groups in the molecule.

Q3: What are the main challenges in the synthesis of Quetiapine sulfoxide?

The primary challenges in the synthesis of Quetiapine sulfoxide reference material include:

  • Selective Oxidation: Achieving selective oxidation of the sulfur atom without forming the corresponding N-oxide or over-oxidizing to the sulfone.

  • Impurity Profile: The presence of unreacted starting material (Quetiapine) and other process-related impurities can complicate purification.

  • Purification: Isolating and purifying Quetiapine sulfoxide to the high purity required for a reference standard can be challenging due to its polarity and potential for co-elution with related impurities.

  • Stability: Quetiapine itself is susceptible to degradation under oxidative and hydrolytic conditions, which can impact the yield and purity of the desired sulfoxide.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of Quetiapine sulfoxide.

Low or No Product Yield
Possible Cause Suggested Solution
Ineffective Oxidizing Agent Ensure the oxidizing agent (e.g., hydrogen peroxide, sodium periodate) is fresh and has been stored correctly. The concentration of hydrogen peroxide solutions can decrease over time.
Incorrect Stoichiometry Carefully control the molar ratio of the oxidizing agent to Quetiapine. An insufficient amount will lead to incomplete conversion, while an excess can promote over-oxidation to the sulfone.
Suboptimal Reaction Temperature Oxidation reactions can be temperature-sensitive. If the reaction is too slow, consider a modest increase in temperature. Conversely, if over-oxidation is observed, lowering the temperature may improve selectivity.
Poor Quality Starting Material The presence of impurities in the starting Quetiapine can interfere with the reaction. Ensure the purity of the Quetiapine starting material is verified by a suitable analytical method (e.g., HPLC, NMR) before use.
Presence of Multiple Products (Low Selectivity)
Possible Cause Suggested Solution
Over-oxidation to Sulfone Reduce the amount of oxidizing agent used. Monitor the reaction closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also help to minimize over-oxidation.
Formation of Quetiapine N-oxide The choice of oxidizing agent can influence the selectivity between S-oxidation and N-oxidation. For instance, hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst has been used to selectively prepare the S-oxide, while sodium periodate (B1199274) has been reported to yield the N-oxide.[4][5]
Degradation of Starting Material or Product Quetiapine is known to degrade under harsh acidic, basic, and oxidative conditions.[2][3] Ensure the reaction and work-up conditions are mild to prevent degradation.
Difficulties in Purification
Possible Cause Suggested Solution
Co-elution of Impurities Optimize the purification method. For preparative HPLC, adjust the mobile phase composition, gradient, and column chemistry to improve the resolution between Quetiapine sulfoxide and closely related impurities like Quetiapine N-oxide and unreacted Quetiapine.
Product is Highly Polar Quetiapine sulfoxide is more polar than Quetiapine. Consider using a more polar mobile phase system for chromatography or employing alternative purification techniques like flash chromatography with a suitable stationary phase.
Formation of Emulsions during Work-up During aqueous work-up, emulsions can form. Adding brine (saturated NaCl solution) can help to break the emulsion and improve phase separation.

Experimental Protocols

Synthesis of Quetiapine Sulfoxide using Hydrogen Peroxide

This protocol is adapted from a reported synthesis of Quetiapine S-oxide.[4]

  • Dissolution: Dissolve Quetiapine hemifumarate in methanol.

  • Catalyst Addition: Add sodium tungstate dihydrate to the solution and stir.

  • Oxidation: Slowly add hydrogen peroxide (50%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at ambient temperature and monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of chloroform (B151607):methanol (9:1).

  • Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a solution of sodium thiosulfate.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between chloroform and water. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by preparative HPLC to obtain Quetiapine sulfoxide of high purity.

Forced Degradation for Quetiapine Sulfoxide Generation (Oxidative Stress)

This protocol is based on forced degradation studies of Quetiapine.[3][6][7]

  • Sample Preparation: Prepare a stock solution of Quetiapine fumarate (B1241708) in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Condition: Add 3% hydrogen peroxide to the solution.

  • Incubation: Keep the mixture at room temperature for a specified period (e.g., 30 minutes to 6 hours), protected from light.[3][7]

  • Analysis: Monitor the formation of Quetiapine sulfoxide and other degradation products using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Comparison of Oxidizing Agents for Quetiapine Sulfoxide Synthesis
Oxidizing AgentCatalystReported Product(s)Reference
Hydrogen Peroxide (H₂O₂)Sodium Tungstate DihydrateQuetiapine S-oxide[4][5]
Sodium Periodate (NaIO₄)NoneQuetiapine N-oxide[4][5]
m-Chloroperoxybenzoic acid (m-CPBA)Vanadium PentoxideQuetiapine N-oxide[8]
Table 2: HPLC Method Parameters for Analysis of Quetiapine and its Oxidation Products
ParameterCondition 1Condition 2
Column C18 (e.g., 150 x 4.6 mm, 5 µm)C18 (e.g., Zorbax Eclipse Plus 4.6 mm x 100 mm, 3.5 µm)
Mobile Phase 0.1% Triethylamine (pH 6.0 with Phosphoric Acid) : Acetonitrile : Methanol (60:32:8 v/v/v)Acetate buffer (10 mM, pH 5) and Acetonitrile (gradient elution)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 225 nmDAD at 225 nm
Reference [3][9]

Visualizations

Synthesis_Pathway Quetiapine Quetiapine Quetiapine_Sulfoxide Quetiapine Sulfoxide (Desired Product) Quetiapine->Quetiapine_Sulfoxide Selective S-Oxidation Quetiapine_N_Oxide Quetiapine N-oxide (Side Product) Quetiapine->Quetiapine_N_Oxide N-Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Quetiapine Quetiapine_Sulfone Quetiapine Sulfone (Over-oxidation Product) Quetiapine_Sulfoxide->Quetiapine_Sulfone Over-oxidation Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reagents Verify Purity and Activity of Starting Material & Oxidant Start->Check_Reagents Optimize_Purification Optimize Purification Method (e.g., Preparative HPLC) Start->Optimize_Purification If yield is good but purity is low Adjust_Stoichiometry Optimize Oxidant:Quetiapine Ratio Check_Reagents->Adjust_Stoichiometry Control_Temp Adjust Reaction Temperature Adjust_Stoichiometry->Control_Temp Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Control_Temp->Monitor_Reaction Monitor_Reaction->Optimize_Purification Success High Purity Quetiapine Sulfoxide Optimize_Purification->Success Impurity_Relationship cluster_synthesis Synthesis Process cluster_impurities Potential Impurities Quetiapine Quetiapine (Starting Material) Oxidation Oxidation Reaction Quetiapine->Oxidation Other_Process_Impurities Other Process-Related Impurities Quetiapine->Other_Process_Impurities From Starting Material Quetiapine_Sulfoxide Quetiapine Sulfoxide Oxidation->Quetiapine_Sulfoxide Unreacted_Quetiapine Unreacted Quetiapine Oxidation->Unreacted_Quetiapine Incomplete Reaction Quetiapine_N_Oxide Quetiapine N-oxide Oxidation->Quetiapine_N_Oxide Side Reaction Quetiapine_Sulfone Quetiapine Sulfone Oxidation->Quetiapine_Sulfone Over-oxidation

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Quetiapine Sulfoxide in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of Quetiapine (B1663577) sulfoxide (B87167), a primary metabolite of the atypical antipsychotic drug Quetiapine. The validation of these methods is presented in accordance with the principles outlined in the FDA's ICH Q2(R2) guidelines for the validation of analytical procedures.[1][2][3] This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for their specific needs.

Introduction to Analytical Method Validation

The validation of an analytical method is the process of demonstrating that a procedure is suitable for its intended purpose.[4] It is a critical requirement from regulatory bodies like the FDA to ensure the reliability, accuracy, and consistency of analytical data in pharmaceutical development and quality control.[4] Key validation parameters, as stipulated by FDA and ICH guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][4]

This guide compares two widely used techniques for the analysis of Quetiapine sulfoxide: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The following tables summarize the validation parameters for an HPLC-DAD method and an LC-MS/MS method for the determination of Quetiapine sulfoxide.

Table 1: HPLC-DAD Method Validation Data
Validation ParameterResult
Linearity Range0.042 - 83.35 µg/mL[5][6][7]
Correlation Coefficient (r²)> 0.999[5][6][7]
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)Intra-day: < 2.5%, Inter-day: < 3.8%
Limit of Quantitation (LOQ)0.042 µg/mL[5][6][7]
Limit of Detection (LOD)0.014 µg/mL

Data synthesized from a representative HPLC-DAD method for Quetiapine sulfoxide analysis.[5][6][7]

Table 2: LC-MS/MS Method Validation Data
Validation ParameterResult
Linearity Range<0.70 - 500 ng/mL[8]
Correlation Coefficient (r²)≥ 0.995
Accuracy (% Bias)Within ± 8.6%[8]
Precision (% CV)< 9.5%[8]
Limit of Quantitation (LOQ)< 0.70 ng/mL[8]
Limit of Detection (LOD)Not explicitly stated, but lower than LOQ

Data sourced from a validated LC-MS/MS assay for Quetiapine and its metabolites, including the sulfoxide.[8]

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are provided below.

HPLC-DAD Method

This method is suitable for the quantification of Quetiapine sulfoxide in plasma samples.

1. Sample Preparation:

  • A simple one-step protein precipitation is employed.[5][6]
  • To a plasma sample, an equal volume of acetonitrile (B52724) is added.
  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
  • The supernatant is collected for injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm particles).[5][6][7]
  • Mobile Phase: A gradient elution using a mixture of acetate (B1210297) buffer (10 mM, pH 5) and acetonitrile.[5][6][7]
  • Flow Rate: 1 mL/min.[5][6][7]
  • Detection: Diode-Array Detector (DAD) at 225 nm.[5][6]
  • Internal Standard: Carbamazepine can be used as an internal standard.[5][6]

LC-MS/MS Method

This highly sensitive and specific method is ideal for pharmacokinetic studies requiring low detection limits.

1. Sample Preparation:

  • A single liquid-liquid extraction is performed.[8]
  • To a 40 µL plasma sample, an internal standard (stable labeled analog of Quetiapine sulfoxide) and an extraction solvent are added.
  • The mixture is vortexed and centrifuged.
  • The organic layer is transferred and evaporated to dryness.
  • The residue is reconstituted in the mobile phase for injection.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: Dual Luna C(18) columns (50mm x 2.0mm, 5µm).[8]
  • Mobile Phase: Specific gradient conditions are optimized for the separation.
  • Ionization: Positive electrospray ionization (ESI+).
  • Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[8]
  • MRM Transitions: Specific precursor-to-product ion transitions for Quetiapine sulfoxide and its internal standard are monitored for quantification.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the validation process and the experimental workflow for the HPLC-DAD method.

analytical_method_validation_workflow start Define Analytical Method's Intended Purpose protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol experiments Execute Validation Experiments protocol->experiments specificity Specificity experiments->specificity linearity Linearity & Range experiments->linearity accuracy Accuracy experiments->accuracy precision Precision (Repeatability & Intermediate) experiments->precision lod_loq LOD & LOQ experiments->lod_loq robustness Robustness experiments->robustness data_analysis Analyze Data & Compare Against Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end Method is Validated report->end

Caption: FDA guidelines-based analytical method validation workflow.

hplc_dad_experimental_workflow start Start: Plasma Sample add_acetonitrile Add Acetonitrile (Protein Precipitation) start->add_acetonitrile vortex_centrifuge Vortex & Centrifuge add_acetonitrile->vortex_centrifuge collect_supernatant Collect Supernatant vortex_centrifuge->collect_supernatant hplc_injection Inject into HPLC System collect_supernatant->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection DAD Detection at 225 nm separation->detection data_acquisition Data Acquisition & Analysis detection->data_acquisition end End: Quantification of Quetiapine Sulfoxide data_acquisition->end

Caption: Experimental workflow for the HPLC-DAD analysis.

References

A Comparative Guide to Inter-laboratory Quantification of Quetiapine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of quetiapine (B1663577) and its primary metabolites. As no direct inter-laboratory comparison studies are readily available in published literature, this document synthesizes data from various single-laboratory validation studies to offer an objective comparison of performance. The information is intended to aid in the selection and implementation of robust analytical methodologies for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

Overview of Quetiapine Metabolism

Quetiapine is an atypical antipsychotic drug that undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. CYP3A4 is the major enzyme responsible for its biotransformation.[1][2][3] Key metabolites include:

  • Norquetiapine (B1247305) (N-desalkylquetiapine): An active metabolite that significantly contributes to the therapeutic effects of the parent drug.[1]

  • 7-hydroxyquetiapine: Another pharmacologically active metabolite.[2]

  • Quetiapine Sulfoxide: An inactive metabolite.[1]

  • Quetiapine Carboxylic Acid: An inactive metabolite.[1]

Accurate quantification of these metabolites is critical for a comprehensive understanding of quetiapine's pharmacology and for clinical monitoring.

Below is a diagram illustrating the primary metabolic pathways of quetiapine.

Quetiapine_Metabolism cluster_cyp3a4 CYP3A4 Mediated cluster_cyp2d6 CYP2D6 Mediated Quetiapine Quetiapine Norquetiapine Norquetiapine (N-desalkylquetiapine) (Active) Quetiapine->Norquetiapine N-dealkylation 7-hydroxyquetiapine 7-hydroxyquetiapine (Active) Quetiapine->7-hydroxyquetiapine Hydroxylation Quetiapine_Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Quetiapine_Sulfoxide Sulfoxidation Quetiapine_Carboxylic_Acid Quetiapine Carboxylic Acid (Inactive) Quetiapine->Quetiapine_Carboxylic_Acid Oxidation 7-hydroxy-N-desalkylquetiapine 7-hydroxy-N-desalkylquetiapine (Active) Norquetiapine->7-hydroxy-N-desalkylquetiapine Hydroxylation

Quetiapine Metabolic Pathway

Comparative Performance of Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of quetiapine and its metabolites due to its high sensitivity and specificity. The following tables summarize the performance characteristics of various LC-MS/MS methods reported in peer-reviewed literature.

Table 1: Performance Characteristics for Quetiapine Quantification

Linearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Sample PreparationMatrixReference
0.5 - 5000.5<103.08.8Liquid-Liquid Extraction (LLE)Human Plasma[2]
1 - 1500194.3 - 105.7< 7.4LLEHuman Plasma
0.5 - 4000.5Within ±15< 15Protein Precipitation (PPT)Human Plasma[4]
1.0 - 500.01.0Within ±15< 15LLERat Plasma[5]
0.50 - 1000.50Within ±15< 15PPTRat Plasma
1.0 - 382.21.0< 8< 8Solid Phase Extraction (SPE)Human Plasma

Table 2: Performance Characteristics for Norquetiapine Quantification

Linearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Sample PreparationMatrixReference
0.6 - 6000.6<108.811.1LLEHuman Plasma[2]
1.0 - 500.01.0Within ±15< 15LLERat Plasma[5]
3 - 1200.50Not ReportedNot ReportedLLEHuman Plasma[2]
<0.70 - 500<0.70< 9.45.9LLEHuman Plasma

Table 3: Performance Characteristics for Other Quetiapine Metabolites

MetaboliteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Sample PreparationMatrixReference
7-hydroxyquetiapine<0.70 - 500<0.70< 6.46.2LLEHuman Plasma
Quetiapine Sulfoxide<0.70 - 500<0.70< 8.69.5LLEHuman Plasma
7-hydroxy N-desalkyl<0.70 - 500<0.70< 10.06.4LLEHuman Plasma

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are representative experimental protocols for the quantification of quetiapine and its metabolites by LC-MS/MS.

General Experimental Workflow

The following diagram outlines a typical workflow for the bioanalysis of quetiapine and its metabolites.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Plasma/Serum Sample Collection IS_Addition Internal Standard Spiking Sample_Collection->IS_Addition Extraction Extraction (LLE, SPE, or PPT) IS_Addition->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation Chromatographic Separation (LC) Evaporation_Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Result Reporting Quantification->Reporting

Bioanalytical Workflow

Protocol 1: Liquid-Liquid Extraction (LLE) Method

This protocol is based on a method for the simultaneous quantification of quetiapine and norquetiapine in human plasma.[2]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Perform a one-step liquid-liquid extraction using an appropriate organic solvent.

    • Vortex and centrifuge the mixture.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Sunfire C18 (50mm x 2.1mm, 5µm).[2]

    • Mobile Phase: Isocratic elution with a suitable mobile phase composition.[2]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM).[2]

    • Monitored Transitions: Specific precursor to product ion transitions for quetiapine, norquetiapine, and their internal standards are monitored. For quetiapine, a common transition is m/z 384.1 → 253.1.

Protocol 2: Protein Precipitation (PPT) Method

This protocol is adapted from a method for the determination of quetiapine in human plasma.[4]

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard.

    • Add acetonitrile (B52724) to precipitate plasma proteins.

    • Vortex and centrifuge the sample.

    • Inject an aliquot of the supernatant directly or after dilution.

  • Chromatographic Conditions:

    • Column: Waters Xbridge C18 (3.5µm, 2.1mm x 50mm).[4]

    • Mobile Phase: Gradient elution with a mobile phase consisting of acetonitrile and water (containing 10mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid).[4]

    • Flow Rate: 0.4 mL/min.[4]

    • Total Run Time: 3 minutes.[4]

  • Mass Spectrometric Conditions:

    • Ionization: Positive ion electrospray ionization (ESI+).[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitored Transitions: For quetiapine, m/z 384.2 → 253.1, and for a common internal standard like carbamazepine (B1668303), m/z 237.0 → 194.0.[4]

Conclusion

The quantification of quetiapine and its metabolites is well-established using LC-MS/MS, with various validated methods demonstrating high sensitivity, accuracy, and precision. While a direct inter-laboratory comparison is not available, the compilation of data from single-laboratory studies provides a valuable resource for researchers. The choice of method, particularly the sample preparation technique (LLE, SPE, or PPT), will depend on the specific requirements of the study, including matrix complexity, required sensitivity, and sample throughput. The provided protocols and performance data serve as a guide for selecting and implementing a suitable analytical method for the reliable quantification of quetiapine and its metabolites.

References

A Comparative Analysis of Quetiapine Sulfoxide and Norquetiapine Levels in Plasma for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the comparative plasma concentrations of two key quetiapine (B1663577) metabolites, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparative analysis of the plasma levels of quetiapine sulfoxide (B87167) and norquetiapine (B1247305), the two major metabolites of the atypical antipsychotic drug quetiapine. Understanding the relative concentrations and pharmacokinetic profiles of these metabolites is crucial for researchers, scientists, and drug development professionals in elucidating the overall pharmacological and toxicological effects of quetiapine. This document summarizes quantitative data from clinical studies, details the experimental protocols used for their measurement, and illustrates the metabolic pathways involved.

Executive Summary

Quetiapine undergoes extensive hepatic metabolism, primarily through sulfoxidation to the inactive metabolite quetiapine sulfoxide, and N-dealkylation to the pharmacologically active metabolite norquetiapine.[1][2] Clinical studies consistently demonstrate that quetiapine sulfoxide is the most abundant metabolite in plasma, with concentrations significantly higher than both the parent drug, quetiapine, and its active metabolite, norquetiapine.[3][4] In contrast, norquetiapine, while present at lower concentrations than the sulfoxide metabolite, is recognized for its significant contribution to the antidepressant effects of quetiapine.[5] This guide presents a detailed comparison of the plasma concentrations of these two key metabolites, providing valuable insights for pharmacokinetic and pharmacodynamic modeling and clinical trial design.

Data Presentation: Plasma Concentrations of Quetiapine and its Metabolites

The following tables summarize the quantitative data on the plasma concentrations of quetiapine, norquetiapine, and quetiapine sulfoxide from a clinical study involving patients prescribed quetiapine.

Table 1: Plasma Concentrations of Quetiapine and its Metabolites in Patients [3]

AnalyteMedian Concentration (µg/L)Concentration Range (µg/L)
Quetiapine837 - 748
Norquetiapine1277 - 329
Quetiapine Sulfoxide 3,379 343 - 21,704
O-desalkylquetiapine122 - 37
7-hydroxyquetiapine3<1 - 48

Data from 47 plasma samples from patients prescribed quetiapine at doses ranging from 200-950 mg/day.

An FDA clinical pharmacology review further supports the observation of quetiapine sulfoxide as the major metabolite in terms of in vivo exposure. The rank order of exposure based on Area Under the Curve (AUC) and Maximum Concentration (Cmax) was determined to be: Quetiapine sulfoxide > quetiapine > N-desalkyl quetiapine (norquetiapine) > 7-hydroxy quetiapine.[4]

Experimental Protocols

The quantification of quetiapine and its metabolites in plasma is most commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a detailed methodology synthesized from published analytical methods.[3][6][7]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed to efficiently extract quetiapine and its metabolites from a plasma matrix, minimizing interference.

  • Materials:

  • Procedure:

    • Pipette 500 µL of the plasma sample into a 2 mL microcentrifuge tube.

    • Add the internal standard solution.

    • Add 70 µL of 1 M ammonium hydroxide solution to the plasma sample.

    • Add 1000 µL of the extraction solvent (tert-butyl methyl ether or butyl acetate:butanol).

    • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and extraction.

    • Centrifuge the samples to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Analytical Method: LC-MS/MS Quantification

This method provides high sensitivity and selectivity for the simultaneous determination of quetiapine and its metabolites.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

    • C18 analytical column (e.g., Sunfire C18, 50mm x 2.1mm, 5µm)

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 10mM ammonium acetate and 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • Quetiapine: m/z 384.2 → 253.1[7]

      • Norquetiapine: Specific transitions to be determined based on the instrument and tuning.

      • Quetiapine Sulfoxide: Specific transitions to be determined based on the instrument and tuning.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., cone voltage, collision energy) should be optimized for maximum sensitivity.

Mandatory Visualizations

Quetiapine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of quetiapine, leading to the formation of norquetiapine and quetiapine sulfoxide.

Quetiapine_Metabolism Quetiapine Quetiapine Norquetiapine Norquetiapine (Active) Quetiapine->Norquetiapine N-dealkylation Quetiapine_Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Quetiapine_Sulfoxide Sulfoxidation CYP3A4 CYP3A4 CYP3A4->Quetiapine

Caption: Major metabolic pathways of quetiapine.

Experimental Workflow for Plasma Analysis

This diagram outlines the key steps involved in the analysis of quetiapine and its metabolites in plasma samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Collection Spiking Spike with Internal Standard Plasma_Sample->Spiking LLE Liquid-Liquid Extraction Spiking->LLE Evaporation Evaporation of Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Acquisition and Processing LC_MSMS->Data_Processing Quantification Quantification of Analytes Data_Processing->Quantification

Caption: Workflow for quetiapine metabolite analysis.

References

A Comparative Analysis of HPLC and LC-MS/MS Methods for the Quantification of Quetiapine Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Quetiapine (B1663577) sulfoxide (B87167), a major metabolite of the atypical antipsychotic drug Quetiapine.

This objective comparison, supported by experimental data from published studies, will assist in selecting the most appropriate analytical method based on specific research needs, such as sensitivity, selectivity, and sample matrix.

Introduction to Quetiapine and its Sulfoxide Metabolite

Quetiapine is extensively metabolized in the body, with Quetiapine sulfoxide being one of its primary, albeit pharmacologically inactive, metabolites.[1] Monitoring the levels of this metabolite is crucial in pharmacokinetic and drug metabolism studies. The choice of analytical technique for its quantification can significantly impact the quality and reliability of the data obtained. While HPLC with UV/DAD detection has been a traditional workhorse in pharmaceutical analysis, LC-MS/MS has emerged as a powerful tool offering superior sensitivity and selectivity.[2] This guide explores the cross-validation principles through a comparative assessment of these two widely used methods.

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS/MS are crucial for reproducibility and for understanding the nuances of each technique.

HPLC-DAD Method for Quetiapine Sulfoxide

This method is suitable for the analysis of Quetiapine sulfoxide in plasma samples.

  • Sample Preparation: A simple protein precipitation method is employed. Plasma samples are treated with acetonitrile (B52724) to precipitate proteins, followed by centrifugation to separate the supernatant for analysis.[3]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm × 100 mm, 3.5 µm particles) is used for separation.[3]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an acetate (B1210297) buffer (e.g., 10 mM, pH 5) and acetonitrile is utilized.[3]

    • Flow Rate: A typical flow rate is 1 mL/min.[3]

    • Detection: A Diode Array Detector (DAD) is used to monitor the analyte at a wavelength of 225 nm.[3]

    • Internal Standard: Carbamazepine can be used as an internal standard.[3]

LC-MS/MS Method for Quetiapine Sulfoxide

This method offers high sensitivity and is ideal for bioanalytical studies requiring low detection limits in complex matrices like plasma.

  • Sample Preparation: Similar to the HPLC method, protein precipitation with acetonitrile is a common and effective sample preparation technique.[4] Alternatively, liquid-liquid extraction can be employed.[5][6]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Waters Xbridge C18, 3.5 µm, 2.1 mm × 50 mm) is suitable for the separation.[4]

    • Mobile Phase: Gradient elution with a mobile phase of acetonitrile and water containing additives like ammonium (B1175870) acetate (e.g., 10 mM) and formic acid (e.g., 0.1%) is used.[4]

    • Flow Rate: A flow rate of 0.4 mL/min is typically used.[4]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[4]

    • Detection: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode.[5]

    • MRM Transitions: The specific precursor-to-product ion transitions for Quetiapine sulfoxide and the internal standard (e.g., Carbamazepine or a stable isotope-labeled version of Quetiapine) are monitored for quantification.[4][5]

Data Presentation: Performance Comparison

The performance of HPLC and LC-MS/MS methods for Quetiapine sulfoxide analysis is summarized in the table below, based on data from separate validation studies.

Performance ParameterHPLC-DAD[3]LC-MS/MS[5][6]
Linearity Range 0.042 - 83.35 µg/mL0.70 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 42 ng/mL<0.70 ng/mL
Accuracy (% Bias) Within ±15%Within ±15% (generally <10%)
Precision (%RSD) <15%<15% (generally <10%)
Sample Volume Typically higher (e.g., 100-500 µL)Typically lower (e.g., 40-50 µL)
Selectivity Good, but susceptible to interferencesExcellent, high specificity from MRM
Run Time ~15 min~3-6 min

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_Quetiapine Quetiapine Metabolism Quetiapine Quetiapine Sulfoxidation Sulfoxidation (via FMO) Quetiapine->Sulfoxidation Metabolic Conversion Quetiapine_Sulfoxide Quetiapine Sulfoxide Sulfoxidation->Quetiapine_Sulfoxide

Caption: Metabolic pathway of Quetiapine to Quetiapine sulfoxide.

cluster_workflow Cross-Validation Workflow start Start: Define Analytical Need hplc_dev HPLC Method Development & Validation start->hplc_dev lcms_dev LC-MS/MS Method Development & Validation start->lcms_dev sample_analysis Analyze Quality Control Samples with Both Methods hplc_dev->sample_analysis lcms_dev->sample_analysis data_comp Compare Performance Data (Accuracy, Precision, Linearity) sample_analysis->data_comp conclusion Conclusion on Method Interchangeability data_comp->conclusion

Caption: Logical workflow for cross-validation of analytical methods.

Discussion and Conclusion

The comparison clearly highlights the distinct advantages of each method. The HPLC-DAD method is robust and suitable for applications where high concentrations of Quetiapine sulfoxide are expected, such as in certain preclinical studies or for the analysis of bulk drug material.[3] Its primary limitation is the significantly higher limit of quantification compared to LC-MS/MS.

On the other hand, the LC-MS/MS method provides vastly superior sensitivity and selectivity, making it the gold standard for bioanalytical applications, especially in clinical research where sample volumes are limited and analyte concentrations can be very low.[5][6][7] The specificity of MRM detection minimizes the risk of interference from other metabolites or endogenous matrix components.[5]

References

Quetiapine Adherence: A Comparative Guide to Quetiapine Sulfoxide and 7-Hydroxyquetiapine as Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monitoring patient adherence to quetiapine (B1663577), an atypical antipsychotic, is crucial for effective treatment of psychiatric disorders. The detection of quetiapine and its metabolites in biological fluids serves as an objective measure of adherence. This guide provides a comprehensive comparison of two major metabolites, quetiapine sulfoxide (B87167) and 7-hydroxyquetiapine, as biomarkers for medication adherence, supported by experimental data and detailed methodologies.

Executive Summary

The primary route of quetiapine metabolism involves sulfoxidation to the inactive quetiapine sulfoxide, primarily by the cytochrome P450 enzyme CYP3A4, and hydroxylation to the active metabolite 7-hydroxyquetiapine, mediated by CYP2D6.[1] While both metabolites can indicate ingestion of the parent drug, evidence suggests that quetiapine sulfoxide is a more reliable and sensitive biomarker for adherence monitoring, particularly in urine. This is attributed to its higher prevalence and concentration in urine compared to 7-hydroxyquetiapine and the parent drug.

Quantitative Data Comparison

The following tables summarize key pharmacokinetic parameters and comparative data on the utility of quetiapine sulfoxide and 7-hydroxyquetiapine in adherence monitoring.

Table 1: Pharmacokinetic Properties of Quetiapine and its Major Metabolites

AnalyteHalf-life (t½)Primary Metabolizing EnzymePharmacological Activity
Quetiapine~7 hoursCYP3A4, CYP2D6Active
Quetiapine SulfoxideNot extensively reportedCYP3A4Inactive
7-HydroxyquetiapineNot extensively reportedCYP2D6Active

Table 2: Comparison of Adherence Rates in Urine Using Different Metabolite Combinations

Analytes MeasuredApparent Adherence Rate (%)
Quetiapine and 7-Hydroxyquetiapine~31%
Quetiapine Carboxylic Acid and Quetiapine Sulfoxide47%
Quetiapine, 7-Hydroxyquetiapine, Quetiapine Sulfoxide, and Quetiapine Carboxylic Acid48%

Data from a study of 114 patients prescribed quetiapine.[2]

This data clearly indicates that including quetiapine sulfoxide in the analysis significantly improves the detection of adherence compared to traditional testing of only quetiapine and 7-hydroxyquetiapine.[2] A patent for methods of monitoring quetiapine therapy also highlights that at lower doses, quetiapine sulfoxide and quetiapine carboxylic acid are more readily observed than the parent drug and 7-hydroxyquetiapine.[3]

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic conversion of quetiapine and a typical workflow for adherence monitoring.

Quetiapine_Metabolism Quetiapine Metabolic Pathway Quetiapine Quetiapine Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Sulfoxide CYP3A4 Hydroxy 7-Hydroxyquetiapine (Active) Quetiapine->Hydroxy CYP2D6 Norquetiapine Norquetiapine (Active) Quetiapine->Norquetiapine CYP3A4

Caption: Metabolic pathway of quetiapine.

Adherence_Monitoring_Workflow Adherence Monitoring Experimental Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Quantification cluster_interpretation Data Interpretation Patient Patient Sample (Urine/Plasma) Extraction Solid-Phase or Liquid-Liquid Extraction Patient->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Metabolites LCMS->Quantification Comparison Comparison to Thresholds Quantification->Comparison Adherence Adherence Determination Comparison->Adherence

Caption: Experimental workflow for adherence monitoring.

Experimental Protocols

The following is a synthesized, detailed methodology for the quantification of quetiapine, quetiapine sulfoxide, and 7-hydroxyquetiapine in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on common practices reported in the literature.

Objective: To quantify the concentrations of quetiapine, quetiapine sulfoxide, and 7-hydroxyquetiapine in human urine to assess medication adherence.

Materials and Reagents:

  • Quetiapine, quetiapine sulfoxide, and 7-hydroxyquetiapine reference standards

  • Isotopically labeled internal standards (e.g., quetiapine-d8)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., hydrophilic-lipophilic balanced sorbent)

  • Human urine (blank matrix for calibration)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare stock solutions of quetiapine, quetiapine sulfoxide, 7-hydroxyquetiapine, and the internal standard in methanol.

    • Prepare working solutions by diluting the stock solutions.

    • Spike blank human urine with the working solutions to create calibration standards and QC samples at various concentrations.

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of urine sample (calibrator, QC, or patient sample), add the internal standard solution.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analytes with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

      • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[4]

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 40°C.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Data Analysis and Interpretation:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentrations of the analytes in the patient samples by interpolating their peak area ratios from the calibration curve.

    • Compare the detected concentrations to established cut-off values to determine adherence. A positive result for quetiapine sulfoxide, even in the absence of detectable parent drug or 7-hydroxyquetiapine, is a strong indicator of recent ingestion.

Conclusion

For the objective assessment of quetiapine adherence, particularly through urine analysis, quetiapine sulfoxide emerges as a superior biomarker compared to 7-hydroxyquetiapine. Its high concentration and prevalence in urine increase the window of detection and reduce the likelihood of false-negative results, which can have significant clinical implications. While 7-hydroxyquetiapine is an active metabolite and its presence confirms ingestion, its lower urinary concentration makes it a less reliable marker for adherence. Therefore, for robust and sensitive adherence monitoring, analytical methods should include the quantification of quetiapine sulfoxide. The inclusion of quetiapine carboxylic acid can further enhance the accuracy of adherence determination.[2]

References

Quetiapine Metabolism: A Comparative Analysis Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quetiapine (B1663577) metabolism and pharmacokinetics across various patient populations. Quetiapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, primarily by cytochrome P450 3A4 (CYP3A4), leading to the formation of its active metabolite, norquetiapine, and other inactive metabolites.[1][2] Understanding the variability in its metabolic profile is crucial for dose optimization and ensuring safety and efficacy in diverse patient groups.

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of quetiapine in different patient populations based on available experimental data. These parameters are crucial for assessing drug exposure and elimination.

Table 1: Quetiapine Pharmacokinetics in Special Populations Compared to Healthy Adults

Patient PopulationCmax (Maximum Plasma Concentration)AUC (Area Under the Curve)Clearance (CL/F)Half-life (t1/2)Key Findings & Recommendations
Healthy Adults Varies with doseVaries with dose~87.7 L/h[3]~7 hours[4][5]Baseline for comparison.
Elderly (>65 years) IncreasedIncreasedReduced by 30-50%[6]ProlongedLower starting doses and slower titration are recommended due to reduced clearance.[6][7]
Pediatric (10-17 years) No significant difference (dose-normalized)[8]No significant difference (dose-normalized)[9][8]Similar to adults[9]~5-6 hours[9][8]While dose-normalized exposure is similar, weight-based dosing adjustments are necessary.
Hepatic Impairment Higher plasma levels expected[10]IncreasedOral clearance reduced by ~25% in alcoholic cirrhosis[11]Increased half-life[12]Caution and slower dose escalation are recommended due to significant inter-subject variability.[11][13]
Renal Impairment No clinically significant difference[11][13]No clinically significant difference[11][13]Mean clearance was 25% lower in severe impairment, but not considered clinically significant[11][14]No clinically significant difference[11][13]Dosage adjustments are generally not considered necessary.[13][14]

Table 2: Influence of Ethnicity on Quetiapine Pharmacokinetics

EthnicityPlasma ConcentrationKey Findings & Recommendations
East Asians Higher plasma concentrations at the same daily dose compared to Western populations[15][16]May require lower dosages of quetiapine compared to non-Asian populations.[15][16] Population pharmacokinetic models, however, have not always identified race as a significant covariate.[17]
Western Populations Baseline for comparison.Standard dosing guidelines are primarily based on studies in these populations.

Metabolic Pathways and Experimental Protocols

The metabolic fate of quetiapine is a critical determinant of its clinical effect and potential for drug-drug interactions. Below are diagrams illustrating the primary metabolic pathway and a typical experimental workflow for studying its pharmacokinetics, followed by a detailed experimental protocol.

Metabolic Pathway of Quetiapine

Quetiapine is extensively metabolized in the liver. The primary enzyme responsible for its metabolism is CYP3A4.[1][4] This enzyme mediates the N-dealkylation of quetiapine to form its major active metabolite, norquetiapine, and also the sulfoxidation to an inactive metabolite.[1][18] Norquetiapine is further metabolized, in part by CYP2D6.[19][20] Glucuronidation also appears to be a relevant pathway in quetiapine metabolism.[21][22]

Quetiapine_Metabolism cluster_cyp3a4 CYP3A4 cluster_cyp2d6 CYP2D6 cluster_ugt UGT Enzymes Quetiapine Quetiapine Norquetiapine Norquetiapine (Active Metabolite) Quetiapine->Norquetiapine Quetiapine_Sulfoxide Quetiapine Sulfoxide (Inactive) Quetiapine->Quetiapine_Sulfoxide Glucuronide_Conjugates Glucuronide Conjugates Quetiapine->Glucuronide_Conjugates Other_Metabolites Other Metabolites (e.g., 7-hydroxy quetiapine) Norquetiapine->Other_Metabolites

Caption: Primary metabolic pathways of quetiapine.

Experimental Workflow for a Quetiapine Pharmacokinetic Study

A typical clinical study to assess the pharmacokinetics of quetiapine involves several key stages, from participant recruitment to data analysis.

Pharmacokinetic_Workflow cluster_0 Study Setup cluster_1 Drug Administration and Sampling cluster_2 Bioanalysis cluster_3 Data Analysis A Participant Screening and Enrollment B Informed Consent A->B C Single Oral Dose of Quetiapine (e.g., 25 mg) B->C D Serial Blood Sampling (e.g., 0, 1, 2, 4, 8, 12, 24, 48h post-dose) C->D E Plasma Separation and Storage D->E F Quantification of Quetiapine and Metabolites via LC-MS/MS E->F G Pharmacokinetic Parameter Calculation (Cmax, AUC, t1/2) F->G H Statistical Comparison Between Patient Populations G->H

Caption: A typical experimental workflow for a single-dose quetiapine pharmacokinetic study.

Detailed Experimental Protocol

The following is a synthesized protocol based on methodologies reported in pharmacokinetic studies of quetiapine.

Objective: To determine and compare the single-dose pharmacokinetic profile of quetiapine in different patient populations.

Study Design: An open-label, single-dose, parallel-group study.

Participants:

  • Healthy adult volunteers.

  • Elderly subjects (≥65 years of age).

  • Patients with hepatic impairment (e.g., stable alcoholic cirrhosis).

  • Patients with renal impairment (e.g., varying degrees of creatinine (B1669602) clearance).

  • Pediatric patients (as ethically appropriate and with relevant assent/consent).

Inclusion/Exclusion Criteria:

  • Participants are screened for general health status, concomitant medications, and contraindications to quetiapine.

  • For impairment groups, the degree of organ dysfunction is clinically defined and staged.

  • Exclusion criteria typically include known hypersensitivity to quetiapine, recent use of CYP3A4 inhibitors or inducers, and significant cardiovascular disease.

Drug Administration:

  • Following an overnight fast, participants are administered a single oral dose of 25 mg quetiapine fumarate (B1241708) with a standardized volume of water.[11][13]

  • A standard meal may be provided at a specified time post-dose, as food has minimal effect on quetiapine absorption.[4][5]

Blood Sampling:

  • Venous blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

  • Sampling is performed at pre-defined time points: pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[11][13]

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method:

  • Plasma concentrations of quetiapine and its major metabolites (e.g., norquetiapine) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[23][24]

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis:

  • Non-compartmental analysis is used to determine the following pharmacokinetic parameters:

    • Cmax (maximum observed plasma concentration) and Tmax (time to reach Cmax) are obtained directly from the plasma concentration-time data.

    • AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration) is calculated using the linear trapezoidal rule.

    • AUC0-∞ (AUC extrapolated to infinity) is calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

    • t1/2 (terminal half-life) is calculated as 0.693 / λz.

    • CL/F (apparent oral clearance) is calculated as Dose / AUC0-∞.

Statistical Analysis:

  • Pharmacokinetic parameters are summarized using descriptive statistics.

  • Comparisons between patient populations and the healthy control group are performed using appropriate statistical tests (e.g., ANOVA or t-tests).

  • A p-value of <0.05 is typically considered statistically significant.

References

A Comparative Guide to Linearity and Range Determination for Quetiapine Sulfoxide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of quetiapine (B1663577), an atypical antipsychotic, the accurate quantification of its metabolites is crucial for comprehensive pharmacokinetic and metabolic studies. Quetiapine sulfoxide (B87167) is one of the primary metabolites of quetiapine. This guide provides a comparative overview of the linearity and range determination for quetiapine sulfoxide assays, drawing upon data from various validated analytical methods.

Comparison of Linearity and Range for Quetiapine Sulfoxide Assays

The determination of linearity and the analytical range are fundamental aspects of method validation, ensuring that the measured response of an analytical instrument is directly proportional to the concentration of the analyte over a specified range. The following table summarizes the linearity and range of different analytical methods developed for the quantification of quetiapine sulfoxide in biological matrices.

Analytical MethodMatrixLinearity RangeLower Limit of Quantification (LLOQ)Upper Limit of Linearity (ULOL)Reference
LC-MS/MSHuman Plasma<0.70 - 500 ng/mL<0.70 ng/mL≥ 500 ng/mL[1]
HPLC-DADRat Plasma0.042 - 83.35 µg/mL (42 - 83350 ng/mL)0.042 µg/mL (42 ng/mL)83.35 µg/mL (83350 ng/mL)[2]
LC-QTOF-MSHuman Urine5 - 5,000 ng/mLNot explicitly stated, lowest calibrator at 5 ng/mL5,000 ng/mL[3][4]

Experimental Protocols

The methodologies employed for the determination of linearity and range in the cited studies share common principles, although specific parameters vary. Below are detailed experimental protocols representative of the techniques used.

LC-MS/MS Method for Quetiapine Sulfoxide in Human Plasma[1][2]
  • Sample Preparation: A single liquid-liquid extraction is performed on 40 µL of human plasma.

  • Chromatography: Separation is achieved using a dual-column setup with Luna C18 columns (50mm x 2.0mm, 5µm).

  • Detection: Positive ionization tandem mass spectrometry (MS/MS) is used in the multiple reaction monitoring (MRM) mode. Stable labeled internal standards are utilized for the analyte.

  • Linearity and Range Determination: The method demonstrated a linear response for quetiapine sulfoxide over a quantification range of <0.70 ng/mL to at least 500 ng/mL. The range could be extended up to 100-fold through dilution with a blank matrix.

HPLC-DAD Method for Quetiapine Sulfoxide in Rat Plasma[3][4]
  • Sample Preparation: A simple, one-step protein precipitation with acetonitrile (B52724) is performed on rat plasma samples.

  • Chromatography: A Zorbax Eclipse Plus C18 column (4.6 mm x 100 mm, 3.5 µm particles) is used with a gradient elution at a flow rate of 1 mL/min. The mobile phase consists of acetate (B1210297) buffer (10 mM, pH 5) and acetonitrile.

  • Detection: A Diode Array Detector (DAD) is used at a wavelength of 225 nm. Carbamazepine serves as the internal standard.

  • Linearity and Range Determination: The method was found to be linear in the range of 0.042-83.35 µg/mL for quetiapine sulfoxide. Calibration curves were generated using peak area ratios of the analyte to the internal standard.

LC-QTOF-MS Method for Quetiapine Sulfoxide in Human Urine[5][6]
  • Sample Preparation: 100 µL of patient urine specimens are diluted 5-fold with an internal standard solution (0.25 µg/mL hydrocodone-D6 in water).

  • Chromatography: A Phenomenex Kinetex® Phenyl-Hexyl column (2.1 × 50 mm, 2.6 µm) is used at 50°C. The mobile phase consists of Solvent A (10 mM ammonium (B1175870) formate (B1220265) + 0.1% formic acid in water) and Solvent B (50:50 (v:v) methanol:acetonitrile + 0.1% formic acid) with a gradient elution.

  • Detection: An Agilent 6530 Q-TOF mass spectrometer with an Agilent 1290 LC system is used.

  • Linearity and Range Determination: Linearity was established from five replicates of six calibration curve points: 5, 25, 100, 500, 1,000, and 5,000 ng/mL.

Experimental Workflow for Linearity and Range Determination

The following diagram illustrates a typical workflow for establishing the linearity and range of an analytical method for quetiapine sulfoxide, based on the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[5][6]

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_validation Range Determination A Prepare Stock Solution of Quetiapine Sulfoxide B Prepare a Series of Calibration Standards by Diluting the Stock Solution A->B C Spike Blank Biological Matrix with Calibration Standards B->C D Prepare Samples for Analysis (e.g., Protein Precipitation, LLE) C->D E Analyze Samples using the Developed Analytical Method (e.g., LC-MS/MS, HPLC) D->E F Construct Calibration Curve: Plot Instrument Response vs. Concentration E->F G Perform Linear Regression Analysis F->G H Determine Correlation Coefficient (r²), Slope, and Y-intercept G->H I Assess Accuracy and Precision at Lower and Upper Ends of the Curve H->I J Define the Analytical Range where Linearity, Accuracy, and Precision are Acceptable I->J

Workflow for Linearity and Range Determination

This generalized workflow provides a logical sequence for the validation of an analytical method's linearity and range. The process begins with the careful preparation of calibration standards, followed by sample analysis and data evaluation. The final step involves confirming that the method provides acceptable accuracy and precision within the defined linear range. This systematic approach is essential for ensuring the reliability and robustness of bioanalytical data in drug development and research.

References

A Comparative Guide to Accuracy and Precision in Quetiapine Sulfoxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of analytical methods for the quantification of quetiapine (B1663577) sulfoxide (B87167), a major but inactive metabolite of the atypical antipsychotic drug quetiapine.[1] The data presented here is synthesized from published, peer-reviewed studies to aid in the selection of a suitable analytical methodology.

The primary analytical technique for the quantification of quetiapine and its metabolites in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and specificity.[1] This guide will focus on comparing the accuracy and precision of various LC-MS/MS methods, alongside other validated techniques.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for the quantification of quetiapine sulfoxide in human plasma and urine.

Table 1: LC-MS/MS Method Performance for Quetiapine Sulfoxide Quantification in Human Plasma

ParameterMethod 1Method 2
Linearity Range <0.70 - 500 ng/mL[2]100 - 15,000 µg/L[3]
Accuracy (% Bias) < 8.6%[2]Not explicitly stated
Precision (% RSD) < 9.5%[2]Not explicitly stated
Lower Limit of Quantification (LLOQ) <0.70 ng/mL[2]100 µg/L[3]
Internal Standard Stable labeled internal standard[2]Quetiapine-d8[3]

Table 2: HPLC Method Performance for Quetiapine Sulfoxide Quantification in Rat Plasma

ParameterHPLC-DAD
Linearity Range 0.042 - 83.35 µg/mL[4]
Accuracy Acceptable (not specified)[4]
Precision Acceptable (not specified)[4]
Lower Limit of Quantification (LLOQ) 0.042 µg/mL[4]
Internal Standard Carbamazepine[4]

Table 3: LC-MS/MS Method Performance for Quetiapine Sulfoxide Quantification in Human Urine

ParameterLC-MS/MS
Linearity Range 5 - 5,000 ng/mL[5]
Accuracy (% Target) 98.7% - 101.3% (at 30, 300, 3000 ng/mL)[5]
Precision (% CV) 2.9% - 4.5% (at 30, 300, 3000 ng/mL)[5]
Lower Limit of Quantification (LLOQ) 5 ng/mL[5]
Internal Standard Hydrocodone-D6

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of key experimental protocols from the cited studies.

Method 1: LC-MS/MS for Human Plasma
  • Sample Preparation: A single liquid-liquid extraction of 40 µL of human plasma is performed.[2]

  • Chromatography: Dual-column separation is utilized with Luna C(18) columns (50mm x 2.0mm, 5µm).[2]

  • Detection: Positive ionization tandem mass spectrometry (MS/MS) is used in the multiple reaction monitoring (MRM) mode.[2]

Method 2: LC-MS/MS for Human Plasma
  • Sample Preparation: Analytes and the internal standard are extracted from 50 µL of human plasma into a butyl acetate-butanol (10:1, v/v) solution.[3]

  • Chromatography: A Waters Spherisorb S5SCX column (100 × 2.1 mm i.d.) is used with a mobile phase of 50 mmol/L methanolic ammonium (B1175870) acetate (B1210297) (pH 6.0) at a flow rate of 0.5 mL/min.[3]

  • Detection: Positive ion Atmospheric Pressure Chemical Ionization (APCI) with Selected Reaction Monitoring (SRM) is employed, monitoring two transitions per analyte.[3]

Method 3: HPLC-DAD for Rat Plasma
  • Sample Preparation: A one-step protein precipitation with acetonitrile (B52724) is performed on plasma samples.[4]

  • Chromatography: Separation is achieved on a C18 column (Zorbax Eclipse Plus 4.6 mm × 100 mm, 3.5 µm particles) with a gradient elution of acetate buffer (10 mM, pH 5) and acetonitrile at a flow rate of 1 mL/min.[4]

  • Detection: A Diode Array Detector (DAD) is used at a wavelength of 225 nm.[4]

Method 4: LC-MS/MS for Human Urine
  • Sample Preparation: 100 µL of patient urine specimens are diluted five-fold with an internal standard solution (0.25 µg/mL hydrocodone-D6 in water).[6]

  • Chromatography: A Phenomenex Kinetex® Phenyl-Hexyl column (2.1 × 50 mm, 2.6 µm) is used at 50°C. The mobile phase consists of Solvent A (10 mM ammonium formate (B1220265) + 0.1% formic acid in water) and Solvent B (50:50 (v:v) methanol:acetonitrile + 0.1% formic acid) with a gradient elution at a flow rate of 0.6 mL/min.[6]

  • Detection: An Agilent 6530 Q-TOF with an Agilent 1290 LC system is utilized.[6]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the quantification of quetiapine sulfoxide.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing plasma Plasma Sample (40-50 µL) extraction Liquid-Liquid Extraction plasma->extraction precipitation Protein Precipitation (Acetonitrile) plasma->precipitation lc Liquid Chromatography (LC) extraction->lc hplc High-Performance Liquid Chromatography (HPLC) precipitation->hplc urine Urine Sample (100 µL) dilution Dilution with Internal Standard urine->dilution dilution->lc msms Tandem Mass Spectrometry (MS/MS) lc->msms lc->msms dad Diode Array Detector (DAD) hplc->dad quant Quantification msms->quant msms->quant dad->quant cluster_validation Method Validation Parameters cluster_criteria Acceptance Criteria accuracy Accuracy accuracy_crit Bias within ±15% (±20% at LLOQ) accuracy->accuracy_crit precision Precision precision_crit RSD ≤15% (≤20% at LLOQ) precision->precision_crit linearity Linearity & Range linearity_crit r² ≥ 0.99 linearity->linearity_crit lloq LLOQ selectivity Selectivity/Specificity stability Stability

References

Robustness Testing of Analytical Methods for Quetiapine Sulfoxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the robustness of a primary analytical method for the determination of Quetiapine (B1663577) and its related substance, Quetiapine sulfoxide (B87167), against alternative analytical techniques. Robustness, a critical parameter in method validation, ensures the reliability of an analytical procedure despite minor, deliberate variations in method parameters. The data presented herein is synthesized from established and validated methodologies to provide a clear, comparative overview for professionals in drug development and quality control.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A widely employed technique for the analysis of Quetiapine and its impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method offers excellent resolution and sensitivity for separating the active pharmaceutical ingredient (API) from its related substances, including the sulfoxide derivative.

Experimental Protocol: RP-HPLC Method for Quetiapine and Impurities

The following protocol outlines a typical RP-HPLC method subjected to robustness testing.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 6.6) and an organic modifier (e.g., a mixture of acetonitrile (B52724) and methanol).[1]

  • Flow Rate: Typically maintained at 1.0 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature, for example, 25 °C.[1]

  • Detection Wavelength: UV detection at a wavelength where both Quetiapine and Quetiapine sulfoxide have significant absorbance, such as 220 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Standard and Sample Preparation: Standards of Quetiapine and its impurities, including Quetiapine sulfoxide, are prepared in a suitable diluent (e.g., mobile phase) at known concentrations.[1] Sample solutions from the drug substance or product are prepared similarly.

Robustness Testing of the RP-HPLC Method

The robustness of the analytical method is evaluated by intentionally introducing small variations to the method parameters and observing the effect on the analytical results, particularly on system suitability parameters like resolution, tailing factor, and theoretical plates.

Data Presentation: Robustness Study of the RP-HPLC Method

The following table summarizes the deliberate variations introduced during a typical robustness study and the observed outcomes. The acceptance criteria are generally that the system suitability parameters remain within predefined limits, ensuring the method's reliability.

ParameterOriginal ConditionVariation 1Variation 2System Suitability Parameters MonitoredOutcome
Flow Rate 1.0 mL/min0.95 mL/min (-5%)1.05 mL/min (+5%)Resolution, Tailing Factor, Theoretical Plates, Retention TimeNo significant impact on system suitability.[2][3]
Column Temperature 25 °C22 °C (-3 °C)28 °C (+3 °C)Resolution, Tailing Factor, Theoretical Plates, Retention TimeMinor shifts in retention time, but resolution and other parameters remain within acceptable limits.[2]
Mobile Phase pH 6.66.4 (-0.2)6.8 (+0.2)Resolution, Tailing Factor, Peak ShapeResolution between Quetiapine and its impurities is maintained.[1]
Organic Phase Composition Acetonitrile:Methanol (40:15 v/v)10% variation in the ratio-Resolution, Retention TimeNo significant effect on the overall chromatographic performance.[2]

Comparison with Alternative Analytical Methods

While RP-HPLC is a robust and widely used method, other techniques can also be employed for the analysis of Quetiapine and its impurities.

Analytical MethodPrincipleAdvantagesDisadvantages
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures.Faster analysis times, higher resolution, and increased sensitivity.[2]Requires specialized high-pressure instrumentation.
High-Performance Thin-Layer Chromatography (HPTLC) A planar chromatographic technique where separation occurs on a high-performance layer of sorbent.High sample throughput, low solvent consumption, and cost-effective.Lower resolution and sensitivity compared to HPLC.
Capillary Zone Electrophoresis (CZE) Separation based on the differential migration of charged species in an electric field within a capillary.High efficiency, small sample volume, and different selectivity compared to HPLC.[4]Can be less robust with respect to sample matrix effects.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.High selectivity and sensitivity, allows for structural elucidation of impurities.[5]Higher cost and complexity of instrumentation.

Experimental Workflow for Robustness Testing

The following diagram illustrates the logical workflow of a robustness study for an analytical method.

Robustness_Testing_Workflow start Define Analytical Method Parameters identify Identify Critical Parameters for Robustness Testing (e.g., Flow Rate, Temperature, pH) start->identify define_variations Define Deliberate Variations for Each Parameter (e.g., ±5% Flow Rate, ±3°C Temperature) identify->define_variations prepare_samples Prepare Standard and Sample Solutions define_variations->prepare_samples perform_analysis_nominal Perform Analysis under Nominal Conditions prepare_samples->perform_analysis_nominal perform_analysis_varied Perform Analysis with Varied Parameters prepare_samples->perform_analysis_varied collect_data Collect and Process Chromatographic Data (e.g., Retention Time, Peak Area, Peak Height) perform_analysis_nominal->collect_data perform_analysis_varied->collect_data evaluate_sst Evaluate System Suitability Parameters (SST) (Resolution, Tailing Factor, Theoretical Plates) collect_data->evaluate_sst compare_results Compare Results from Nominal and Varied Conditions evaluate_sst->compare_results conclusion Assess Method Robustness based on Acceptance Criteria compare_results->conclusion

Caption: Workflow of a robustness study for an analytical method.

References

A Comparative Guide to the Pharmacokinetics of Quetiapine: Immediate-Release vs. Extended-Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of immediate-release (IR) and extended-release (XR) formulations of Quetiapine (B1663577), an atypical antipsychotic. The information presented is supported by experimental data from various clinical studies to aid in research and development.

Executive Summary

Quetiapine is available in two oral formulations: an immediate-release (IR) version requiring twice-daily dosing and an extended-release (XR) version for once-daily administration.[1][2] While both formulations are considered bioequivalent, they exhibit distinct pharmacokinetic profiles that influence their clinical application.[3] The XR formulation is designed to slow the drug's release, resulting in a delayed time to maximum plasma concentration (Tmax) and a lower peak plasma concentration (Cmax) compared to the IR formulation.[3][4][5] However, the total drug exposure, as measured by the area under the curve (AUC), and the elimination half-life are similar between the two.[3] These differences can have implications for dosing strategies, patient adherence, and the incidence of certain side effects.[3][4][5]

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Quetiapine IR and XR formulations based on steady-state data from comparative studies.

Pharmacokinetic ParameterQuetiapine Immediate-Release (IR)Quetiapine Extended-Release (XR)Key Observations
Maximum Plasma Concentration (Cmax) 568.1 ng/mL495.3 ng/mLCmax is approximately 13% lower for the XR formulation.[6][7]
Time to Cmax (Tmax) ~2 hours~5-6 hoursTmax is delayed by 2 to 4 hours with the XR formulation.[3][4][5][6][7]
Area Under the Curve (AUC) Similar to XRSimilar to IRBoth formulations provide comparable total drug exposure.[3][6]
Elimination Half-Life (t½) ~6-7 hours~7 hoursThe half-life is similar for both formulations.[5][7][8]
Minimum Plasma Concentration (Cmin) 96.5 ng/mL95.3 ng/mLTrough concentrations are comparable between formulations.[6][7]

Experimental Protocols

The data presented in this guide are derived from studies employing robust experimental designs to compare the pharmacokinetic profiles of Quetiapine IR and XR. A common study design is an open-label, randomized, crossover trial.

Example Experimental Protocol:

  • Study Design: A single-center, open-label, randomized, two-period, crossover study.

  • Participants: Healthy volunteers or patients with stable schizophrenia or bipolar disorder.

  • Dosing Regimen:

    • Treatment Period 1: Quetiapine IR (e.g., 150 mg twice daily) for a specified duration to reach steady state (e.g., 4 days).

    • Washout Period: A period to ensure complete elimination of the drug.

    • Treatment Period 2: Quetiapine XR (e.g., 300 mg once daily) for the same duration to reach steady state. The order of treatments is randomized for different participant groups.[6][7]

  • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after the final dose in each treatment period to cover the entire dosing interval (e.g., pre-dose, 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours post-dose).

  • Bioanalytical Method: Plasma concentrations of quetiapine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[9][10][11]

    • Sample Preparation: Typically involves protein precipitation or solid-phase extraction.[9][11][12]

    • Chromatographic Separation: Achieved on a C18 or C8 reversed-phase column.[11][12]

    • Detection: Tandem mass spectrometry operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.[10][11] The precursor to product ion transitions monitored are typically m/z 384.2 → 253.1 for quetiapine.[10][11]

Visualizing Experimental Workflow and Signaling Pathways

To further illustrate the methodologies and mechanisms involved, the following diagrams are provided.

G cluster_0 Screening & Enrollment cluster_1 Randomization & Treatment Period 1 cluster_2 Washout Period cluster_3 Crossover & Treatment Period 2 cluster_4 Pharmacokinetic Analysis s1 Participant Screening s2 Informed Consent s1->s2 s3 Enrollment s2->s3 r1 Randomization s3->r1 g1 Group A: Quetiapine IR (150mg BID) r1->g1 g2 Group B: Quetiapine XR (300mg QD) r1->g2 w1 Drug Washout g1->w1 g2->w1 g1_2 Group A: Quetiapine XR (300mg QD) w1->g1_2 g2_2 Group B: Quetiapine IR (150mg BID) w1->g2_2 p1 Blood Sampling g1_2->p1 g2_2->p1 p2 Plasma Separation p1->p2 p3 HPLC-MS/MS Analysis p2->p3 p4 Data Analysis p3->p4

Figure 1: Experimental workflow for a crossover pharmacokinetic study.

Quetiapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[13][14] The active metabolite, norquetiapine, also contributes to the antidepressant effects by inhibiting the norepinephrine (B1679862) reuptake transporter.[14]

Quetiapine Quetiapine Norquetiapine Norquetiapine (Active Metabolite) Quetiapine->Norquetiapine Metabolism (CYP3A4) D2R Dopamine D2 Receptor Quetiapine->D2R Antagonism HTR2A Serotonin 5-HT2A Receptor Quetiapine->HTR2A Antagonism H1R Histamine H1 Receptor Quetiapine->H1R Antagonism Alpha1 α1-Adrenergic Receptor Quetiapine->Alpha1 Antagonism NET Norepinephrine Transporter Norquetiapine->NET Inhibition Antipsychotic Antipsychotic Effects D2R->Antipsychotic HTR2A->Antipsychotic Antidepressant Antidepressant Effects NET->Antidepressant Sedation Sedation H1R->Sedation OrthostaticHypotension Orthostatic Hypotension Alpha1->OrthostaticHypotension

Figure 2: Simplified signaling pathways of Quetiapine's mechanism of action.

References

Safety Operating Guide

Proper Disposal of Quetiapine Sulfoxide Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical reagents, including pharmaceutical metabolites like Quetiapine sulfoxide (B87167) dihydrochloride (B599025). While some safety data sheets (SDS) may classify this specific compound as non-hazardous, related compounds such as Quetiapine fumarate (B1241708) are known to be harmful if swallowed, cause serious eye irritation, and are very toxic to aquatic life with long-lasting effects[1]. Therefore, a cautious approach to disposal is essential. This guide provides a step-by-step procedure for the safe handling and disposal of Quetiapine sulfoxide dihydrochloride in a laboratory setting.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols[2].

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste is the first critical step in the disposal process.

  • Consult the Safety Data Sheet (SDS): Always refer to the specific SDS provided by the manufacturer for the this compound in your possession. The SDS will contain a dedicated section on disposal considerations[3][4].

  • Labeling: Ensure the waste container is clearly and accurately labeled with the full chemical name, "this compound," and any other components of the waste stream. Do not use abbreviations[3][5]. If it is considered hazardous waste, the container must be marked with the words "Hazardous Waste"[4].

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan. Keep it in a separate, dedicated, and compatible container[5].

III. Disposal Procedures

The primary and recommended method for the disposal of this compound, as with most pharmaceutical and laboratory chemical waste, is through a licensed hazardous waste disposal company.

Step 1: Containerization Place the waste in a well-sealed, leak-proof container. If possible, use the original container, ensuring the label is intact and legible[5].

Step 2: Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

Step 3: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal[3][4]. This ensures the waste is transported and disposed of in accordance with all local, state, and federal regulations, including those set by the Environmental Protection Agency (EPA)[6][7]. The most common disposal method for pharmaceutical waste is incineration at a permitted treatment facility[7][8].

Important Note on Prohibited Disposal Methods:

  • Do NOT Dispose of in Sanitary Sewer: The EPA, under Subpart P of the Resource Conservation and Recovery Act (RCRA), prohibits the flushing of hazardous waste pharmaceuticals down the drain[7]. Given the aquatic toxicity of related compounds, it is prudent to avoid sewer disposal for this compound to prevent environmental contamination[9].

  • Do NOT Dispose of in Regular Trash: Solid chemical waste should not be disposed of in the regular trash unless explicitly classified as non-hazardous by your institution's EHS department and local regulations.

IV. Summary of Key Information

ParameterGuidelineSource
Primary Disposal Method Incineration via a licensed waste disposal facility.[7][8][10]
Waste Labeling Full chemical name, "Hazardous Waste" if applicable.[3][4][5]
Sewer Disposal Prohibited for hazardous pharmaceuticals. Avoid for this compound.[7][9]
Regulatory Oversight EPA (RCRA), state, and local regulations.[6][7][11]
Personal Protective Equipment Safety goggles, gloves, lab coat.[2][12]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have Quetiapine Sulfoxide Dihydrochloride for Disposal sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe segregate Segregate Waste in a Dedicated, Labeled Container ppe->segregate label Label Container with Full Chemical Name and 'Hazardous Waste' if applicable segregate->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Vendor store->contact_ehs prohibited Disposal Method? store->prohibited pickup Arrange for Professional Waste Pickup and Disposal contact_ehs->pickup end End: Compliant Disposal pickup->end sewer Sewer/Drain Disposal (PROHIBITED) prohibited->sewer Sewer trash Regular Trash Disposal (NOT RECOMMENDED) prohibited->trash Trash

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Personal protective equipment for handling Quetiapine sulfoxide dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Quetiapine sulfoxide (B87167) dihydrochloride (B599025). It outlines procedural steps for safe operations and disposal, ensuring user safety and laboratory integrity.

Chemical Identifier and Properties

For quick reference, the following table summarizes key quantitative data for Quetiapine sulfoxide dihydrochloride.

PropertyValue
Synonyms Quetiapine S-oxide dihydrochloride
Molecular Formula C₂₁H₂₇Cl₂N₃O₃S
Molecular Weight 472.43 g/mol
CAS Number 329218-11-3

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS) from MedChemExpress, this compound is not classified as a hazardous substance or mixture[1]. However, as an active pharmaceutical ingredient (API) metabolite, it is prudent to handle it with care to minimize exposure. The following PPE is recommended as a standard for handling this and similar chemical compounds in a laboratory setting.[2][3][4][5][6]

  • Hand Protection : Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection : Use chemical safety goggles or a face shield.

  • Skin and Body Protection : A laboratory coat is required. For operations with a higher risk of exposure, consider a disposable coverall.

  • Respiratory Protection : If working with the solid form where dust generation is possible, a NIOSH-approved respirator with a particulate filter is recommended. In a well-ventilated area with solutions, respiratory protection may not be necessary but should be available.

Step-by-Step Handling and Operational Plan

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated laboratory environment. A chemical fume hood is recommended for all weighing and solution preparation activities.

  • Have an eyewash station and safety shower readily accessible.

2. Weighing and Solution Preparation:

  • Don the appropriate PPE before handling the compound.

  • Carefully weigh the solid this compound in a chemical fume hood to prevent inhalation of any airborne particles.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Experimental Use:

  • Keep containers of this compound closed when not in use.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Wash hands thoroughly after handling, even if gloves were worn.

4. Spill and Emergency Procedures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact : In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[1]

  • Inhalation : If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

  • Spills : For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a suitable decontaminating agent. For larger spills, follow your institution's emergency spill response procedures.

Disposal Plan

Unused this compound and its containers must be disposed of in accordance with local, state, and federal regulations.

  • Waste Compound : Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, paper towels, and pipette tips, should be considered chemical waste and disposed of accordingly.

  • Empty Containers : Triple rinse empty containers with a suitable solvent and dispose of them as regular laboratory glass or plastic waste, unless otherwise directed by your institution's safety office.

For unused medications in a non-laboratory setting, the FDA recommends against flushing them unless specifically instructed. Instead, they should be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed bag, and then thrown in the household trash.[7][8][9][10]

Safe Handling Workflow

The following diagram illustrates the logical workflow for handling this compound, from receiving the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Receive & Log Compound B Review SDS A->B C Don Appropriate PPE B->C D Weigh Solid in Fume Hood C->D E Prepare Solution D->E J Spill Occurs D->J F Conduct Experiment E->F E->J G Decontaminate Work Area F->G L Exposure Occurs F->L H Segregate Waste G->H I Dispose of Waste via Licensed Contractor H->I K Follow Spill Protocol J->K M Administer First Aid L->M

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quetiapine sulfoxide dihydrochloride
Reactant of Route 2
Quetiapine sulfoxide dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.